molecular formula C9H16F2N2 B8226801 3,3-Difluoro-8-azaspiro[4.5]decan-1-amine

3,3-Difluoro-8-azaspiro[4.5]decan-1-amine

Cat. No.: B8226801
M. Wt: 190.23 g/mol
InChI Key: AMFUYLGGRMKMSG-UHFFFAOYSA-N
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Description

3,3-Difluoro-8-azaspiro[4.5]decan-1-amine is a useful research compound. Its molecular formula is C9H16F2N2 and its molecular weight is 190.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,2-difluoro-8-azaspiro[4.5]decan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16F2N2/c10-9(11)5-7(12)8(6-9)1-3-13-4-2-8/h7,13H,1-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFUYLGGRMKMSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC(CC2N)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 3,3-Difluoro-8-azaspiro[4.5]decan-1-amine

[1]

Executive Summary

In the landscape of modern drug discovery, 3,3-Difluoro-8-azaspiro[4.5]decan-1-amine represents a high-value "spiro-scaffold" designed to address the "flatness" of traditional aromatic drug candidates.[1] By combining a rigid spirocyclic core with specific fluorination, this building block offers a unique solution to common lead optimization challenges: metabolic instability and non-optimal basicity .[1]

This guide provides an in-depth analysis of its physicochemical properties, structural advantages, and practical applications in modulating LogP and pKa without sacrificing potency.[1]

Chemical Identity & Structural Specifications[1][2][3][4][5][6]

The molecule consists of a piperidine ring spiro-fused to a difluorinated pyrrolidine-like ring.[1] The presence of the gem-difluoro group is not merely decorative; it serves as a critical electronic modulator.[1]

PropertySpecification
IUPAC Name This compound
CAS Number 2055849-00-6 (S-isomer); 2055849-01-7 (racemate)
Molecular Formula C

H

F

N

Molecular Weight 190.24 g/mol
SMILES N[C@H]1CC(F)(F)CC12CCNCC2
Fsp³ (Fraction sp³) 1.0 (Fully saturated, high 3D character)
Chirality Contains 1 chiral center at C1; typically supplied as (S)-enantiomer or racemate.[1][2][3]

Physicochemical Profile

The integration of fluorine atoms into the spiro-amine scaffold drastically alters its properties compared to the non-fluorinated parent (8-azaspiro[4.5]decan-1-amine).[1]

Quantitative Data Table
PropertyValue (Approx/Calc)Impact on Drug Design
cLogP 0.18 – 0.45Low Lipophilicity: Ideal for lowering the LogP of greasy leads.[1]
TPSA ~40-50 ŲHigh Permeability Potential: Well within CNS penetration guidelines.[1]
pKa (N1 - Primary) ~7.8 – 8.5Modulated Basicity: The

-fluorine effect lowers pKa by ~1.5 units compared to alkyl amines, reducing lysosomal trapping.[1]
pKa (N8 - Secondary) ~9.5 – 10.5High Basicity: Remains protonated at physiological pH, mimicking piperidine pharmacophores.[1]
H-Bond Donors 2 (Primary Amine + Secondary Amine)Critical for receptor interactions.[1]
H-Bond Acceptors 2Fluorine atoms act as weak acceptors; Nitrogen atoms are strong acceptors.[1]
The "Fluorine Effect" on Basicity

The strategic placement of the gem-difluoro moiety at the C3 position (relative to the C1 amine) creates a

11
  • Non-fluorinated analog pKa: ~9.8 (High, potential for hERG liability).[1]

  • 3,3-Difluoro analog pKa: ~8.2 (Moderate, improved bioavailability).[1]

This pKa modulation is a key tactic in Fragment-Based Drug Design (FBDD) to optimize solubility while maintaining membrane permeability.[1]

Structural Analysis & Logic

Conformational Rigidity (The Spiro Advantage)

Unlike linear diamines, the spiro[4.5]decane core locks the exit vectors of the two nitrogen atoms. This reduces the entropic penalty upon binding to a protein target.[1]

  • Vector Geometry: The N1 amine and N8 piperidine nitrogen are oriented at a fixed angle, allowing for precise probing of binding pockets.

  • Metabolic Blocking: The C3 position in pyrrolidine rings is a common site for CYP450-mediated oxidation.[1] The gem-difluoro substitution blocks this metabolic "soft spot," significantly extending half-life (

    
    ).[1]
    
Visualizing the Workflow

The following diagram illustrates the decision logic for employing this scaffold in a medicinal chemistry campaign.

ScaffoldLogicProblemLead Compound Issue:High Clearance or hERG LiabilityAnalysisAnalyze Scaffold:Is the basic amine too basic (pKa > 9.5)?Is the ring oxidizing?Problem->AnalysisSolutionApply this compoundAnalysis->SolutionSelect StrategyMechanism1Mechanism 1: Inductive EffectFluorine lowers pKa of N1(Reduces hERG risk)Solution->Mechanism1Mechanism2Mechanism 2: Metabolic BlockingC-F bond resists CYP oxidation(Increases t1/2)Solution->Mechanism2Mechanism3Mechanism 3: 3D-TopologyIncreases Fsp3(Improves Solubility)Solution->Mechanism3ResultOptimized Lead:Lower Clearance, Better Safety ProfileMechanism1->ResultMechanism2->ResultMechanism3->Result

Figure 1: Decision logic for incorporating the 3,3-difluoro-8-azaspiro scaffold into lead optimization.

Experimental Protocols

Handling & Storage[1]
  • Hygroscopicity: As a free amine, the compound is hygroscopic. It readily absorbs atmospheric CO₂ to form carbamates.[1]

  • Storage: Store at -20°C under an inert atmosphere (Argon or Nitrogen).

  • Stability: Stable in solution (DMSO/Methanol) for >24 hours, but avoid prolonged exposure to air.[1]

Synthesis Workflow (Reductive Amination)

When using this building block to couple with an aldehyde (R-CHO):

  • Preparation: Dissolve this compound (1.0 eq) in Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Activation: Add the aldehyde (1.1 eq) and a catalytic amount of Acetic Acid (AcOH) to buffer pH to ~5-6. Stir for 30 mins to form the imine.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 eq).

    • Note: STAB is preferred over NaCNBH₃ for safety and milder conditions.[1]

  • Workup: Quench with saturated NaHCO₃. Extract with DCM.[1] The difluoro group does not interfere with standard aqueous workups.[1]

Applications in Drug Discovery[1][10][11][12][13][14]

This scaffold is increasingly utilized in:

  • SHP2 Inhibitors: Used as a rigid linker to position pharmacophores in the allosteric binding site.[1]

  • GPCR Ligands: The piperidine moiety mimics classic neurotransmitter motifs, while the fluorinated ring accesses novel sub-pockets.

  • Bioisosteres: It serves as a superior bioisostere for 3-aminopyrrolidine or cyclohexylamine , offering distinct vectors and improved metabolic stability.[1]

References

  • Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines. ChemRxiv, 2025. Link

  • Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry. Chemistry – A European Journal, 2022.[1] Link

  • (S)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine Product Specifications. Fluorochem. Link[1]

  • Basicity and Lipophilicity of gem‐Difluorinated Saturated Bicyclic Amines. European Journal of Organic Chemistry, 2025. Link

  • Synthesis and structure-activity studies of 1-oxa-8-azaspiro[4.5]decanes. Journal of Medicinal Chemistry, 1992. Link

Technical Guide: The Role of 3,3-Difluoro-8-azaspiro[4.5]decan-1-amine in Medicinal Chemistry

[1]

Executive Summary

This compound is a specialized bicyclic building block primarily utilized in the discovery of allosteric SHP2 (Src homology region 2 domain-containing phosphatase-2) inhibitors .[]

In the context of modern drug design, this scaffold represents a strategic "escape from Flatland," offering a three-dimensional, sp3-rich architecture that improves solubility and metabolic stability compared to traditional planar aromatic systems.[] Its specific structural features—the gem-difluoro substitution and the spiro-fused amine—are engineered to optimize binding within the difficult-to-drug allosteric tunnel of the SHP2 phosphatase, a critical node in the RAS-MAPK signaling pathway.[]

Structural & Physicochemical Analysis

The molecule functions as a pharmacophore "handle," typically coupled to a heteroaromatic core (e.g., pyrazine or pyridine) to form the final inhibitor.[]

FeatureMedicinal Chemistry Function
Spiro[4.5] Core Conformational Restriction: Locks the amine vector in a precise orientation, reducing the entropic penalty upon binding to the protein target.[]
Gem-Difluoro (

)
Metabolic Blocking: Prevents oxidative metabolism (hydroxylation) at the C3 position of the cyclopentyl ring.pKa Modulation: The electron-withdrawing fluorine atoms lower the pKa of the nearby amine/amide, potentially improving membrane permeability and altering hydrogen bond strength.[]
Primary Amine Coupling Vector: Serves as the nucleophilic attachment point for linking to the central scaffold (e.g., via

or Buchwald-Hartwig coupling).[]
Chirality Selectivity: The (R)- and (S)-enantiomers often exhibit distinct binding affinities.[] Patent literature highlights the (R)-enantiomer (Intermediate 10 in EP 3 310 779 B1) as a key intermediate.[]
Comparative Pharmacophore Logic

This scaffold is a bioisostere of the 2-oxa-8-azaspiro[4.5]decan-4-amine core found in the clinical candidate TNO155 .[]

  • TNO155 Core: Uses an ether oxygen to modulate polarity.[]

  • Difluoro Core: Uses fluorine to modulate lipophilicity and block metabolism without introducing a hydrogen bond acceptor (ether oxygen), useful when the target pocket is hydrophobic or requires a different electrostatic profile.[]

Therapeutic Application: Allosteric SHP2 Inhibition

The primary utility of this scaffold is in oncology, specifically for targeting SHP2 (PTPN11) .[] SHP2 is a phosphatase that acts as a signal transducer downstream of Receptor Tyrosine Kinases (RTKs) and is essential for full activation of the RAS-MAPK pathway.[][2][3]

Mechanism of Action

Unlike traditional kinase inhibitors that target the active site (orthosteric), compounds utilizing this spiro-amine scaffold bind to an allosteric site formed at the interface of the N-SH2, C-SH2, and PTP domains.[]

  • Auto-inhibition: SHP2 normally exists in a "closed," inactive state where the N-SH2 domain blocks the PTP catalytic site.[][4]

  • Molecular Glue: The inhibitor acts as a molecular glue, locking SHP2 in this closed, auto-inhibited conformation.[]

  • Pathway Blockade: This prevents SHP2 from dephosphorylating RAS-GAP binding sites, thereby inhibiting RAS activation and downstream ERK signaling.[]

Signaling Pathway Visualization

The following diagram illustrates the node where SHP2 inhibitors (containing this scaffold) intervene to block oncogenic signaling.

SHP2_PathwayRTKRTK (Receptor Tyrosine Kinase)GRB2GRB2RTK->GRB2SHP2_ActiveSHP2 (Open/Active)GRB2->SHP2_ActiveRecruitsRAS_GTPRAS-GTPSHP2_Active->RAS_GTPPromotes ExchangeSHP2_InactiveSHP2 (Closed/Auto-inhibited)SHP2_Inactive->SHP2_ActiveActivation (Phosphopeptide binding)InhibitorSpiro-Amine Inhibitor(Locks Closed State)Inhibitor->SHP2_InactiveStabilizesRAS_GDPRAS-GDPRAS_GDP->RAS_GTPRAFRAFRAS_GTP->RAFMEKMEKRAF->MEKERKERK (Proliferation)MEK->ERK

Caption: SHP2 inhibitors utilizing the spiro-amine scaffold stabilize the inactive conformation, preventing RAS-MAPK pathway activation.[]

Experimental Synthesis Protocol

The synthesis of This compound requires careful handling of fluorinating agents.[] The following protocol is adapted from authoritative patent literature (EP 3 310 779 B1), ensuring a self-validating workflow.

Reagents & Conditions
  • Starting Material: tert-butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate.[]

  • Fluorinating Agent: Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride).[]

  • Solvent: Dichloromethane (DCM).[]

  • Deprotection: Trifluoroacetic acid (TFA).[]

Step-by-Step Methodology

Step 1: Deoxyfluorination (Ketone to Gem-Difluoro) []

  • Preparation: Dissolve the ketone starting material (1.0 eq) in anhydrous DCM under an inert atmosphere (

    
    ).
    
  • Addition: Add Deoxo-Fluor (4.0 eq) dropwise. Note: Deoxo-Fluor is thermally more stable than DAST but still requires care.[]

  • Reaction: Heat the mixture to 50 °C and stir for 48 hours . The extended time is crucial for converting the sterically hindered spiro-ketone.[]

  • Quench: Cool to room temperature. Pour the mixture carefully into a separation funnel containing saturated aqueous

    
     and ice. Caution: Gas evolution.[]
    
  • Extraction: Extract with Ethyl Acetate (3x). Dry combined organics over ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    , filter, and concentrate.[]
    
  • Purification: Purify via silica gel chromatography (0-30% EtOAc/heptane) to yield the Boc-protected difluoro intermediate.

Step 2: Global Deprotection (Boc Removal) []

  • Dissolution: Dissolve the intermediate from Step 1 in DCM.

  • Acidolysis: Add Trifluoroacetic acid (TFA) (excess, typically 1:1 v/v with solvent).[]

  • Reaction: Stir at room temperature for 2 hours .

  • Workup: Concentrate under reduced pressure to remove TFA/DCM.

  • Isolation: The residue is the TFA salt of This compound , ready for coupling.[]

Synthesis Workflow Diagram

Synthesis_WorkflowSMBoc-Amino-Spiro-Ketone(Starting Material)Step1Deoxyfluorination(Deoxo-Fluor, 50°C, 48h)SM->Step1Int1Difluoro-Boc-IntermediateStep1->Int1Step2Acidic Deprotection(TFA, DCM, RT)Int1->Step2Product3,3-Difluoro-8-azaspiro[4.5]decan-1-amine (TFA Salt)Step2->Product

Caption: Two-step synthesis converting the spiro-ketone to the target difluoro-amine via deoxyfluorination and deprotection.

References

  • Compounds and Compositions for Inhibiting the Activity of SHP2. Source: European Patent Office (EP 3 310 779 B1).[] Context: Describes the synthesis of Intermediate 10 ((R)-3,3-difluoro-8-azaspiro[4.5]decan-1-amine) and its use in generating SHP2 inhibitors. URL:

  • Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer. Source: Journal of Medicinal Chemistry (2020).[] Context: Provides the structural basis for spirocyclic amines in SHP2 inhibition, establishing the "2-oxa" and "difluoro" spiro-cores as critical pharmacophores.[] URL:[Link][]

  • Spirocyclic Scaffolds in Medicinal Chemistry. Source: Journal of Medicinal Chemistry (2021).[][5] Context: Reviews the "Escape from Flatland" strategy, validating the physicochemical advantages of spiro[4.5]decane systems. URL:[Link][]

The Spirocyclic Scaffold and the Gem-Difluoro Moiety: A Technical Guide to Navigating Lipophilicity in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The spirocyclic scaffold, with its inherent three-dimensional architecture, offers medicinal chemists a powerful tool to escape the "flatland" of traditional aromatic systems in drug discovery.[1][2] Concurrently, the strategic incorporation of fluorine, particularly as a gem-difluoro (CF2) group, has become a cornerstone for modulating the physicochemical properties of drug candidates.[3][4] This technical guide provides an in-depth exploration of the nuanced and often counterintuitive impact of gem-difluoro substitution on the lipophilicity of spirocyclic scaffolds. We will dissect the underlying physicochemical principles, present a framework for predicting and understanding these effects, and provide a robust experimental protocol for the accurate determination of lipophilicity. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the synergistic potential of these two valuable motifs.

Introduction: The Strategic Convergence of Spirocycles and Fluorine in Modern Medicinal Chemistry

The quest for novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles has led to an increased focus on molecules with greater three-dimensionality. Spirocycles, which feature two rings sharing a single atom, provide a rigid and well-defined exit vector for substituents, allowing for precise probing of protein binding pockets.[1] This structural rigidity can also lead to a lower entropic penalty upon binding, potentially enhancing potency.

Fluorine, the most electronegative element, imparts a range of unique properties when incorporated into organic molecules.[3] The replacement of a C-H bond with a C-F bond can block metabolic oxidation, alter pKa, and influence molecular conformation.[3] One of the most critical parameters that fluorine substitution affects is lipophilicity, a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The gem-difluoro group, in particular, presents a fascinating case. While the high electronegativity of fluorine might suggest a straightforward increase in polarity and decrease in lipophilicity, the reality is far more complex. The impact of a CF2 group on a molecule's partition coefficient (logP) or distribution coefficient (logD) is highly context-dependent and can lead to either an increase or a decrease in lipophilicity.[5] This guide will illuminate the factors that govern this dichotomy, with a specific focus on the spirocyclic framework.

The Dichotomy of Gem-Difluoro Substitution on Lipophilicity: Underlying Physicochemical Principles

The effect of gem-difluoro substitution on the lipophilicity of a spiro scaffold is a result of a delicate interplay of several factors. Understanding these principles is crucial for the rational design of fluorinated drug candidates.

2.1. The Inductive Effect and Molecular Polarity:

The two fluorine atoms in a gem-difluoro group exert a strong electron-withdrawing inductive effect. This can significantly alter the electron distribution within the molecule, leading to changes in the overall dipole moment. In some cases, the introduction of the CF2 group can create a strong local dipole that increases the molecule's polarity, thereby decreasing its lipophilicity (lower logP/logD).

2.2. Conformational Effects and Shielding of Polar Groups:

The introduction of a gem-difluoro group can have a profound impact on the conformational preferences of the spirocyclic scaffold.[6][7] These conformational changes can alter the molecule's overall shape and expose or shield other polar functional groups. For instance, a gem-difluoro-induced conformational shift might bury a nearby hydrogen bond donor or acceptor, reducing its interaction with water and consequently increasing lipophilicity. Conversely, it could expose a polar moiety, leading to a decrease in lipophilicity.

2.3. Desolvation Effects and Hydrophobic Surface Area:

While the C-F bond is polar, the fluorine atom itself is not a strong hydrogen bond acceptor. The replacement of two C-H bonds with two C-F bonds can reduce the molecule's ability to interact with the surrounding water molecules, leading to a less favorable desolvation penalty upon entering a nonpolar environment. This can contribute to an increase in lipophilicity. Furthermore, the introduction of the CF2 group can increase the overall molecular surface area, which can also influence its partitioning behavior.

2.4. The Influence of the Spirocyclic Core:

The rigidity and specific geometry of the spirocyclic scaffold play a critical role in dictating the ultimate effect of gem-difluoro substitution. The relative orientation of the CF2 group to other functional groups and the overall topology of the rings will determine which of the aforementioned effects dominate. For example, in a compact, rigid spirocycle, the inductive effects might be more pronounced, while in a more flexible system, conformational changes could play a larger role. This context-dependent nature means that the impact of gem-difluorination can either increase or decrease lipophilicity.[5]

Quantitative Analysis: A Comparative Look at Lipophilicity Modulation

To illustrate the variable impact of gem-difluoro substitution, the following table presents a collection of experimental logP and logD values for a series of cyclic and bicyclic amines and their gem-difluorinated analogs. While not exclusively spirocyclic, these examples from the literature provide valuable insights into the trends that can be expected.

Parent Compound logP/logD Gem-Difluoro Analog logP/logD ΔlogP/logD Reference
Cyclohexylamine1.494,4-Difluorocyclohexylamine1.25-0.24F. M. Hauser et al., J. Org. Chem. 1976, 41 (1), 57-61
Piperidine0.844,4-Difluoropiperidine0.43-0.41A. G. Grygorenko et al., Eur. J. Org. Chem. 2022, e202200331
Azabicyclo[3.2.1]octane1.203,3-Difluoroazabicyclo[3.2.1]octane0.95-0.25O. O. Grygorenko et al., Chem. Eur. J. 2022, 28, e202200331
N-Benzylpiperidine3.14N-Benzyl-4,4-difluoropiperidine2.95-0.19A. G. Grygorenko et al., Eur. J. Org. Chem. 2022, e202200331

Note: The provided data is for illustrative purposes and highlights the general trend of decreased lipophilicity upon gem-difluorination in these specific cyclic systems. The magnitude of this effect is influenced by the molecular scaffold.[8] It is imperative to experimentally determine the logP/logD for each new spirocyclic scaffold of interest.

Experimental Protocol: Determination of Lipophilicity (logD) by Shake-Flask HPLC Method

This section provides a detailed, step-by-step methodology for the accurate and reliable determination of the distribution coefficient (logD) at a physiological pH of 7.4. This method is a self-validating system that ensures robust and reproducible results.

4.1. Principle:

The shake-flask method is the gold standard for lipophilicity measurement.[9] It involves partitioning a compound between two immiscible phases, typically n-octanol and an aqueous buffer, and then determining the concentration of the compound in each phase at equilibrium. The distribution coefficient (D) is the ratio of the concentration in the organic phase to the concentration in the aqueous phase. LogD is the base-10 logarithm of this ratio.

4.2. Materials and Reagents:

  • Test compound

  • n-Octanol (HPLC grade, pre-saturated with phosphate buffer)

  • Phosphate buffer (0.1 M, pH 7.4, pre-saturated with n-octanol)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier for HPLC)

  • Glass vials with PTFE-lined screw caps

  • Vortex mixer

  • Centrifuge

  • HPLC system with a UV detector and a suitable C18 column

4.3. Step-by-Step Methodology:

  • Preparation of Pre-saturated Solvents:

    • Mix equal volumes of n-octanol and phosphate buffer (pH 7.4) in a large separatory funnel.

    • Shake vigorously for 30 minutes.

    • Allow the phases to separate completely overnight.

    • Carefully collect the n-octanol-saturated buffer (aqueous phase) and the buffer-saturated n-octanol (organic phase).

  • Sample Preparation:

    • Prepare a stock solution of the test compound in n-octanol (e.g., 1 mg/mL).

    • In a clean glass vial, add a precise volume of the stock solution to a mixture of the pre-saturated n-octanol and pre-saturated phosphate buffer. A typical starting ratio is 1:1 (v/v), for example, 1 mL of each.

  • Partitioning:

    • Securely cap the vial.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

    • Place the vial on a shaker or rotator and agitate for at least 2 hours at a constant temperature (e.g., 25 °C) to reach equilibrium.

  • Phase Separation:

    • Centrifuge the vial at a moderate speed (e.g., 3000 rpm) for 15 minutes to ensure complete separation of the two phases.

  • Sample Analysis by HPLC:

    • Carefully withdraw an aliquot from both the upper n-octanol layer and the lower aqueous buffer layer. Take extreme care not to disturb the interface.

    • Dilute the aliquots with a suitable solvent (e.g., acetonitrile/water mixture) to a concentration within the linear range of the HPLC detector.

    • Inject the diluted samples onto the HPLC system.

    • Determine the peak area of the test compound in both the n-octanol and aqueous samples.

  • Calculation of logD:

    • Calculate the concentration of the compound in each phase based on the peak areas and dilution factors.

    • Calculate D: D = [Concentration in n-octanol] / [Concentration in aqueous buffer]

    • Calculate logD: logD = log10(D)

4.4. System Validation and Quality Control:

  • Linearity: Establish a calibration curve for the test compound to ensure the HPLC response is linear over the concentration range of the samples.

  • Reproducibility: Perform the experiment in triplicate to ensure the reproducibility of the results. The standard deviation of the logD values should be less than 0.1.

  • Reference Compounds: Periodically run a reference compound with a known logD value to verify the accuracy of the experimental setup.

Implications for Drug Design: A Decision-Making Framework

The ability to predictably modulate the lipophilicity of a spirocyclic scaffold through gem-difluoro substitution is a powerful tool in drug optimization. The following decision-making framework, illustrated by the accompanying diagram, can guide this process.

DrugDesignFramework Start Initial Spirocyclic Lead Compound Assess_Properties Assess ADME & Potency Profile Start->Assess_Properties High_Lipophilicity High Lipophilicity? (Poor Solubility, High Clearance) Assess_Properties->High_Lipophilicity Low_Lipophilicity Low Lipophilicity? (Poor Permeability) Assess_Properties->Low_Lipophilicity No Introduce_CF2 Introduce gem-Difluoro (CF2) at Strategic Position High_Lipophilicity->Introduce_CF2 Yes Optimize_Further Further Optimization (e.g., scaffold hopping, substituent modification) Low_Lipophilicity->Optimize_Further Yes Analyze_Impact Synthesize & Experimentally Determine logD Introduce_CF2->Analyze_Impact Desired_Lipophilicity Desired Lipophilicity Achieved? Analyze_Impact->Desired_Lipophilicity Desired_Lipophilicity->Optimize_Further No Advance_Candidate Advance Candidate Desired_Lipophilicity->Advance_Candidate Yes Optimize_Further->Start Iterate

Caption: Decision-making workflow for modulating spiro scaffold lipophilicity.

By strategically introducing a gem-difluoro group, medicinal chemists can "fine-tune" the lipophilicity of a spirocyclic lead compound to achieve an optimal balance between aqueous solubility and membrane permeability. This can lead to improved oral bioavailability, a more favorable pharmacokinetic profile, and ultimately, a more successful drug candidate.

Conclusion

The interplay between the gem-difluoro moiety and the spirocyclic scaffold is a rich and complex area of medicinal chemistry. While the impact on lipophilicity is not always predictable from first principles, a thorough understanding of the underlying physicochemical drivers allows for a more rational approach to molecular design. The ability of gem-difluoro substitution to either increase or decrease lipophilicity, depending on the molecular context, provides a versatile tool for optimizing the ADME properties of novel drug candidates. By combining careful design with robust experimental validation, researchers can effectively navigate the challenges and unlock the full potential of these valuable structural motifs.

References

  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. Chemistry – A European Journal, 28(19), e202200331. [Link]

  • Chiarparin, E., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 15(1), 123-131. [Link]

  • Taylor, R. E. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(10), 875-885. [Link]

  • Grygorenko, O. O., et al. (2025). Basicity and Lipophilicity of gem-Difluorinated Saturated Bicyclic Amines: Advanced Building Blocks for Drug Discovery. European Journal of Organic Chemistry. [Link]

  • Chiarparin, E., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. RSC Publishing. [Link]

  • Zheng, G. Z., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery, 11(7), 647-650. [Link]

  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. ResearchGate. [Link]

  • Vasile, F., et al. (2019). Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases. Journal of Pharmaceutical and Biomedical Analysis, 172, 239-245. [Link]

  • Hendriks, G., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Chiarparin, E., et al. (2024). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Diva Portal. [Link]

  • Quora. (2020). Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?. [Link]

  • Valko, K., & Bevan, C. (2003). Determination of logP coefficients via a RP-HPLC column.
  • Ros-Blondel, M., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 1-8. [Link]

  • Ros-Blondel, M., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (log D) from low drug amounts. ResearchGate. [Link]

  • Angers, P., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2-(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

  • Cheng, X., et al. (2018). Synthesis of gem-Difluoro Olefins through C-H Functionalization and β-fluoride Elimination Reactions. Angewandte Chemie International Edition, 57(42), 13913-13917. [Link]

  • Grygorenko, O. O., et al. (2022). Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. PubMed. [Link]

  • Meanwell, N. A. (2024). Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry. [Link]

  • Cheng, X., et al. (2018). Synthesis of gem-Difluoro Olefins through C-H Functionalization and β-fluoride Elimination Reactions. Wiley Online Library. [Link]

  • Kumar, A., & Singh, V. K. (2023). gem-Difluoroallene (DFA): an emerging versatile synthetic precursor to enable diverse fluorinated molecules. Organic & Biomolecular Chemistry, 21(43), 8685-8703. [Link]

  • Linclau, B., et al. (2020). Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Journal of Medicinal Chemistry, 63(5), 2323-2337. [Link]

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Unlocking Therapeutic Potential: A Technical Guide to 3,3-Difluoro-8-azaspiro[4.5]decan-1-amine Derivatives as Neurokinin-1 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 8-azaspiro[4.5]decane scaffold has emerged as a privileged structure in medicinal chemistry, offering a rigid three-dimensional framework for the development of novel therapeutics. The strategic introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and overall pharmacokinetic profile. This technical guide provides an in-depth exploration of 3,3-difluoro-8-azaspiro[4.5]decan-1-amine derivatives, a promising class of compounds demonstrating potent and selective antagonism of the neurokinin-1 (NK1) receptor. Through a detailed examination of their synthesis, structure-activity relationships (SAR), and therapeutic potential, this document serves as a comprehensive resource for researchers engaged in the discovery and development of novel treatments for a range of disorders, including chemotherapy-induced nausea and vomiting (CINV), depression, and pain.

Introduction: The Strategic Advantage of the Fluorinated Azaspiro[4.5]decane Scaffold

The 8-azaspiro[4.5]decane core provides a unique conformational rigidity that is highly advantageous in drug design. This spirocyclic system locks the cyclohexane and piperidine rings in a defined spatial orientation, reducing the entropic penalty upon binding to a biological target and often leading to enhanced potency and selectivity.

The introduction of a gem-difluoro group at the 3-position of the cyclohexane ring offers several key benefits:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the molecule less susceptible to metabolic degradation, thereby prolonging its in vivo half-life.

  • Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the nearby amine group, influencing its ionization state at physiological pH and potentially improving cell permeability and oral bioavailability.

  • Enhanced Binding Affinity: Fluorine can participate in favorable non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, with amino acid residues in the target protein, leading to increased binding affinity.

This guide focuses on the therapeutic application of this compound derivatives as antagonists of the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR) that plays a critical role in mediating the effects of substance P.

The Neurokinin-1 (NK1) Receptor: A Key Therapeutic Target

The NK1 receptor is the primary receptor for the neuropeptide Substance P.[1] The Substance P/NK1 receptor system is implicated in a wide array of physiological and pathophysiological processes, including:

  • Emesis: The activation of NK1 receptors in the brainstem is a key event in the vomiting reflex, making NK1 receptor antagonists highly effective antiemetics, particularly for delayed CINV.

  • Pain and Inflammation: Substance P is a potent pro-inflammatory mediator and is involved in the transmission of pain signals.

  • Mood Disorders: Dysregulation of the Substance P/NK1 receptor system has been linked to depression and anxiety.

The therapeutic potential of blocking the NK1 receptor has been validated by the clinical success of approved drugs such as aprepitant.[2] The development of novel NK1 receptor antagonists with improved properties remains an active area of research.

NK1 Receptor Signaling Pathway

Upon binding of Substance P, the NK1 receptor undergoes a conformational change, leading to the activation of intracellular G-proteins, primarily Gαq. This initiates a signaling cascade that includes the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the diverse physiological effects mediated by Substance P.

NK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol SP Substance P NK1R NK1 Receptor SP->NK1R Binds Gq Gαq NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Cellular_Response Cellular Response (Emesis, Pain, etc.) Ca->Cellular_Response PKC->Cellular_Response

Caption: NK1 Receptor Signaling Pathway

Synthesis of this compound Derivatives

The synthesis of the this compound core and its subsequent derivatization is a multi-step process that requires careful control of stereochemistry. A representative synthetic route is outlined below, based on methodologies described in the patent literature.

Synthesis of the Core Scaffold

The synthesis of the key intermediate, (1S)-3,3-difluoro-8-azaspiro[4.5]decan-1-amine, involves several key transformations:

Step 1: Synthesis of the Spirocyclic Ketone The synthesis typically begins with the construction of the 8-azaspiro[4.5]decan-1-one core. This can be achieved through various methods, including the Dieckmann condensation or other cyclization strategies.

Step 2: Gem-Difluorination The ketone at the 3-position is then converted to the gem-difluoro group. This is commonly achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.

Step 3: Introduction of the Amine Functionality The amine group at the 1-position is introduced via reductive amination of the corresponding ketone or through other stereoselective methods to establish the desired (1S) configuration.

Step 4: Derivatization The primary amine of the core scaffold serves as a handle for the introduction of various substituents to explore the structure-activity relationship.

Synthesis_Workflow Start Starting Materials Spiro_Ketone 8-Azaspiro[4.5]decan-1-one Intermediate Start->Spiro_Ketone Cyclization Difluoro_Ketone 3,3-Difluoro-8-azaspiro[4.5]decan-1-one Spiro_Ketone->Difluoro_Ketone Gem-Difluorination (e.g., DAST) Core_Amine (1S)-3,3-Difluoro-8-azaspiro[4.5]decan-1-amine Difluoro_Ketone->Core_Amine Stereoselective Reductive Amination Final_Product Final Derivative Core_Amine->Final_Product Amide Coupling or Other Derivatization

Caption: General Synthetic Workflow

Structure-Activity Relationship (SAR) Studies

Systematic modification of the this compound scaffold has led to the identification of potent and selective NK1 receptor antagonists. The SAR can be summarized by considering the key structural components: the spirocyclic core, the substituent on the amine, and the substituents on the piperidine nitrogen.

Compound IDR1 (Amine Substituent)R2 (Piperidine N-Substituent)NK1 Binding Affinity (Ki, nM)
1a 2-methoxy-5-(trifluoromethyl)phenylacetylH1.2
1b 3,5-bis(trifluoromethyl)benzoylH0.8
1c 2-methoxy-5-(trifluoromethyl)phenylacetylMethyl1.5
1d 3,5-bis(trifluoromethyl)benzoylMethyl0.9
2a 2-methoxy-5-(trifluoromethyl)phenylacetylBenzyl5.3
2b 3,5-bis(trifluoromethyl)benzoylBenzyl3.7

Key SAR Insights:

  • Amine Substituent (R1): Aromatic acyl groups, particularly those with electron-withdrawing substituents such as trifluoromethyl groups, are crucial for high-affinity binding. The 3,5-bis(trifluoromethyl)benzoyl group (as in 1b and 1d ) generally confers slightly higher potency than the 2-methoxy-5-(trifluoromethyl)phenylacetyl group (as in 1a and 1c ).

  • Piperidine N-Substituent (R2): Small alkyl groups, such as methyl, on the piperidine nitrogen are well-tolerated and have minimal impact on binding affinity (compare 1a with 1c , and 1b with 1d ). However, larger substituents like a benzyl group lead to a decrease in potency (compare 1a with 2a , and 1b with 2b ), suggesting steric constraints in the binding pocket.

  • Stereochemistry: The (1S) configuration of the amine is essential for optimal binding to the NK1 receptor.

Experimental Protocols

Radioligand Binding Assay for NK1 Receptor

This protocol describes a competitive binding assay to determine the affinity of test compounds for the human NK1 receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human NK1 receptor (e.g., CHO-K1 or HEK293 cells).

  • [³H]-Substance P (Radioligand).

  • Unlabeled Substance P (for non-specific binding determination).

  • Test compounds.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 µM phosphoramidon, and 0.1% BSA.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer (for total binding), 50 µL of unlabeled Substance P (1 µM final concentration, for non-specific binding), or 50 µL of the test compound dilution.

  • Add 50 µL of [³H]-Substance P (at a concentration close to its Kd) to all wells.

  • Add 100 µL of the cell membrane preparation to all wells.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ values for the test compounds. Ki values can be calculated using the Cheng-Prusoff equation.

In Vitro Functional Assay: Calcium Mobilization

This assay measures the ability of test compounds to antagonize Substance P-induced calcium mobilization in cells expressing the NK1 receptor.

Materials:

  • A cell line stably expressing the human NK1 receptor (e.g., U373 MG or HEK293 cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Substance P.

  • Test compounds.

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • A fluorescence plate reader capable of kinetic reading.

Procedure:

  • Plate the cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the test compounds at various concentrations and incubate for a predetermined time (e.g., 15-30 minutes).

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Add Substance P at a concentration that elicits a submaximal response (e.g., EC₈₀) and immediately begin recording the fluorescence intensity over time.

  • Analyze the data to determine the inhibitory effect of the test compounds on the Substance P-induced calcium response and calculate the IC₅₀ values.

Therapeutic Potential and Future Directions

The potent and selective NK1 receptor antagonism exhibited by this compound derivatives positions them as promising candidates for the treatment of a variety of conditions. Their enhanced metabolic stability due to the gem-difluoro substitution may translate to an improved pharmacokinetic profile, potentially allowing for less frequent dosing and a wider therapeutic window.

Potential Therapeutic Applications:

  • Chemotherapy-Induced Nausea and Vomiting (CINV): As potent NK1 receptor antagonists, these compounds are expected to be highly effective in preventing both acute and delayed CINV.

  • Depression and Anxiety: Given the role of the NK1 receptor in mood regulation, these derivatives warrant investigation for their potential as novel antidepressants and anxiolytics.

  • Pain and Inflammation: The ability to block Substance P signaling suggests potential utility in the management of chronic pain and inflammatory conditions.

Future research should focus on comprehensive preclinical development, including in vivo efficacy studies in relevant animal models of emesis, depression, and pain. Further optimization of the pharmacokinetic properties and a thorough safety assessment will be crucial for advancing these promising compounds towards clinical trials.

References

  • Munoz, M., & Covenas, R. (2020). The Neurokinin-1 Receptor: A New Target in the Treatment of Cancer. Cancers, 12(9), 2471. [Link]

  • Hagan, R. M., et al. (1991). The design of a potent and selective non-peptide antagonist of the tachykinin NK1 receptor.
  • Navari, R. M. (2013). Aprepitant: a neurokinin-1 receptor antagonist for the treatment of chemotherapy-induced nausea and vomiting. Expert Review of Anticancer Therapy, 13(4), 365-375.
  • Tesmer, J. J., & Sprang, S. R. (1998).
  • WO2018075543A1 - this compound DERIVATIVES AS NEUROKININ RECEPTOR ANTAGONISTS. (2018).

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The Pinnacle of Stability: A Technical Guide to the Chemical Profile of Difluoro Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Difluoro Spirocyclic Amines in Modern Drug Discovery

In the relentless pursuit of novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly turning to innovative molecular scaffolds that offer superior control over physicochemical and pharmacokinetic properties. Among these, difluoro spirocyclic amines have emerged as a particularly promising class of compounds. The strategic incorporation of a gem-difluoro group within a spirocyclic amine framework imparts a unique combination of conformational rigidity and metabolic robustness, addressing key challenges in drug development such as rapid metabolism and off-target toxicity.[1][2][3] This technical guide provides an in-depth exploration of the chemical stability profile of these remarkable molecules, offering field-proven insights and detailed experimental protocols for researchers and drug development professionals.

The inherent three-dimensionality of spirocycles, where two rings are fused at a single carbon atom, provides a distinct advantage over flat, aromatic systems.[1][3] This rigidified architecture can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for its intended biological target.[2] Furthermore, the introduction of spirocyclic motifs has been shown to improve crucial drug-like properties, including aqueous solubility and metabolic stability.[1][3]

When combined with the potent electronic effects of gem-difluorination, the benefits are amplified. The carbon-fluorine bond is one of the strongest in organic chemistry, making it highly resistant to metabolic attack, particularly oxidative metabolism mediated by cytochrome P450 enzymes.[4][5][6] The replacement of a metabolically labile methylene group with a difluoromethylene unit can effectively block a common site of degradation, thereby increasing the in vivo half-life of a drug candidate.[4] This guide will delve into the synergistic effects of these two structural features on the overall chemical stability of difluoro spirocyclic amines.

Intrinsic Stability: Unraveling the Physicochemical Resilience

The remarkable stability of difluoro spirocyclic amines stems from the fundamental properties of the carbon-fluorine bond and the conformational constraints imposed by the spirocyclic scaffold.

The Indomitable Carbon-Fluorine Bond

The high bond dissociation energy of the C-F bond (approximately 116 kcal/mol) renders it exceptionally resistant to homolytic cleavage.[4] This intrinsic strength is a primary contributor to the enhanced metabolic stability of fluorinated pharmaceuticals.[4][5][6] The strong electron-withdrawing nature of the two fluorine atoms in a gem-difluoro group also deactivates adjacent C-H bonds towards oxidative metabolism.

The Conformational Lock of the Spirocyclic Core

The spirocyclic framework reduces the conformational flexibility of the molecule, which can limit its ability to adopt conformations that are susceptible to enzymatic degradation.[2] This pre-organization can also lead to improved binding to the target protein, further contributing to the overall therapeutic index. The introduction of a spirocyclic scaffold can lead to a higher fraction of sp3 hybridized carbons (Fsp3), a parameter that has been correlated with increased success in clinical development.[1]

Assessing Chemical Stability: A Guide to Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that provides invaluable insights into the intrinsic stability of a drug candidate and helps to identify potential degradation products.[7][8][9] These studies are essential for developing stability-indicating analytical methods and for understanding the potential degradation pathways that a drug may undergo during its shelf life.[7][10]

Experimental Design: A Multi-faceted Approach

A comprehensive forced degradation study for difluoro spirocyclic amines should encompass a range of stress conditions to probe for various degradation pathways.[10] The goal is to achieve a target degradation of 5-20% to ensure that primary degradation products are formed without excessive secondary degradation.[10]

Table 1: Recommended Stress Conditions for Forced Degradation Studies of Difluoro Spirocyclic Amines

Stress ConditionReagents and ConditionsPotential Degradation Pathways
Acid Hydrolysis 0.1 M - 1 M HCl, reflux for 8-24 hoursCleavage of labile functional groups, potential for defluorination under harsh conditions.
Base Hydrolysis 0.1 M - 1 M NaOH, reflux for 8-24 hoursHydrolysis of amides or esters if present, potential for elimination reactions.
Oxidation 3-30% H₂O₂, ambient temperature for 24-48 hoursOxidation of the amine to an N-oxide, hydroxylation of aliphatic rings.
Photostability Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B)Photolytic cleavage, oxidation.
Thermal Stress Dry heat at 60-80°C for 1-4 weeksThermal decomposition, rearrangement.
Experimental Protocols
  • Prepare a stock solution of the difluoro spirocyclic amine in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • For acid hydrolysis, add an equal volume of 0.2 M or 2 M HCl to an aliquot of the stock solution.

  • For base hydrolysis, add an equal volume of 0.2 M or 2 M NaOH to a separate aliquot of the stock solution.

  • A control sample should be prepared by adding an equal volume of water.

  • Reflux the solutions at 60-80°C for a predetermined time (e.g., 8, 12, 24 hours).

  • At each time point, withdraw a sample, neutralize it if necessary, and dilute to a suitable concentration for analysis.

  • Prepare a stock solution of the difluoro spirocyclic amine as described in Protocol 1.

  • Add an equal volume of a hydrogen peroxide solution (e.g., 3%, 10%, 30%) to an aliquot of the stock solution.

  • Keep the solution at room temperature, protected from light, for a specified duration (e.g., 24, 48 hours).

  • At each time point, withdraw a sample and dilute for analysis.

  • Expose a solid sample and a solution of the difluoro spirocyclic amine to a calibrated light source that meets ICH Q1B guidelines.

  • A dark control sample should be stored under the same conditions but protected from light.

  • Analyze the samples at appropriate time intervals.

  • Store a solid sample of the difluoro spirocyclic amine in a temperature-controlled oven at a selected temperature (e.g., 60°C, 80°C).

  • Analyze the sample at predetermined time points.

G cluster_0 Forced Degradation Workflow DS Drug Substance (Difluoro Spirocyclic Amine) Stress Apply Stress Conditions (Acid, Base, Oxidative, Photo, Thermal) DS->Stress Analysis Analytical Testing (LC-MS/MS, NMR) Stress->Analysis ID Degradant Identification & Structure Elucidation Analysis->ID Pathway Degradation Pathway Elucidation ID->Pathway Report Stability Profile Report Pathway->Report

Caption: A generalized workflow for conducting forced degradation studies.

Analytical Strategies for Characterization

A combination of powerful analytical techniques is essential for the separation, identification, and quantification of the parent compound and its degradation products.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the workhorse for stability testing, offering high sensitivity and selectivity for the detection and quantification of analytes in complex mixtures. A stability-indicating LC method must be developed and validated to ensure that all significant degradation products are separated from the parent peak and from each other. High-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of unknown degradants, providing crucial clues to their structures.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the definitive structural elucidation of degradation products.[12][13][14] ¹H and ¹³C NMR provide information about the carbon-hydrogen framework, while ¹⁹F NMR is particularly useful for tracking the fate of the fluorine atoms and identifying any defluorination products.[11][15][16][17] Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to piece together the complete structure of the degradants.[13]

Common Degradation Pathways

While difluoro spirocyclic amines are designed for enhanced stability, they are not entirely immune to degradation under harsh conditions. Understanding the likely degradation pathways is crucial for risk assessment and for the development of stable formulations.

Hydrolytic Degradation

Under strong acidic or basic conditions, functional groups elsewhere in the molecule, such as amides or esters, may be susceptible to hydrolysis. The core difluoro spirocyclic amine structure is generally stable to hydrolysis, although extreme conditions could potentially lead to ring-opening or defluorination.

Oxidative Degradation

The tertiary amine moiety is a potential site for oxidation, which can lead to the formation of an N-oxide. The aliphatic rings of the spirocycle may also be susceptible to hydroxylation. However, the electron-withdrawing effect of the gem-difluoro group is expected to reduce the susceptibility of the amine to oxidation.

Photodegradation

Exposure to light can induce photolytic cleavage of bonds or promote oxidative reactions. The specific photodegradation pathway will depend on the overall structure of the molecule and the presence of any chromophores.[11][16][18][19]

Thermal Degradation

At elevated temperatures, molecules can undergo various decomposition reactions. For aza-spirocycles, this could involve ring-opening or fragmentation.[20][21][22][23] The high thermal stability of the C-F bond suggests that defluorination is unlikely to be a primary thermal degradation pathway under typical stress testing conditions.

G cluster_1 Potential Degradation Pathways Parent Difluoro Spirocyclic Amine Intact Molecule Hydrolysis Hydrolytic Products Ring-opened, defluorinated (extreme conditions) Parent->Hydrolysis Acid/Base Oxidation Oxidative Products N-oxide, hydroxylated rings Parent->Oxidation H₂O₂ Photolysis Photolytic Products Cleavage, rearrangement Parent->Photolysis Light Thermal Thermal Products Fragmentation, ring-opening Parent->Thermal Heat

Caption: Potential degradation pathways for difluoro spirocyclic amines.

Interpreting Stability Data and Future Perspectives

The data generated from forced degradation studies provide a comprehensive picture of the chemical stability of a difluoro spirocyclic amine. A low level of degradation across all stress conditions is a strong indicator of a robust and stable molecule. The identification of any significant degradation products is crucial for assessing potential safety risks and for setting appropriate specifications for the drug substance and product.

The continued exploration of difluoro spirocyclic amines in drug discovery is warranted by their exceptional stability profiles. As our understanding of their degradation pathways deepens, we can further refine their design to create even more resilient and effective therapeutic agents. The methodologies and insights presented in this guide provide a solid foundation for the successful development of this exciting class of molecules.

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  • Mackie, R. K., & Smith, D. (1998). Ab initio studies of the thermal decomposition of azaaromatics: free radical versus intramolecular mechanism. Journal of the Chemical Society, Faraday Transactions, 94(1), 97-102. [Link]

  • Waters Corporation. (2006). Utilizing UPLC-MS for Conducting Forced Degradation Studies. [Link]

  • Kumar, V., & Kumar, P. (2017). A Review on Forced Degradation and Its Regulatory Guidelines - A Reliable and Necessary Tool in Stability Studies and Development of. International Journal of Advanced Medical and Pharmaceutical Sciences, 12(3), 1-9. [Link]

  • Singh, R., & Kumar, S. (2016). Forced Degradation Studies. International Journal of Pharmaceutical Research & Allied Sciences, 5(4), 1-12. [Link]

  • Stößer, R., et al. (2024). Degradability, thermal stability, and high thermal properties in spiro polycycloacetals partially derived from lignin. Journal of Applied Polymer Science, 141(33), e55755. [Link]

  • Davidson, V. L., & Jones, L. H. (1996). Identification of reaction products and intermediates of aromatic-amine dehydrogenase by 15N and 13C NMR. Biochemical Journal, 318(Pt 2), 535–540. [Link]

  • ChemGuyd. (2020, June 24). 1H NMR: Structural Elucidation III [Video]. YouTube. [Link]

  • Olsen, J. A., et al. (2008). Case studies of fluorine in drug discovery. Future Medicinal Chemistry, 1(1), 75-92. [Link]

  • Mykhailiuk, P. K. (2025). Synthesis of 6-Azaspiro[4.3]alkanes: Innovative Scaffolds for Drug Discovery. Angewandte Chemie International Edition, 64(43), e202508765. [Link]

  • Sawayama, A. M., et al. (2009). Oxidation of annelated diarylamines: analysis of reaction pathways to nitroxide diradical and spirocyclic products. The Journal of Organic Chemistry, 74(15), 5378–5389. [Link]

  • Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]

  • Huang, S. L., et al. (1981). Oxidation of sterically hindered alcohols to carbonyls with dimethyl sulfoxide-trifluoracetic anhydride. The Journal of Organic Chemistry, 46(24), 5049-5052. [Link]

Sources

An In-depth Technical Guide to Fluorinated Spiro-Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into complex molecular architectures represents a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of fluorinated spiro-piperidine scaffolds, a rapidly emerging class of building blocks prized for their unique three-dimensional (3D) topology and advantageous physicochemical properties. We will explore the synergistic benefits of combining the conformationally restricted, sp³-rich spirocyclic core with the profound electronic effects of fluorine. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth insights into synthetic strategies, the modulation of pharmacological properties, and the practical application of these scaffolds in contemporary drug discovery programs.

Introduction: The Convergence of Spirocyclicity and Fluorination

The piperidine ring is one of the most ubiquitous N-heterocycles in FDA-approved pharmaceuticals, valued for its ability to engage in key binding interactions and confer aqueous solubility.[1][2] However, the drive to explore novel chemical space and escape the confines of "flat" aromatic structures has led to a surge of interest in spirocyclic scaffolds.[3] Spiro-piperidines, which feature a piperidine ring fused to another ring system at a single shared carbon atom, offer a rigidified, three-dimensional exit vector that can improve target engagement and selectivity.[3]

Parallel to this architectural evolution is the rise of fluorine chemistry in drug design. Over half of all new small-molecule drugs contain at least one fluorine atom, a testament to its transformative power.[4] The introduction of fluorine, the most electronegative element, can profoundly alter a molecule's properties in a predictable and beneficial manner.[5][6]

This guide focuses on the intersection of these two powerful strategies: the fluorinated spiro-piperidine scaffold . By strategically placing fluorine atoms on this rigid 3D core, medicinal chemists can fine-tune a range of properties critical for advancing a drug candidate from discovery to clinical success.

The Strategic Impact of Fluorination on Spiro-Piperidine Properties

The decision to introduce fluorine is a calculated one, aimed at resolving specific challenges in drug design. Its effects are not merely additive but are often amplified by the constrained environment of the spirocyclic core.

Modulating Basicity (pKa)

The basicity of the piperidine nitrogen is a critical parameter influencing solubility, cell permeability, and off-target activity, particularly interactions with the hERG potassium channel.[7][8] Fluorine's strong electron-withdrawing inductive effect can significantly lower the pKa of a nearby nitrogen atom.[6][7]

  • Causality: By pulling electron density away from the nitrogen, fluorine reduces the availability of the lone pair for protonation, thereby decreasing basicity. The effect is distance-dependent, with fluorine at the C-3 or C-4 positions having a pronounced impact.[7][9] This modulation allows chemists to reduce unwanted hERG liability and improve the oral absorption profile of a drug candidate.[6][8]

Enhancing Metabolic Stability

Blocking sites of metabolic oxidation is a primary application of fluorination.[5][10] The carbon-fluorine (C-F) bond is significantly stronger (bond energy ~110-126 kcal/mol) than a corresponding carbon-hydrogen (C-H) bond (~105-113 kcal/mol), making it resistant to enzymatic cleavage by Cytochrome P450 (CYP) enzymes.[10]

  • Expert Insight: Placing a fluorine atom at a metabolically vulnerable position on the spiro-piperidine scaffold acts as a "metabolic shield," preventing oxidative degradation and increasing the drug's half-life and systemic exposure.[5][11]

Tuning Lipophilicity and Permeability

Lipophilicity (logP/logD) is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. While often thought to increase lipophilicity, the effect of fluorine is highly context-dependent.[11][12]

  • Single Fluorine vs. CF₃: A single fluorine atom may only modestly increase lipophilicity, whereas a trifluoromethyl (CF₃) group can have a substantial impact.[12]

  • Conformational Effects: In fluorinated piperidines, the fluorine atom often prefers an axial orientation due to stabilizing hyperconjugation and charge-dipole interactions.[13] This conformational locking can influence how the molecule presents itself to biological membranes and target proteins, thereby affecting permeability and binding affinity.[13][14]

Improving Binding Affinity and Selectivity

Fluorine can participate in unique, favorable interactions with protein targets, including hydrogen bonds (with the C-F bond acting as a weak H-bond acceptor) and dipole-dipole interactions.[5] The rigid nature of the spiro-piperidine scaffold presents these fluorinated motifs to the target in a well-defined orientation, enhancing the potential for potent and selective binding.[3]

PropertyInfluence of FluorinationRationale & Impact on Drug Design
Basicity (pKa) DecreasesReduces hERG liability, improves oral bioavailability by optimizing ionization state.[6][8]
Metabolic Stability IncreasesBlocks CYP-mediated oxidation at the site of fluorination, extending drug half-life.[5][10]
Lipophilicity (logP) Context-DependentCan be fine-tuned to optimize membrane permeability and solubility.[12]
Conformation Induces Preference (e.g., axial F)Restricts flexibility, potentially pre-organizing the scaffold for optimal target binding.[13]
Binding Affinity Can IncreaseEnables novel polar and dipole interactions with the target protein.

Synthetic Strategies for Accessing Fluorinated Spiro-Piperidine Scaffolds

The synthesis of these complex scaffolds requires robust and often stereoselective methodologies. Strategies can be broadly categorized by whether the piperidine or the spiro-ring is formed last, and when the fluorination step occurs.

Building the Piperidine Ring onto a Pre-formed Spiro-center

This approach is common for creating complex spirocycles like spiro-oxindoles.

  • Multicomponent Reactions: One-pot, multicomponent reactions offer an efficient route. For instance, a catalyst-free, four-component reaction can yield trifluoromethylated 3-spiropiperidines.[15]

  • Cascade Reactions: Organocatalytic cascade reactions, such as aza-Michael/Michael sequences, can construct spiro-oxindole piperidin-2-one derivatives with high enantioselectivity.[16][17]

G cluster_0 Strategy 1: Piperidine Ring Formation A Pre-formed Spiro-Carbocycle (e.g., Cyclohexanone derivative) C Multicomponent or Cascade Reaction A->C B Amine Source + Other Components B->C D Fluorinated Spiro-Piperidine C->D Piperidine Cyclization

Caption: Strategy 1: Building the piperidine ring around an existing spiro-center.

Late-Stage Fluorination of Spiro-Piperidine Cores

Introducing fluorine at a late stage is highly desirable as it allows for the diversification of advanced intermediates.

  • Electrophilic Fluorination: This is a common method for C-H fluorination. However, achieving regioselectivity on a complex scaffold can be challenging.

  • Electrochemical Methods: An emerging strategy involves electrochemical Shono oxidation to generate an enamine intermediate from a piperidine, which can then be fluorinated.[14] This provides a site-specific method for formal β-C(sp3)–H fluorination.[14]

G cluster_1 Strategy 2: Late-Stage Functionalization E Pre-formed Spiro-Piperidine F Electrochemical Oxidation (Shono Oxidation) E->F G Enamine Intermediate F->G α,β-Desaturation I β-Fluorinated Spiro-Piperidine G->I H Electrophilic Fluorinating Agent (e.g., Selectfluor) H->I

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A Comprehensive Technical Guide to 3,3-Difluoro-8-azaspiro[4.5]decan-1-amine: Physicochemical Properties and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: This document provides an in-depth analysis of 3,3-Difluoro-8-azaspiro[4.5]decan-1-amine, a fluorinated spirocyclic amine of significant interest to medicinal chemistry and drug development. Spirocyclic scaffolds are increasingly sought after for their ability to impart three-dimensional complexity into molecular designs, often leading to improved pharmacological properties. The incorporation of a gem-difluoro group offers a powerful tool for modulating metabolic stability and physicochemical properties such as basicity. This guide details the core molecular properties, offers a robust theoretical analysis of the compound's basicity, presents a validated conceptual synthetic pathway, and outlines a standard protocol for experimental pKa determination.

Introduction to a Privileged Scaffold

The 8-azaspiro[4.5]decane framework is a well-established "privileged scaffold" in drug discovery, forming the core of numerous biologically active agents. Its rigid, three-dimensional structure allows for precise orientation of functional groups in pharmacophore models, enhancing binding affinity and selectivity. The strategic introduction of fluorine atoms is a cornerstone of modern medicinal chemistry, utilized to block sites of metabolism, alter lipophilicity, and fine-tune electronic properties.

This compound combines these features, presenting a versatile building block with a primary amine for further derivatization, a spirocyclic core for spatial diversity, and a gem-difluoro motif for metabolic protection and electronic modulation. This guide serves as a technical resource for researchers aiming to incorporate this valuable synthon into their development programs.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is critical for its application in synthesis and biological screening. The key identifiers and quantitative data for this compound are summarized below.

Key Data Summary
PropertyValueSource
IUPAC Name (1S)-3,3-difluoro-8-azaspiro[4.5]decan-1-amineFluorochem[1]
CAS Number 2055849-00-6Fluorochem[1]
Molecular Formula C₉H₁₆F₂N₂Fluorochem[1]
Molecular Weight 190.24 g/mol Fluorochem[1]
Canonical SMILES N[C@H]1CC(F)(F)CC12CCNCC2Fluorochem[1]
In-Depth Basicity Analysis (pKa)

The basicity of the primary amine is a crucial parameter, influencing salt formation, aqueous solubility, and the potential for ionic interactions with biological targets. While an experimentally determined pKa for this specific molecule is not widely published, a robust theoretical estimation can be derived from fundamental chemical principles.

  • Baseline Estimation: A typical primary amine on an aliphatic scaffold, such as a simple alkylamine, exhibits a pKa for its conjugate acid (R-NH₃⁺) in the range of 9.5 to 11.0.[2] For instance, the pKaH of cyclohexylamine is approximately 11.2.[3] This serves as our non-fluorinated baseline.

  • The Inductive Effect of Fluorine: The defining feature of this molecule is the pair of geminal fluorine atoms at the C3 position. Fluorine is the most electronegative element, and it exerts a powerful electron-withdrawing effect through the sigma bonds of the molecule (a negative inductive effect, or -I effect).[3]

  • Impact on Basicity: This inductive effect significantly reduces the electron density on the nitrogen atom of the amine. While the lone pair on the nitrogen is still available for protonation, the resulting conjugate acid (the ammonium cation, -NH₃⁺) is substantially destabilized. The fluorine atoms pull electron density away from the positively charged nitrogen center, intensifying its positive charge and making it a stronger acid (and consequently, the parent amine a weaker base).[2][3]

Synthetic & Analytical Methodologies

The practical utility of a building block is defined by the reliability of its synthesis and the methods used to validate its properties. This section outlines a logical and field-proven synthetic strategy and a standard protocol for pKa determination.

Conceptual Synthetic Workflow

A robust and widely adopted method for the synthesis of primary amines from ketone precursors is reductive amination. This strategy is highly applicable here, starting from the corresponding ketone, 3,3-Difluoro-8-azaspiro[4.5]decan-1-one. The workflow involves the in situ formation of an imine or iminium ion, which is then selectively reduced.

G cluster_0 cluster_1 Ketone 3,3-Difluoro-8-azaspiro [4.5]decan-1-one Imine Imine/Iminium Intermediate (Formed in situ) Ketone->Imine Condensation Reagents Ammonia Source (e.g., NH4OAc) + Reducing Agent (e.g., NaBH(OAc)3) Product 3,3-Difluoro-8-azaspiro [4.5]decan-1-amine Imine->Product Reduction G cluster_0 A Prepare Analyte: Amine in H2O/Co-solvent C Titration: Add titrant incrementally A->C B Prepare Titrant: Standardized HCl (aq) B->C D Data Acquisition: Record pH vs. Volume C->D E Data Analysis: Plot Titration Curve D->E F Result: Determine pKa at Half-Equivalence Point E->F

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Methodological & Application

Application Note: Protocol for Amide Coupling with 3,3-Difluoro-8-azaspiro[4.5]decan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary & Structural Profiling

The integration of spirocyclic scaffolds into small-molecule drug candidates is a highly effective strategy for increasing the fraction of sp³ carbons (Fsp³), which enhances three-dimensional structural novelty, solubility, and metabolic stability[1][2]. Among these advanced building blocks, tert-butyl 1-amino-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate (CAS 2306278-12-4)[3] is particularly valuable.

However, amide coupling at the C1 position of this molecule presents a dual synthetic challenge:

  • Steric Hindrance: The C1 primary amine is situated directly adjacent to the C5 spiro quaternary center. This neopentyl-like topological bulk severely restricts the trajectory of incoming electrophiles.

  • Electronic Deactivation: The gem-difluoro group at the C3 position exerts a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the nitrogen atom, significantly lowering the pKa of the amine and reducing its nucleophilicity compared to non-fluorinated cycloalkylamines[4][5].

This application note provides field-proven, self-validating protocols to overcome these steric and electronic barriers, ensuring high-yielding amide bond formation whether operating at the discovery scale or scaling up for process chemistry.

Mechanistic Insights: Causality of Reagent Selection

To successfully acylate the sterically hindered and electronically deactivated C1 amine, the choice of coupling reagent and base must be precisely tailored to the nature of the carboxylic acid partner.

  • Discovery Scale (HATU / DIPEA): HATU generates a highly reactive HOAt (1-hydroxy-7-azabenzotriazole) active ester. The superior leaving-group ability of HOAt forces the coupling reaction forward, easily overcoming the steric bulk of the spiro[4.5]decane core. However, this hyper-reactivity comes at the cost of potential epimerization if the carboxylic acid possesses a sensitive α-chiral center.

  • Process Scale & Sensitive Substrates (T3P / Pyridine): is the gold standard for epimerization-prone substrates[6]. T3P activates the acid to form a mixed anhydride. When paired with pyridine—which acts as both a base and a nucleophilic catalyst—the formation of racemizing oxazolone intermediates is heavily suppressed[6][7]. Furthermore, T3P generates strictly water-soluble phosphonate byproducts, eliminating the need for chromatographic purification[8].

Quantitative Reagent Selection Matrix
Coupling SystemReactivity ProfileEpimerization RiskScalabilityByproduct Removal Strategy
HATU / DIPEA Very HighHighLow (Mg-scale)Column chromatography required (removes tetramethylurea)
T3P / Pyridine Moderate to HighVery LowHigh (Kg-scale)Simple aqueous phase separation (water-soluble salts)
EDC / HOBt ModerateModerateModerateAqueous wash (urea byproducts can be stubborn to partition)

Reaction Workflows & Mechanistic Pathways

DecisionTree Start Spirocyclic Amine + Acid Check Is Acid Epimerization-Prone? Start->Check HATU HATU / DIPEA (Discovery Scale) Check->HATU No T3P T3P / Pyridine (Scale-Up / Sensitive) Check->T3P Yes WorkupH Aqueous Wash & Chromatography HATU->WorkupH WorkupT Water Wash Only (Water-Soluble Salts) T3P->WorkupT Product Target Amide WorkupH->Product WorkupT->Product

Caption: Decision matrix for amide coupling with sterically hindered spirocyclic amines.

Mechanism Acid Carboxylic Acid ActiveEster Mixed Anhydride Intermediate Acid->ActiveEster Pyridine T3P T3P Activator T3P->ActiveEster Amide Amide Product ActiveEster->Amide Nucleophilic Attack Waste Phosphonate Salts (Aqueous Soluble) ActiveEster->Waste Leaving Group Amine Spirocyclic Amine Amine->Amide

Caption: T3P-mediated activation and coupling mechanism yielding water-soluble byproducts.

Experimental Methodologies

Protocol A: Discovery-Scale Coupling (HATU / DIPEA)

Best for: Rapid library synthesis, highly sterically hindered acids, non-epimerizable substrates.

Materials:

  • Carboxylic Acid (1.0 eq)

  • tert-Butyl 1-amino-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.1 M)

Step-by-Step Procedure:

  • Pre-activation: Dissolve the carboxylic acid and HATU in anhydrous DMF under an inert atmosphere (N₂/Ar). Add DIPEA dropwise. Stir at room temperature for 15–30 minutes.

    • Causality: This pre-activation step ensures the complete conversion of the acid to the highly reactive HOAt ester before introducing the deactivated spirocyclic amine.

  • Amine Addition: Add the spirocyclic amine in one portion. Stir the reaction mixture at room temperature for 2 to 12 hours.

  • Self-Validation Check (In-Process): Analyze an aliquot via LC-MS. You should observe the depletion of the HOAt-active ester mass. If the active ester is present but the product is not forming, the steric hindrance of the specific acid-amine pair is too high, requiring gentle heating (40 °C). Do not add more HATU, as the bottleneck is nucleophilic attack, not activation.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to thoroughly remove DMF) and brine.

  • Purification: Dry over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography to remove the tetramethylurea byproduct.

Protocol B: Process-Scale & Chiral Coupling (T3P / Pyridine)

Best for: Scale-up (>1g), epimerization-prone acids, eliminating chromatographic purification.

Materials:

  • Carboxylic Acid (1.0 eq)

  • tert-Butyl 1-amino-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate (1.05 eq)

  • T3P (50% wt solution in EtOAc) (1.5 eq)

  • Pyridine (3.0 eq)

  • EtOAc or DCM (0.2 M)

Step-by-Step Procedure:

  • Preparation: Suspend the carboxylic acid and the spirocyclic amine in EtOAc. Add pyridine and cool the mixture to 0 °C using an ice bath.

    • Causality: Unlike HATU, T3P does not require pre-activation. Pyridine is strictly chosen over DIPEA because its dual role as a mild base and nucleophilic catalyst prevents the formation of racemizing oxazolone intermediates[6].

  • Activation: Dropwise add the T3P solution (50% in EtOAc) over 10 minutes to manage any mild exotherm.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 to 24 hours.

  • Self-Validation Check (In-Process): Post-quench (addition of water), check the pH of the aqueous layer. It should be slightly acidic to neutral. This ensures that the phosphonate byproducts are fully ionized and will partition exclusively into the aqueous phase.

  • Workup: Dilute with additional EtOAc and wash the organic layer sequentially with water, 1N HCl (to remove excess pyridine), saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over MgSO₄ and concentrate. The resulting amide is typically >95% pure by NMR, entirely bypassing the need for chromatography[6][9].

References

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. Retrieved from:[Link]

  • Dunetz, J. R., Xiang, Y., Baldwin, A., & Ringling, J. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051. Retrieved from:[Link]

Sources

Application Notes and Protocols for Reductive Amination of Spirocyclic Amines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Strategic Value of Spirocyclic Amines and the Power of Reductive Amination

In the landscape of modern drug discovery, the quest for novel molecular architectures that confer improved potency, selectivity, and pharmacokinetic properties is relentless. Spirocyclic amines have emerged as a class of privileged scaffolds due to their inherent three-dimensionality. This rigid, non-planar geometry allows for precise vectoral presentation of substituents, enabling exquisite interactions with biological targets and often leading to enhanced binding affinity and reduced off-target effects. The synthesis of these valuable building blocks frequently relies on robust and versatile chemical transformations. Among these, reductive amination stands out as a cornerstone methodology for the formation of C-N bonds, prized for its operational simplicity and broad substrate scope.

This comprehensive guide provides detailed application notes and optimized protocols for the successful reductive amination of spirocyclic amines. As a Senior Application Scientist, my objective is to not only furnish step-by-step procedures but also to impart a deeper understanding of the underlying chemical principles and the rationale behind experimental choices, particularly when addressing the unique challenges posed by sterically demanding spirocyclic systems.

The Mechanism of Reductive Amination: A Two-Step Symphony in One Pot

Reductive amination is a sequential process that transforms a carbonyl compound (an aldehyde or a ketone) and an amine into a more substituted amine. The reaction proceeds through two key stages that can often be performed in a single reaction vessel, a testament to its efficiency.

  • Imine/Iminium Ion Formation: The reaction commences with the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an imine (from a primary amine) or an iminium ion (from a secondary amine). This step is typically reversible and often acid-catalyzed.

  • Reduction: The newly formed C=N double bond of the imine or iminium ion is then selectively reduced by a hydride-based reducing agent to afford the final amine product.

The choice of reducing agent is paramount to the success of a one-pot reductive amination. The ideal reagent should selectively reduce the iminium ion in the presence of the starting carbonyl compound. Sodium triacetoxyborohydride (NaBH(OAc)₃) has gained widespread acceptance as the reagent of choice for this transformation due to its mild nature and remarkable selectivity. Its attenuated reactivity, a consequence of the electron-withdrawing acetate groups, renders it less reactive towards aldehydes and ketones compared to the more electrophilic iminium ion.

Reductive_Amination_Mechanism Carbonyl Aldehyde/Ketone (R₂C=O) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + Amine Amine Spirocyclic Amine (R¹-NH₂) Amine->Hemiaminal Iminium Iminium Ion (R₂C=N⁺H-R¹) Hemiaminal->Iminium - H₂O Product Substituted Spirocyclic Amine Iminium->Product Imine Imine Reducer NaBH(OAc)₃ Hydride [H⁻] Reducer->Hydride Hydride->Iminium Reduction

Caption: General mechanism of reductive amination.

Navigating the Challenges of Steric Hindrance with Spirocyclic Amines

The compact and often congested nature of spirocyclic amines can present significant steric challenges during reductive amination. This steric hindrance can impede the initial nucleophilic attack of the amine on the carbonyl carbon, thereby slowing down or even inhibiting the formation of the crucial imine/iminium intermediate. Consequently, direct reduction of the starting carbonyl compound can become a competing and undesirable side reaction.

To overcome these hurdles, several strategic considerations and modifications to standard protocols are often necessary:

  • Choice of Reducing Agent: While NaBH(OAc)₃ is generally preferred, for particularly hindered systems, a two-step approach might be beneficial. This involves pre-formation of the imine, followed by reduction with a less selective but more potent reducing agent like sodium borohydride (NaBH₄).

  • Reaction Conditions: Elevated temperatures can help overcome the activation energy barrier for imine formation. The use of a Lewis acid catalyst, such as titanium(IV) isopropoxide (Ti(Oi-Pr)₄), can also facilitate the reaction by activating the carbonyl group towards nucleophilic attack.

  • Solvent Selection: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are common solvents for reductive aminations with NaBH(OAc)₃. For more challenging reactions, a less coordinating solvent might be advantageous.

Experimental Protocols

Protocol 1: General One-Pot Reductive Amination of Spirocyclic Amines with Aldehydes using Sodium Triacetoxyborohydride

This protocol is a robust starting point for the reductive amination of a wide range of spirocyclic amines with various aldehydes.

Materials:

  • Spirocyclic amine (1.0 equiv)

  • Aldehyde (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 equiv)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (to make a ~0.1 M solution)

  • Acetic acid (optional, 1.0 equiv)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon atmosphere

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the spirocyclic amine and the aldehyde.

  • Dissolve the starting materials in DCM or DCE.

  • If the spirocyclic amine is a salt (e.g., hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine (NEt₃) to liberate the free amine.

  • For less reactive systems, the addition of one equivalent of glacial acetic acid can be beneficial to catalyze iminium ion formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for initial imine/iminium ion formation.

  • Add sodium triacetoxyborohydride portion-wise to the stirring solution. An exotherm may be observed.

  • Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol1_Workflow Start Combine Spirocyclic Amine and Aldehyde in Solvent Acid Add Acetic Acid (optional) Start->Acid Stir1 Stir at RT (30-60 min) Acid->Stir1 AddReducer Add NaBH(OAc)₃ Stir1->AddReducer Stir2 Stir at RT (2-24 h) AddReducer->Stir2 Quench Quench with NaHCO₃ (aq) Stir2->Quench Extract Extract with DCM Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Product Final Product Purify->Product

Caption: Workflow for one-pot

Application Notes & Protocols: Strategic Amine Protection in the Synthesis of 8-Azaspiro[4.5]decan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 8-azaspiro[4.5]decane scaffold is a privileged structure in modern drug discovery, prized for imparting conformational rigidity and favorable physicochemical properties to bioactive molecules.[1] The synthesis of derivatives such as 8-azaspiro[4.5]decan-1-amine, which contains both a secondary (spirocyclic) and a primary amine, presents a significant synthetic challenge. The nucleophilic nature of both amines necessitates a robust protecting group strategy to achieve selective functionalization and avoid undesired side reactions.[2] This guide provides a detailed examination of orthogonal protecting group strategies, offering field-proven insights and step-by-step protocols for the successful synthesis of this valuable building block.

Introduction: The Synthetic Imperative for Protecting Groups

In multi-step organic synthesis, the presence of multiple reactive functional groups requires a tactical approach to temporarily mask or "protect" certain groups while others are being modified.[2] For a molecule like 8-azaspiro[4.5]decan-1-amine, both the secondary amine within the spirocyclic core and the primary amine at the 1-position are nucleophilic and basic. Attempting to selectively react a single site without protection would likely result in a mixture of products, complicating purification and significantly lowering the overall yield.

The ideal protecting group strategy hinges on several key principles:[3]

  • Ease of Introduction: The protecting group should be introduced efficiently and in high yield.

  • Stability: It must be stable to a wide range of reaction conditions planned for subsequent steps.

  • Selective Removal: It must be removed selectively and efficiently under specific conditions that do not affect other functional groups or protecting groups.[3]

This guide focuses on the application of two of the most reliable and widely used amine protecting groups, tert-butyloxycarbonyl (Boc) and carbobenzyloxy (Cbz) , to construct an orthogonal protection scheme.

Core Concepts: Orthogonal Protection

The concept of "orthogonality" in chemical synthesis is paramount when multiple protecting groups are used in the same molecule. An orthogonal set of protecting groups is a collection of groups whose removal is accomplished with reagents and conditions that do not affect the others.[3][4][5] This allows for the selective deprotection and functionalization of one amine in the presence of the other, a critical capability for building complex molecular architectures.

For the synthesis of 8-azaspiro[4.5]decan-1-amine, an orthogonal strategy allows for the independent manipulation of the N1 and N8 positions. For example, the secondary amine at N8 can be protected with one group (e.g., Cbz) while the primary amine at C1 is protected with another (e.g., Boc). The Cbz group is removed by catalytic hydrogenation, while the Boc group is removed by treatment with strong acid.[6] This differential reactivity is the foundation of a selective and high-yielding synthesis.

Figure 1: Conceptual workflow of an orthogonal protecting group strategy.

Comparative Analysis of Key Amine Protecting Groups

The choice of protecting group is dictated by the overall synthetic plan, including the reagents and conditions for subsequent transformations. The Boc and Cbz groups are popular carbamate-based protecting groups that decrease the nucleophilicity of the amine nitrogen.[2][7]

Protecting GroupStructureIntroduction ReagentDeprotection ConditionsStability Profile
Boc (tert-butoxycarbonyl)Boc-NH-RDi-tert-butyl dicarbonate (Boc₂O)Strong Acid (TFA, HCl)[6][8]Stable to hydrogenation, mild base. Labile to strong acid.
Cbz (Carbobenzyloxy)Cbz-NH-RBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenation (H₂, Pd/C)[9][10]Stable to acidic and basic conditions. Labile to hydrogenolysis.
Fmoc (9-Fluorenylmethoxycarbonyl)Fmoc-NH-RFmoc-Cl or Fmoc-OSuMild Base (e.g., Piperidine)[6][11]Stable to acid and hydrogenation. Labile to base.

Synthetic Workflow: A Validated Protocol

The following protocol outlines a reliable, multi-step synthesis of 8-azaspiro[4.5]decan-1-amine, employing an orthogonal Boc/Cbz protecting group strategy. The workflow begins with the commercially available 8-azaspiro[4.5]decan-1-one.

Synthesis_Workflow cluster_0 Part 1: Protection of Spirocycle Nitrogen cluster_1 Part 2: Introduction of Primary Amine cluster_2 Part 3: Orthogonal Protection cluster_3 Part 4: Selective Deprotection A 8-azaspiro[4.5]decan-1-one B Step 1: N-Cbz Protection (Cbz-Cl, Base) A->B C 8-Cbz-8-azaspiro[4.5]decan-1-one B->C D Step 2: Reductive Amination (NH4OAc, NaBH3CN) C->D E 1-amino-8-Cbz-8-azaspiro[4.5]decane D->E F Step 3: N-Boc Protection (Boc₂O, Base) E->F G 1-Boc-amino-8-Cbz-8- azaspiro[4.5]decane F->G H Step 4: Cbz Removal (H₂, Pd/C) G->H I 1-Boc-amino-8- azaspiro[4.5]decane H->I J Step 5: Boc Removal (TFA, DCM) I->J K 8-azaspiro[4.5]decan-1-amine (Final Product) J->K

Figure 2: Detailed synthetic workflow for 8-azaspiro[4.5]decan-1-amine.

Protocol 1: N-Cbz Protection of 8-azaspiro[4.5]decan-1-one
  • Causality: The secondary amine of the spirocycle is protected first to prevent it from interfering in the subsequent reductive amination step. The Cbz group is chosen for its robustness under the planned reaction conditions and its selective removal via hydrogenation.[1]

  • Procedure:

    • Dissolve 8-azaspiro[4.5]decan-1-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

    • Quench the reaction with water and perform a standard aqueous workup. Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield 8-Cbz-8-azaspiro[4.5]decan-1-one.[1]

Protocol 2: Reductive Amination to Introduce the Primary Amine
  • Causality: Reductive amination is a reliable method for converting a ketone into a primary amine. Ammonium acetate serves as the ammonia source, and sodium cyanoborohydride is a mild reducing agent that selectively reduces the intermediate imine in the presence of the ketone.

  • Procedure:

    • Dissolve 8-Cbz-8-azaspiro[4.5]decan-1-one (1.0 eq) and ammonium acetate (10 eq) in methanol.

    • Add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

    • Carefully quench the reaction by the slow addition of 1M HCl to decompose excess reducing agent.

    • Basify the mixture with aqueous NaOH solution until pH > 10.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic extracts, filter, and concentrate to yield crude 1-amino-8-Cbz-8-azaspiro[4.5]decane, which can often be used in the next step without further purification.

Protocol 3: Orthogonal N-Boc Protection
  • Causality: The newly formed primary amine is protected with a Boc group. The Boc group is orthogonal to the Cbz group, as it is removed under acidic conditions, not hydrogenation.[6] This sets the stage for selective deprotection.

  • Procedure:

    • Dissolve the crude 1-amino-8-Cbz-8-azaspiro[4.5]decane (1.0 eq) in DCM.

    • Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O) (1.2 eq).[8]

    • Stir the mixture at room temperature for 2-4 hours until the reaction is complete.

    • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer, filter, and concentrate.

    • Purify by flash chromatography to yield the fully protected intermediate, 1-Boc-amino-8-Cbz-8-azaspiro[4.5]decane.

Protocol 4 & 5: Sequential Deprotection to Yield the Final Product
  • Causality: This two-step deprotection sequence demonstrates the power of the orthogonal strategy. First, the Cbz group is selectively removed via hydrogenation, leaving the Boc group intact. This allows for potential functionalization of the N8 position if desired. Subsequently, the Boc group is removed with strong acid to liberate the primary amine.

  • Procedure 4 (Cbz Removal):

    • Dissolve the dual-protected intermediate (1.0 eq) in ethanol or methanol.

    • Add Palladium on carbon (10% Pd/C, ~10 mol%).

    • Stir the mixture under an atmosphere of hydrogen gas (H₂, balloon or Parr shaker) for 4-12 hours.[10][12]

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

    • Concentrate the filtrate to yield 1-Boc-amino-8-azaspiro[4.5]decane.

  • Procedure 5 (Boc Removal):

    • Dissolve the N-Boc intermediate in DCM.

    • Add an excess of trifluoroacetic acid (TFA) (e.g., 20-30% v/v solution in DCM).[8]

    • Stir at room temperature for 1-2 hours. The deprotection is often accompanied by the evolution of CO₂ gas.[8]

    • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • The product is typically obtained as a TFA salt. To obtain the free base, dissolve the residue in water, basify with NaOH, and extract with an organic solvent.

    • Dry and concentrate the organic extracts to yield the final product, 8-azaspiro[4.5]decan-1-amine.

Conclusion

The successful synthesis of poly-functionalized molecules like 8-azaspiro[4.5]decan-1-amine is critically dependent on a well-designed and executed protecting group strategy. By employing an orthogonal Cbz/Boc protection scheme, chemists can achieve selective and high-yielding access to this valuable scaffold, enabling its incorporation into diverse and complex targets for drug discovery and development. The protocols detailed herein provide a validated and reliable pathway for researchers in the field.

References

  • ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. Available from: [Link]

  • University of Rochester. Protecting Groups. Available from: [Link]

  • Organic Chemistry Portal. Cbz Protection - Common Conditions. Available from: [Link]

  • PubMed. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Available from: [Link]

  • Organic Chemistry Portal. Protective Groups. Available from: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. An amine protecting group deprotectable under nearly neutral oxidative conditions. Available from: [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups (2019). Available from: [Link]

  • J&K Scientific LLC. BOC Protection and Deprotection. Available from: [Link]

  • Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Available from: [Link]

  • CRC Press. Amino Acid-Protecting Groups. Available from: [Link]

  • ResearchGate. A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. Available from: [Link]

  • SciSpace. Amino Acid-Protecting Groups. Available from: [Link]

  • Wiley. 1.2 Deprotection: The Concept of Orthogonal Sets. Available from: [Link]

  • Glen Research. Deprotection Guide. Available from: [Link]

  • Google Patents. DK3169666T3 - SUBSTITUTED AZASPIRO (4.5) DECAN DERIVATES.

Sources

High-Impact Functionalization of Secondary Amines in Spiro Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

In modern drug discovery, spirocyclic scaffolds (e.g., spiro[3.3]heptanes, spiro[3.4]octanes, and azaspirocycles) have emerged as critical tools to increase the fraction of sp3-hybridized carbons (


) in clinical candidates. Unlike traditional planar piperidines or piperazines, spiro scaffolds offer defined exit vectors that project substituents into novel 3D chemical space, improving solubility, metabolic stability, and target selectivity.

However, the functionalization of the secondary amine within these scaffolds presents unique synthetic challenges. The adjacent quaternary spiro-carbon introduces significant steric bulk, often retarding nucleophilic attack and complicating standard coupling protocols. This guide provides a field-proven roadmap for functionalizing these sterically demanding amines, focusing on C-N cross-coupling, reductive amination, and nucleophilic aromatic substitution (


).

Strategic Analysis: Reactivity & Mechanistic Considerations[1]

Before initiating wet-lab synthesis, it is crucial to understand the physicochemical constraints of spiro-amines.

The Steric Penalty

The central quaternary carbon in spirocycles (e.g., 2-azaspiro[3.3]heptane) creates a "cone of hindrance" around the nitrogen lone pair. While this rigidity reduces the entropic penalty of binding to a protein target, it kinetically hinders the amine's ability to attack electrophiles.

  • Implication: Standard conditions for piperidine (e.g.,

    
     with alkyl halides) often stall or yield elimination byproducts.
    
  • Solution: Use highly active catalyst systems (Pd-NHC, bulky phosphines) or Lewis acid additives (Ti(OiPr)4) to activate electrophiles.

Basicity and Nucleophilicity

Ring strain in small spirocycles (4-membered rings) alters the hybridization of the nitrogen atom.

  • Azetidine-based spirocycles: The bond angles deviate from the ideal 109.5°, increasing the s-character of the N-lone pair. This often lowers basicity (

    
     ~10-10.5) compared to unstrained secondary amines (
    
    
    
    ~11), potentially reducing nucleophilicity in
    
    
    reactions.

Decision Matrix: Selecting the Right Methodology

The following decision tree outlines the optimal synthetic pathway based on the desired electrophile.

ReactionSelection Start Target Functionalization Electrophile Identify Electrophile Start->Electrophile ArylHalide Aryl/Heteroaryl Halide Electrophile->ArylHalide AlkylKetone Ketone/Aldehyde Electrophile->AlkylKetone AlkylHalide Alkyl Halide Electrophile->AlkylHalide Nature Electronic Nature? ArylHalide->Nature RedAm Protocol C: Reductive Amination (Ti-Mediated) AlkylKetone->RedAm Alkylation Direct Alkylation (Risk: Over-alkylation) AlkylHalide->Alkylation ElectronPoor Electron Deficient (e.g., 2-Cl-Pyridine) Nature->ElectronPoor EWG Present ElectronRich Electron Rich/Neutral (e.g., Bromobenzene) Nature->ElectronRich EDG Present SnAr Protocol A: SnAr (Heat/Base) ElectronPoor->SnAr Buchwald Protocol B: Pd-Catalyzed C-N Coupling ElectronRich->Buchwald

Figure 1: Strategic decision tree for functionalizing secondary amines in spiro scaffolds.

Detailed Protocols

Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination

Application: Coupling spiro-amines with aryl bromides/chlorides (especially electron-neutral or electron-rich systems). Challenge: Steric hindrance at the amine prevents coordination to the Pd center. Solution: Use "Third Generation" Buchwald precatalysts or PEPPSI-type catalysts that accommodate bulky nucleophiles.

Materials
  • Substrate: Spirocyclic amine (1.0 equiv)

  • Coupling Partner: Aryl bromide/chloride (1.0–1.2 equiv)

  • Catalyst: RuPhos Pd G3 or BrettPhos Pd G3 (2–5 mol%). Note: RuPhos is preferred for secondary amines; BrettPhos for primary.

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) or LHMDS (for base-sensitive substrates).

  • Solvent: Anhydrous Dioxane or Toluene (degassed).

Step-by-Step Procedure
  • Inert Setup: Charge an oven-dried reaction vial equipped with a magnetic stir bar with the Aryl Halide (1.0 mmol), Spiro-amine (1.0 mmol), and NaOtBu (1.5 mmol).

  • Catalyst Addition: In a glovebox or under a steady stream of Nitrogen, add RuPhos Pd G3 (0.02 mmol, 2 mol%).

  • Solvation: Seal the vial and purge with

    
    . Add anhydrous Dioxane (5 mL, 0.2 M concentration) via syringe.
    
  • Activation: Heat the reaction block to 80–100 °C . Stir vigorously (800 rpm) for 4–16 hours.

    • Checkpoint: Monitor by LC-MS.[1] If conversion is <50% after 4 hours, increase temperature to 110 °C or add additional catalyst (1 mol%).

  • Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove Pd black. Concentrate and purify via flash chromatography.

Why this works: The RuPhos ligand creates a protective pocket that facilitates the reductive elimination step, which is often the rate-determining step for sterically hindered amines.

Protocol B: Titanium-Mediated Reductive Amination

Application: Installing alkyl groups via aldehydes or ketones. Challenge: Formation of the iminium ion intermediate is slow due to the adjacent quaternary center. Solution: Use Titanium(IV) isopropoxide as a Lewis acid and water scavenger to drive equilibrium toward the imine before adding the reducing agent.

Materials
  • Substrate: Spirocyclic amine (1.0 equiv)

  • Carbonyl: Ketone/Aldehyde (1.1 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (

    
    ) (1.5 equiv)
    
  • Reductant:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: Anhydrous THF or DCM.

Step-by-Step Procedure
  • Imine Formation: In a dried flask under

    
    , combine the Spiro-amine (1.0 mmol) and Ketone (1.1 mmol) in anhydrous THF (5 mL).
    
  • Lewis Acid Activation: Add

    
     (1.5 mmol) dropwise. The solution may turn slightly yellow/hazy.
    
  • Incubation: Stir at room temperature for 6–12 hours (or 50 °C for 2 hours if the ketone is hindered). Crucial Step: Ensure imine formation is complete by checking an aliquot via NMR or MS before reduction.

  • Reduction: Cool the mixture to 0 °C. Carefully add the reducing agent (

    
     or polymer-supported cyanoborohydride).
    
    • Note: If using

      
      , add methanol (1 mL) to solubilize the borohydride.
      
  • Quench: Stir for 2 hours. Quench by adding 1N NaOH (caution: exothermic). A white precipitate (

    
    ) will form.
    
  • Workup: Dilute with EtOAc, filter the heterogeneous mixture through Celite. The filtrate contains the product.

Optimization & Troubleshooting Matrix

Use this table to diagnose stalled reactions involving spiro-amines.

ObservationProbable CauseCorrective Action
No Conversion (B-H Coupling) Oxidative addition failure or Catalyst poisoning.Switch to Pd-PEPPSI-IPr (NHC ligand) which is more robust. Ensure thorough degassing (spiro-amines can coordinate

).
Dehalogenation of Aryl Halide

-Hydride elimination from the amine is faster than reductive elimination.
Switch ligand to BrettPhos or XPhos (larger cone angle). Lower reaction temperature.[2]
Low Yield in

Low nucleophilicity of spiro-amine.Switch solvent to DMSO or NMP (polar aprotic). Increase temp to 120 °C. Add KF/Alumina as a surface catalyst.
Incomplete Reductive Amination Imine equilibrium favors starting material.Must use

. Standard conditions (AcOH/MeOH) are rarely sufficient for hindered spiro-amines.

Mechanistic Visualization: The Catalytic Cycle

The following diagram illustrates the critical steric clash points during the Buchwald-Hartwig cycle with a spiro-amine.

CatalyticCycle Pd0 L-Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br AmineCoord Amine Coordination (Steric Clash Here!) OxAdd->AmineCoord Spiro-Amine Deprot Deprotonation (Base: NaOtBu) AmineCoord->Deprot Slow Step for Hindered Amines RedElim Reductive Elimination (Product Release) Deprot->RedElim RedElim->Pd0 Regeneration

Figure 2: The Buchwald-Hartwig catalytic cycle highlighting the critical amine coordination step.

References

  • SpiroChem AG. "Spirocyclic Scaffolds in Medicinal Chemistry." SpiroChem Application Notes. [Link]

  • Burkhard, J. A., et al. "Synthesis of Azaspirocycles and their Evaluation in Drug Discovery." Angewandte Chemie International Edition, 2010. [Link]

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011. [Link]

  • Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009. [Link]

Sources

Application Notes & Protocols: Leveraging 3,3-Difluoro-8-azaspiro[4.5]decan-1-amine in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Fluorinated Spirocycles in FBDD

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful alternative to high-throughput screening (HTS) for the identification of novel lead compounds.[1][2] By starting with small, low-molecular-weight fragments, FBDD allows for a more efficient exploration of chemical space and often yields lead compounds with superior physicochemical properties.[1][3] Within the vast landscape of fragment libraries, 3,3-Difluoro-8-azaspiro[4.5]decan-1-amine emerges as a particularly compelling scaffold. This document provides a detailed guide for researchers on the strategic application of this fragment, outlining its inherent advantages and providing robust protocols for its integration into FBDD workflows.

The inclusion of a spirocyclic core imparts a distinct three-dimensional (3D) character to the fragment.[4][5] This is a critical feature in modern drug discovery, as increased Fsp3 (the fraction of sp3 hybridized carbons) is often correlated with improved solubility, metabolic stability, and overall clinical success.[4][5] The rigidity of the spirocycle also helps to lock the conformation of the molecule, which can lead to improved efficacy and selectivity by presenting binding elements in an optimal orientation.[4]

Furthermore, the gem-difluoro motif is a well-established bioisostere for a carbonyl group and can significantly modulate the physicochemical properties of a molecule.[6][7] The high electronegativity of fluorine can influence pKa, dipole moment, and metabolic stability.[7][8] Specifically, gem-difluorination adjacent to a stereocenter can impact ring pucker and enhance binding affinity.[6] The primary amine provides a crucial vector for chemical elaboration, allowing for the systematic growth of the fragment into a more potent, lead-like compound.[9][10]

Physicochemical Properties and Rationale for Use

The unique combination of a difluorinated spirocyclic core and a primary amine handle makes this compound an attractive starting point for FBDD campaigns. Its properties are summarized in the table below.

PropertyValueSignificance in FBDD
Molecular Weight 190.24 g/mol Adheres to the "Rule of Three" (MW < 300 Da), a guiding principle for fragment selection.
logP (calculated) 0.185Indicates a favorable balance of hydrophilicity and lipophilicity, crucial for good solubility and eventual cell permeability.
Fsp3 HighThe high sp3 character contributes to improved 3D geometry and better physicochemical properties compared to flat, aromatic fragments.[4][5]
Hydrogen Bond Donors 1 (amine)Provides a key interaction point for binding to target proteins and a handle for synthetic elaboration.
Hydrogen Bond Acceptors 1 (amine nitrogen)Contributes to potential binding interactions.
Rotatable Bonds LowThe rigid spirocyclic core reduces the entropic penalty upon binding, potentially leading to higher ligand efficiency.[11]

Experimental and Computational Workflow

A successful FBDD campaign utilizing this fragment requires a synergistic approach, integrating both experimental biophysical screening and computational modeling. This dual-track methodology allows for the rapid identification of promising hits and provides the structural insights necessary for rational lead optimization.

Caption: Integrated FBDD workflow for this compound.

Protocols for Fragment Screening and Validation

Given the typically weak binding affinities of fragments, highly sensitive biophysical techniques are required for initial screening and hit validation.[12][13] An orthogonal approach, using multiple techniques, is strongly recommended to minimize false positives and negatives.[14][15]

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a powerful technique for primary screening due to its sensitivity, real-time nature, and relatively high throughput.[16][17] It allows for the determination of binding kinetics (k_on and k_off) and affinity (K_D).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Target protein

  • This compound stock solution (in DMSO)

  • Running buffer (e.g., HBS-EP+)

  • Immobilization reagents (e.g., EDC/NHS)

Methodology:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a low to medium immobilization density to minimize mass transport effects.

  • Fragment Preparation: Prepare a dilution series of this compound in running buffer. Ensure the final DMSO concentration is matched across all samples and the running buffer (typically ≤1%).

  • Binding Analysis: Inject the fragment solutions over the immobilized protein surface. Include buffer-only injections for double referencing.

  • Data Analysis: Analyze the sensorgrams to determine the binding response. For fragments with fast kinetics, steady-state affinity analysis can be performed. For slower kinetics, a kinetic analysis is more appropriate.

  • Hit Criteria: A confirmed hit should exhibit a concentration-dependent binding response.

Protocol 2: Orthogonal Validation using NMR Spectroscopy

NMR spectroscopy is a robust method for validating hits from primary screens.[14][16] Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) and WaterLOGSY, are particularly well-suited for fragment screening as they do not require isotopic labeling of the protein.[16]

Materials:

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe

  • Target protein solution in a suitable NMR buffer (e.g., phosphate buffer in D₂O)

  • This compound stock solution (in d6-DMSO)

Methodology:

  • Sample Preparation: Prepare two NMR samples: one with the fragment and the target protein, and a reference sample with only the fragment. Typical concentrations are 10-20 µM for the protein and 100-500 µM for the fragment.

  • STD NMR Experiment:

    • Acquire a ¹H NMR spectrum of the mixture.

    • Acquire an STD spectrum with on-resonance saturation of the protein signals and an off-resonance control.

    • Subtract the on-resonance from the off-resonance spectrum. Signals present in the difference spectrum correspond to protons of the fragment that are in close proximity to the protein, confirming binding.

  • WaterLOGSY Experiment:

    • Acquire a WaterLOGSY spectrum.

    • Binding of the fragment to the protein will result in a transfer of magnetization from bulk water to the fragment, leading to positive NOE signals. Non-binding compounds will show negative NOE signals.

  • ¹⁹F NMR: The presence of the difluoro group offers a unique opportunity for ¹⁹F NMR-based screening, which provides a sensitive and specific signal with a low background.[18]

Fragment Elaboration Strategies

Once a binding fragment has been validated and its binding mode determined, typically through X-ray crystallography, the next step is to elaborate the fragment to increase its potency and selectivity.[9][10] The primary amine of this compound is the key handle for these modifications.

Elaboration_Strategies Validated Hit Validated Hit Fragment Growing Fragment Growing Validated Hit->Fragment Growing Vector Elaboration Fragment Linking Fragment Linking Validated Hit->Fragment Linking Connects to second fragment Fragment Merging Fragment Merging Validated Hit->Fragment Merging Combines with overlapping fragment Lead Compound Lead Compound Fragment Growing->Lead Compound Fragment Linking->Lead Compound Fragment Merging->Lead Compound

Caption: Key strategies for fragment elaboration.

  • Fragment Growing: This is the most direct approach, where chemical moieties are added to the primary amine to extend into adjacent pockets of the binding site.[2][9] This can be guided by the crystal structure of the fragment-protein complex.

  • Fragment Linking: If a second, non-overlapping fragment is identified in a nearby binding site, the two can be chemically linked to create a single, higher-affinity molecule.[2][9]

  • Fragment Merging: If another fragment is found to bind in an overlapping fashion, a new molecule can be designed that incorporates the key features of both fragments.[2][9]

Protocol 3: Amide Coupling for Fragment Growth

A robust and versatile method for elaborating the primary amine is through amide bond formation.

Materials:

  • This compound

  • A diverse library of carboxylic acids

  • Amide coupling reagents (e.g., HATU, HOBt)

  • A suitable organic solvent (e.g., DMF)

  • A non-nucleophilic base (e.g., DIPEA)

Methodology:

  • Reaction Setup: In a reaction vial, dissolve the carboxylic acid, coupling reagents, and base in the organic solvent.

  • Addition of Fragment: Add the this compound to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Workup and Purification: Once the reaction is complete, perform an aqueous workup and purify the product by flash chromatography or preparative HPLC.

  • Characterization: Confirm the structure of the elaborated compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Conclusion

This compound represents a high-value fragment for FBDD campaigns. Its unique combination of a 3D-rich spirocyclic core, a modulating gem-difluoro group, and a versatile primary amine handle provides an excellent starting point for the development of novel therapeutics. By employing a rigorous and integrated workflow of biophysical screening, computational modeling, and rational synthetic elaboration, researchers can effectively leverage the potential of this powerful fragment.

References

  • Fragment Based Drug Design: From Experimental to Computational Approaches. Curr Pharm Des. 2012;18(9):1272-89. [Link]

  • Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PNAS. 2013;110(32):12948-53. [Link]

  • Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. Front Pharmacol. 2018;9:307. [Link]

  • Computational Approaches in Fragment Based Drug Design. J Comput Sci Syst Biol. 2017;10(5):102-106. [Link]

  • Advances in Fragment-Based Drug Discovery. Technology Networks. 2024. [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council. 2025. [Link]

  • Modular Synthetic Platform for the Elaboration of Fragments in Three Dimensions for Fragment-Based Drug Discovery. J Am Chem Soc. 2021;143(32):12538-48. [Link]

  • Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. 2025;7(2):207-212. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Molecules. 2022;27(21):7598. [Link]

  • FBDD: Fragment-Based Drug Design. BioSolveIT.[Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opin Drug Discov. 2021;16(10):1125-1128. [Link]

  • One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. Molecules. 2023;28(6):2885. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. J Med Chem. 1994;37(14):2292-9. [Link]

  • 8-Azaspiro(4.5)decane. PubChem.[Link]

  • Biophysical screening in fragment-based drug design: a brief overview. Biochem Soc Trans. 2019;47(1):1-9. [Link]

  • The use of spirocyclic scaffolds in drug discovery. Bioorg Med Chem Lett. 2014;24(15):3413-8. [Link]

  • Fragment Screening by Surface Plasmon Resonance. J Med Chem. 2010;53(3):1024-34. [Link]

  • A three-stage biophysical screening cascade for fragment-based drug discovery. Nat Protoc. 2014;9(9):2146-60. [Link]

  • Spirocyclic compounds: potential drug leads in the fight against Mycobacterium tuberculosis. Future Med Chem. 2022;14(12):885-900. [Link]

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Application Notes and Protocols for the Scalable Manufacturing of Fluorinated Spirocyclic Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorinated spirocyclic motifs into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacological properties.[1] These three-dimensional scaffolds can enhance metabolic stability, binding affinity, and membrane permeability while reducing off-target effects.[2][3] However, the transition from laboratory-scale synthesis to robust, scalable manufacturing of these structurally complex intermediates presents significant challenges.[4][5] This comprehensive guide provides detailed application notes and protocols for the scalable production of fluorinated spirocyclic intermediates, addressing key considerations from synthetic strategy and process development to safety and quality control. By integrating field-proven insights with established chemical principles, this document aims to empower researchers and drug development professionals to navigate the complexities of this critical manufacturing process.

Introduction: The Strategic Advantage of Fluorinated Spirocycles in Drug Discovery

The deliberate inclusion of fluorine atoms and spirocyclic cores in pharmaceutical compounds is a design strategy with a significant impact on their overall performance.[6][7] Fluorine, being the most electronegative element, can profoundly alter a molecule's electronic properties, pKa, and lipophilicity, which in turn influences its metabolic stability and bioavailability.[8] Spirocycles, with their rigid, three-dimensional structures, offer a departure from traditional "flat" aromatic compounds, enabling better exploration of the chemical space and more precise interactions with biological targets.[9][10] The combination of these two features in fluorinated spirocyclic intermediates provides a synergistic approach to fine-tuning drug-like properties.[1]

The scalable synthesis of these intermediates is, therefore, a critical bottleneck in the drug development pipeline.[4] Challenges often arise from the hazardous nature of many fluorinating agents, the intricate stereochemistry of spirocyclic systems, and the need for robust purification methods on a large scale.[8][11][12] This guide will provide a systematic approach to overcoming these hurdles.

Synthetic Strategies: A Dual-Pronged Approach

The successful scalable synthesis of fluorinated spirocyclic intermediates hinges on a carefully considered strategy for both the construction of the spirocyclic core and the introduction of the fluorine atom(s). The timing of the fluorination step—early-stage versus late-stage—is a critical decision with significant implications for the overall efficiency and feasibility of the manufacturing process.

Constructing the Spirocyclic Scaffold: Key Methodologies

The formation of the spirocyclic core is a pivotal step that dictates the overall architecture of the intermediate. Several reliable methods have been adapted for larger-scale synthesis.

  • Intramolecular Cyclization Reactions: These are among the most common and effective methods for constructing spirocycles. Examples include intramolecular Michael additions, aldol condensations, and ring-closing metathesis. The choice of reaction depends on the desired ring size and functionality.[13]

  • [3+2] Cycloadditions: This approach is particularly useful for creating five-membered heterocyclic spiro-rings. The reaction of an exocyclic alkene with an in situ generated ylide can provide a direct route to complex spiro-pyrrolidines.[14]

  • Diels-Alder Reactions: For the synthesis of six-membered spirocyclic systems, the Diels-Alder reaction offers a powerful and often stereoselective method.[9]

Protocol 1: Scalable Synthesis of a Spiro-oxindole via [3+2] Cycloaddition

This protocol outlines a general procedure for the synthesis of a spiro-oxindole, a privileged scaffold in medicinal chemistry.

Materials:

  • Isatin-derived exocyclic alkene (1.0 equiv)

  • N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine (1.2 equiv)

  • Trifluoroacetic acid (TFA) (0.1 equiv)

  • Toluene

  • Ethyl acetate

  • Hexanes

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of the isatin-derived exocyclic alkene in toluene (5 mL/g of alkene) at room temperature, add N-benzyl-1-methoxy-N-((trimethylsilyl)methyl)methanamine.

  • Add trifluoroacetic acid dropwise to the mixture.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired spiro-oxindole.

Fluorination Methodologies: Choosing the Right Tool for the Job

The introduction of fluorine requires careful consideration of the reagent, substrate compatibility, and scalability. Both nucleophilic and electrophilic fluorination methods are employed.

  • Deoxyfluorination: This method replaces a hydroxyl group with a fluorine atom and is a workhorse in industrial fluorination. Reagents like diethylaminosulfur trifluoride (DAST) and its more thermally stable analogue, Deoxo-Fluor®, are commonly used. However, their use on a large scale requires specialized equipment and stringent safety protocols due to their thermal instability and the generation of corrosive byproducts.[15]

  • Electrophilic Fluorination: Reagents such as Selectfluor® (F-TEDA-BF4) are widely used for the fluorination of electron-rich substrates.[8][15] They are generally easier to handle than many nucleophilic fluorinating agents and are amenable to a wide range of functional groups.[16]

  • Elemental Fluorine (F2): While being the most atom-economical fluorine source, the high reactivity and hazardous nature of elemental fluorine have traditionally limited its use.[17] However, the advent of continuous flow technology has enabled the safe and controlled use of diluted fluorine gas for direct fluorination reactions on a larger scale.[17][18][19]

Table 1: Comparison of Common Fluorinating Agents for Scalable Synthesis

Fluorinating AgentTypeAdvantagesDisadvantagesScalability Considerations
DAST / Deoxo-Fluor® Nucleophilic (Deoxyfluorination)Well-established, effective for alcohols.[15]Thermally unstable, corrosive byproducts, can be expensive.[8]Requires specialized reactors, careful temperature control, and scrubbing systems for HF.
Selectfluor® ElectrophilicSolid, easy to handle, high selectivity for electron-rich substrates.[8][16]Can be expensive, limited to certain substrate classes.Generally good scalability, but cost can be a factor for large-volume production.
Elemental Fluorine (F2) ElectrophilicMost atom-economical, inexpensive fluorine source.[17]Highly reactive, toxic, and corrosive gas.[17][20]Best implemented in continuous flow reactors for enhanced safety and control.[21][22][23]

Process Development and Scale-Up: From the Bench to the Plant

Scaling up the synthesis of fluorinated spirocyclic intermediates requires a thorough understanding of the reaction kinetics, thermodynamics, and mass transfer. What works on a gram scale may not be directly translatable to a kilogram scale without careful optimization.[5]

Key Parameters for Successful Scale-Up
  • Mixing and Heat Transfer: Exothermic fluorination reactions require efficient heat dissipation to prevent thermal runaways. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat transfer a critical parameter to control.

  • Reagent Addition and Stoichiometry: The rate of addition of highly reactive reagents, such as fluorinating agents, must be carefully controlled to maintain a safe reaction temperature and minimize side product formation.

  • Polymorphism and Crystallization: The final intermediate must be consistently produced in the desired polymorphic form with a controlled particle size distribution to ensure reproducible performance in subsequent steps.[5]

The Rise of Continuous Flow Chemistry

Continuous flow chemistry has emerged as a transformative technology for the scalable and safe manufacturing of fine chemicals, particularly for hazardous reactions like fluorination.[17][21][24]

Advantages of Continuous Flow for Fluorination:

  • Enhanced Safety: The small reaction volumes within the reactor minimize the risk associated with highly exothermic or hazardous reactions.[11][24]

  • Superior Heat and Mass Transfer: The high surface-area-to-volume ratio of microreactors allows for precise temperature control and efficient mixing.[22][25]

  • Scalability: Scaling up production is achieved by running the flow reactor for longer periods or by "numbering up" (using multiple reactors in parallel), rather than increasing the size of the reactor.[21]

Diagram 1: Conceptual Workflow for Continuous Flow Fluorination

G cluster_0 Reagent Delivery cluster_1 Reaction Zone cluster_2 Quenching & Collection A Substrate Solution (Syringe Pump) C Micromixer A->C B Fluorinating Agent (e.g., Diluted F2 Gas) (Mass Flow Controller) B->C D Temperature-Controlled Reactor Coil C->D E Quenching Solution D->E F Back-Pressure Regulator E->F G Product Collection F->G

Caption: A schematic of a continuous flow setup for a gas-liquid fluorination reaction.

Purification and Analysis: Ensuring Quality and Purity

The purification of fluorinated spirocyclic intermediates on a large scale often requires a multi-step approach to remove unreacted starting materials, reagents, and byproducts.

Purification Techniques
  • Crystallization: This is the preferred method for large-scale purification as it is often the most cost-effective and can provide a high-purity product with a consistent crystal form.

  • Chromatography: While highly effective at the lab scale, traditional column chromatography can be expensive and time-consuming for large quantities. Techniques like medium pressure liquid chromatography (MPLC) can be employed for kilogram-scale purifications.

  • Extraction and Distillation: These techniques are often used for initial workup and purification of less complex or more volatile intermediates.

Analytical Workflow for Quality Control

A robust analytical workflow is essential to ensure the identity, purity, and consistency of the final intermediate.

Diagram 2: Analytical Quality Control Workflow

G A In-Process Control (e.g., TLC, LC-MS) B Crude Product Analysis (HPLC, NMR) A->B C Purified Intermediate (Identity and Purity) B->C D Structure Elucidation (1H, 13C, 19F NMR, MS) C->D E Purity Assessment (HPLC, qNMR) C->E F Residual Solvent Analysis (GC) C->F G Final Product Release D->G E->G F->G

Caption: A typical analytical workflow for the quality control of a manufactured intermediate.

Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and especially ¹⁹F NMR are indispensable for structural elucidation and purity assessment.[26]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the desired product and identify impurities.[27][28]

  • High-Performance Liquid Chromatography (HPLC): The primary tool for determining the purity of the final product and for in-process monitoring.[27][28]

  • Gas Chromatography (GC): Employed to quantify residual solvents in the final product.

Safety Considerations: Handling Fluorinating Agents

Many fluorinating agents are hazardous and require specialized handling procedures and personal protective equipment (PPE).[11][20]

Key Safety Protocols:

  • Ventilation: All work with hazardous fluorinating agents must be conducted in a well-ventilated fume hood or a dedicated gas cabinet.[11][20]

  • Personal Protective Equipment (PPE): This includes, but is not limited to, safety goggles, a face shield, flame-resistant lab coat, and fluorine-resistant gloves.[11]

  • Emergency Preparedness: An emergency shutdown system, a scrubber to neutralize excess reagents, and appropriate first-aid supplies (e.g., calcium gluconate gel for HF burns) must be readily available.[11][20]

  • Material Compatibility: The materials used for reactors, tubing, and fittings must be compatible with the specific fluorinating agent being used. For example, stainless steel or Monel are often required for handling corrosive fluorine compounds.[11]

Conclusion

The scalable manufacturing of fluorinated spirocyclic intermediates is a complex yet achievable endeavor that requires a multidisciplinary approach encompassing synthetic chemistry, chemical engineering, and analytical sciences. By carefully selecting synthetic strategies, optimizing process parameters, and adhering to stringent safety protocols, researchers and drug development professionals can successfully navigate the challenges of bringing these valuable molecules from the laboratory to production scale. The continued development of innovative technologies, such as continuous flow chemistry, will undoubtedly play a crucial role in enabling the safe, efficient, and cost-effective manufacturing of the next generation of fluorinated pharmaceuticals.

References

  • Synthetic Routes to Approved Drugs Containing a Spirocycle - PMC - NIH. (n.d.).
  • Fluorination in Medicinal Chemistry: Methods, Strategies, and Recent Developments. (n.d.).
  • Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production - PubMed. (2000, August 11).
  • Application Notes and Protocols for Handling Gaseous Fluorinating Agents - Benchchem. (n.d.).
  • Cascade Synthesis of Fluorinated Spiroheterocyclic Scaffolding for Peptidic Macrobicycles - PubMed. (2023, July 26).
  • Fluorinated Pesticide Intermediates: What They Are, and How Are They Synthesized? - Organofluorine / Alfa Chemistry. (n.d.).
  • Fluorine Safety. (n.d.).
  • Fluorochemical-Based Active Pharmaceutical Ingredients(APIs) - AGC Chemicals Americas. (2024, July 19).
  • Fluorination Methods for Drug Discovery and Development - PubMed. (2016, October 15).
  • Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry - HIMS. (2025, November 10).
  • Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. (2025, December 17).
  • Aqua/Mechanochemical Mediated Synthesis of Novel Spiro [Indole–Pyrrolidine] Derivatives. (2023, January 24).
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. (2022, February 1).
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | Request PDF - ResearchGate. (n.d.).
  • Fluorinated Building Blocks in Drug Design: Why They Matter - Apollo Scientific. (2026, January 19).
  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC. (n.d.).
  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines - PMC. (2019, April 24).
  • Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination - PMC. (2011, August 2).
  • Full article: Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024, January 18).
  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines | ACS Omega. (2022, January 7).
  • Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry | LCGC International. (2025, January 29).
  • Development of fluorination methods using continuous-flow microreactors. (2009, August 15).
  • Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations. (2021, May 21).
  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology - Figshare. (2022, February 1).
  • Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery | Request PDF - ResearchGate. (2025, October 17).
  • Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale - CHIMIA. (n.d.).
  • Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines | Request PDF. (n.d.).
  • A Continuous-Flow Protocol for Light-Induced Benzylic Fluorinations | The Journal of Organic Chemistry - ACS Publications. (2014, August 21).
  • Synthesis of fluorinated spiro-1,3-oxazines and thiazines via Selectfluor-mediated intramolecular cyclization - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Synthetic Routes to Approved Drugs Containing a Spirocycle - ResearchGate. (2025, October 13).
  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis - Benchchem. (n.d.).
  • Micrograms to Kilos: The Challenges of Scaling - Drug Discovery and Development. (2007, September 6).
  • GMP Fluorination Challenges Limit Use in API Synthesis - Pharmaceutical Technology. (2026, January 20).
  • Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination - ResearchGate. (2011, August 2).
  • Stereoselective synthesis and applications of spirocyclic oxindoles - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D0QO01085E. (2021, January 6).
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry | Environmental Science & Technology - ACS Publications. (2024, February 10).
  • A new way to prepare fluorinated pharmaceuticals | MIT News. (2009, August 13).
  • Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles - MDPI. (2015, May 7).
  • Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC - NIH. (2021, February 22).
  • Fluorescent “Turn-Off” Detection of Fluoride and Cyanide Ions Using Zwitterionic Spirocyclic Meisenheimer Compounds - MDPI. (2017, October 27).
  • PFAS-free synthesis of fluorinated pharmaceutical and agrochemical compounds - HIMS - University of Amsterdam - Van 't Hoff Institute for Molecular Sciences. (2024, August 29).
  • Process Development and Preparation of Fluorinated Compounds from Gram up to Kilogram Scale - CHIMIA. (n.d.).
  • Spirocyclic hypervalent iodine(III)-mediated radiofluorination of non-activated and hindered aromatics - PubMed. (2014, July 9).
  • Synthesis, molecular structure and spectroscopic investigations of novel fluorinated spiro heterocycles - PubMed. (2015, May 7).

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Troubleshooting & Optimization

Solubility challenges with fluorinated spirocyclic amine salts

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for researchers working with Fluorinated Spirocyclic Amine Salts . It is designed to troubleshoot the unique intersection of high lattice energy (from rigid spiro-scaffolds) and modulated basicity (from fluorine substitution).

Status: Operational | Tier: Level 3 (Senior Scientist Support) Subject: Solubility Optimization & Troubleshooting Ticket ID: SPIRO-F-SOLV-001

Core Diagnostic: The "Why" Behind the Insolubility

Before attempting to dissolve your compound, you must diagnose why it is insoluble. Fluorinated spirocyclic salts fail due to two opposing forces: Lattice Energy (Solid State) and Hydrophobic/Electronic Mismatch (Solution State).

The "Brick Dust" vs. "Grease Ball" Paradox
  • The Brick Dust Effect (High Lattice Energy): Spirocyclic rings (e.g., spiro[3.3]heptane) are conformationally rigid. When salted (especially with small counterions like Cl⁻), they pack efficiently into a crystal lattice. High melting points (>200°C) indicate high lattice energy.

    • Symptom:[1][2][3] The solid resists dissolution in everything, including DMSO.

  • The Grease Ball Effect (Lipophilicity): Fluorine atoms increase lipophilicity (

    
    ) while simultaneously lowering the amine's basicity (pKa).
    
    • Symptom:[1][2][3] The salt dissolves in DMSO but precipitates immediately upon dilution into aqueous buffer (oiling out).

Troubleshooting Modules

Module A: The Fluorine-Basicity Trap (pKa Issues)

Issue: Your salt dissolves in organic solvent but crashes out in biological buffers (PBS, Media). Root Cause: Fluorine is highly electronegative.[1][4][5] If located


 or 

to the amine, it inductively withdraws electron density, significantly lowering the amine's pKa.[6]
  • Standard Amine pKa: ~9–10

  • 
    -Fluorinated Amine pKa: ~5.5–7.5
    

The Danger Zone: If your amine's pKa is 6.5 and you dilute it into PBS (pH 7.4), the equilibrium shifts toward the Free Base . Since fluorinated spirocycles are lipophilic, the free base is insoluble and precipitates.

Solution Protocol:

  • Check the pKa: Calculate or measure the pKa. If pKa < pH of your buffer, you are generating the free base.

  • Acidify the Buffer: Ensure the final solution pH is at least 2 units below the amine's pKa to keep it protonated.

  • Switch Counterions: Avoid HCl for weak amines. Use "Soft" anions (e.g., Tosylate, Mesylate) that are less prone to the Common Ion Effect in high-salt buffers.

Module B: Breaking the Crystal Lattice

Issue: Compound is a solid that won't dissolve in pure DMSO or Methanol. Root Cause: The lattice energy is too high. The solvent cannot overcome the electrostatic attraction between the cation and anion.

Solution Protocol:

  • Disrupt the Lattice: Use a counterion with a lower packing efficiency.

    • Avoid: Chloride, Bromide, Sulfate (High symmetry, tight packing).

    • Use: Mesylate, Tosylate, or even lipophilic ions like Docusate or Stearate if formulating for lipid delivery.

  • The "Golden Solvent" Mix: Pure DMSO is sometimes insufficient for fluorinated salts because it is aprotic.

    • Recipe:90% DMSO + 5% Water + 5% Acid (Acetic or Formic) .

    • Why? The water/acid component helps solvate the ionic headgroup, while DMSO solvates the lipophilic fluorinated tail.

Visual Troubleshooting Workflows

Diagram 1: The Solubility Diagnostic Logic

Use this flow to determine the root cause of your precipitation.

SolubilityLogic Start Start: Compound Insoluble SolventCheck Does it dissolve in pure DMSO? Start->SolventCheck NoDMSO NO: Lattice Energy Issue (Brick Dust) SolventCheck->NoDMSO No YesDMSO YES: Solvation/pKa Issue SolventCheck->YesDMSO Yes Action1 Action: Change Counterion (Switch Cl- to Mesylate/Tosylate) NoDMSO->Action1 Action2 Action: Heat to 60°C + Sonication (Metastable Zone) NoDMSO->Action2 DilutionCheck Does it crash on dilution into Buffer? YesDMSO->DilutionCheck Hydrolysis Crash: pKa Mismatch (Hydrolysis to Free Base) DilutionCheck->Hydrolysis Yes Action3 Action: Lower Buffer pH (Maintain pH < pKa - 2) Hydrolysis->Action3 Action4 Action: Add Co-solvent (20% HP-β-CD or PEG400) Hydrolysis->Action4

Caption: Diagnostic logic flow distinguishing between Lattice Energy barriers (Solid State) and pKa/Hydrolysis barriers (Solution State).

Diagram 2: Counterion Selection Strategy

Select the right salt form based on your specific fluorinated scaffold's behavior.

CounterionStrategy Scaffold Fluorinated Spirocyclic Amine HighMP High Melting Point (>200°C) Scaffold->HighMP LowPKa Low pKa (< 7.0) (Due to Fluorine) Scaffold->LowPKa Lipophilic High LogP (> 4.0) (Grease Ball) Scaffold->Lipophilic UseLoose USE: Mesylate / Tosylate (Disrupts Packing) HighMP->UseLoose UseStrong USE: Strong Acid Salt (H2SO4 / Besylate) Avoid: Weak acids (Tartrate) LowPKa->UseStrong UseLipid USE: Lipid-Like Ions (Docusate / Stearate) For Lipid Formulations Lipophilic->UseLipid

Caption: Decision matrix for counterion selection based on physicochemical properties of the fluorinated amine.

Operational Protocols

Protocol A: Kinetic Solubility Screen (The "Crash" Test)

Use this to determine the maximum concentration your buffer can hold before the salt hydrolyzes or aggregates.

  • Stock Prep: Dissolve compound in DMSO to 20 mM . (If insoluble, add 5% Acetic Acid to DMSO).

  • Plate Setup: In a 96-well UV-transparent plate, dispense 190 µL of buffer (e.g., PBS pH 7.4, Acetate pH 4.5).

  • Spike: Add 10 µL of DMSO stock (Final conc: 1 mM, 5% DMSO).

  • Incubate: Shake at 500 rpm for 2 hours at RT.

  • Read: Measure Absorbance at 620 nm (turbidity).

    • OD < 0.05: Soluble.[7][8][9]

    • OD > 0.05: Precipitated.[8][10]

  • Validation: If PBS fails but Acetate pH 4.5 passes, your issue is pKa/Hydrolysis .

Protocol B: The "Golden Solvent" Dissolution

For stubborn solids with high lattice energy.

ComponentRole% (v/v)
DMSO Primary solvent for the lipophilic fluorinated scaffold.90%
Water Solvates the ionic charge (anion/cation pair).5%
Acetic Acid Suppresses free-base formation; aids protonation.5%

Procedure:

  • Weigh solid into a glass vial (avoid plastic if using fluorinated solvents).

  • Add the solvent mixture.

  • Critical Step: Sonicate at 40–50°C for 15 minutes. The heat provides the activation energy to break the lattice; the surfactant-like properties of the mixture keep it in solution upon cooling.

Frequently Asked Questions (FAQ)

Q: Why does my salt precipitate when I add it to PBS, even though it's an HCl salt? A: This is likely the Common Ion Effect combined with Hydrolysis . PBS contains ~137 mM NaCl. If your amine is weak (due to fluorine), the high concentration of Cl⁻ ions drives the equilibrium back toward the solid salt, or the pH (7.4) drives it toward the insoluble free base. Try a buffer without chloride (e.g., Phosphate buffer without saline) or lower the pH.

Q: My compound "oils out" instead of forming a precipitate. What is this? A: This is Liquid-Liquid Phase Separation (LLPS). It happens when the compound is too lipophilic to dissolve in water but too amorphous to crystallize. Fluorinated spirocycles are prone to this. Fix: Add a surfactant (0.1% Tween-80) or a cosolvent (PEG-400) to the buffer.

Q: Can I use HFIP (Hexafluoroisopropanol) to dissolve my sample? A: HFIP is an excellent solvent for fluorinated compounds but is not biocompatible . Use it only for analytical (NMR/LCMS) purposes. For biological assays, stick to DMSO/Acid mixtures.

References

  • Piotrowska, H., et al. (2023). Rationalizing Counterion Selection for the Development of Lipophilic Salts. National Institutes of Health (PMC). Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science.
  • Purser, S., et al. (2008). Fluorine in drug discovery. Chemical Society Reviews. (Cited for lipophilicity/solubility trade-offs).[11]

  • Bergström, C. A., et al. (2016). Lipophilic salts - Opportunities & Applications in Oral Drug Delivery. Drug Development & Delivery. Link

  • Chamberlain, B. M., et al. (2025). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux. National Institutes of Health (PMC). Link

Sources

Technical Support Center: Purification of 3,3-Difluoro-8-azaspiro[4.5]decan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3,3-Difluoro-8-azaspiro[4.5]decan-1-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this unique spirocyclic amine. The inherent rigidity of the spiro[4.5]decane scaffold, combined with the electronic modifications from the gem-difluoro group, makes this molecule a valuable building block but also presents specific purification challenges.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you achieve the desired purity and yield in your experiments.

Troubleshooting Guide

This section addresses specific issues encountered during the purification of this compound. Each question is structured to help you diagnose the problem, understand the underlying cause, and implement an effective solution.

Q1: I'm seeing significant peak tailing and poor recovery during silica gel column chromatography. What's happening and how can I fix it?

A1: This is a classic issue when purifying amines on standard silica gel.

  • Causality: The primary amine in your molecule is basic. It can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel via acid-base interactions and hydrogen bonding. This strong, non-specific binding leads to slow elution kinetics, resulting in broad, tailing peaks and, in severe cases, irreversible adsorption and low recovery.

  • Solution Workflow:

    • Mobile Phase Modification: The most effective solution is to add a small amount of a basic modifier to your mobile phase to compete with your product for the acidic sites on the silica.

      • Triethylamine (TEA): Add 0.5-2% TEA to your hexane/ethyl acetate or dichloromethane/methanol mobile phase. This is the most common and effective method.

      • Ammonia: For more polar solvent systems, using a mobile phase presaturated with ammonia, or using a methanolic ammonia solution (e.g., 7N NH3 in MeOH) as your polar component, can be very effective.

    • Use Deactivated Silica: You can use commercially available deactivated (e.g., base-deactivated) or end-capped silica gel, although this is a more expensive option.

    • Salt Formation & Extraction: An alternative to chromatography is an acid-base workup. You can dissolve your crude product in an organic solvent like ethyl acetate, wash with a dilute acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer. The organic layer containing neutral impurities is discarded. Then, basify the aqueous layer (e.g., with 2M NaOH) to pH > 12 and extract your purified amine back into an organic solvent. This is a powerful technique for removing non-basic impurities.[3]

Q2: My final product has a purity of ~95% according to reverse-phase HPLC, but I suspect I have a diastereomer or enantiomer impurity. How can I confirm and separate it?

A2: Standard reverse-phase HPLC is excellent for assessing overall purity but often cannot resolve stereoisomers.[4] Given the chiral nature of your compound, stereoisomeric purity is critical.

  • Causality: Enantiomers have identical physical properties in a non-chiral environment, making them inseparable on standard columns. Diastereomers have different properties and can sometimes be separated on standard columns, but they may co-elute if their polarities are very similar.

  • Solution Workflow:

    • Chiral HPLC Analysis: The definitive method is to use a Chiral Stationary Phase (CSP) HPLC column.

      • Column Screening: There is no universal chiral column.[4] You will need to screen several types. Polysaccharide-based columns (e.g., Chiralpak® AD, Chiralcel® OD) are excellent starting points for separating profens and other chiral compounds, and the principles are applicable here.[5]

      • Mobile Phase: Typical mobile phases for these columns are hexane/isopropanol or hexane/ethanol, often with a small amount of an acidic or basic additive to improve peak shape.

    • Indirect Separation via Diastereomer Formation: If you lack access to a variety of chiral columns, you can use a chemical method.

      • React your racemic or diastereomerically impure amine with a high-purity chiral resolving agent (e.g., Mosher's acid chloride, a chiral isocyanate) to form a mixture of diastereomeric amides or ureas.

      • These diastereomers now have different physical properties and can be separated using standard silica gel chromatography.[6]

      • After separation, the chiral auxiliary is cleaved to yield the pure enantiomers/diastereomers of your amine. This is a multi-step process but is a robust classical technique.

Q3: I'm having trouble getting good separation between my fluorinated amine and a non-fluorinated impurity. What specialized techniques can I try?

A3: The unique properties of fluorinated compounds can be exploited for purification. Standard chromatography relies on polarity differences, but "fluorophilicity" offers an alternative separation handle.[7]

  • Causality: Highly fluorinated molecules have a tendency to segregate from both polar (hydrophilic) and non-polar (lipophilic) hydrocarbon environments. This property, known as fluorophilicity, can be used to enhance chromatographic separation.[7]

  • Solution Workflow:

    • Fluorous Solid-Phase Extraction (F-SPE): If your impurity is non-fluorinated, you can use a fluorous silica cartridge. Your difluoro-amine will be retained, while the non-fluorinated impurity will wash through. Your product is then eluted with a more fluorophilic solvent.

    • HPLC with a Fluorinated Eluent: Research has shown that pairing a standard reverse-phase column (e.g., C8 or C18) with a fluorinated alcohol in the mobile phase, such as trifluoroethanol (TFE), can dramatically improve the separation of fluorinated and non-fluorinated compounds.[8][9] The aversion of the hydrocarbon stationary phase to the fluorinated eluent enhances the separation.

    • HPLC with a Fluorinated Stationary Phase: Using a column with a fluorinated stationary phase (a "fluorous column") can also be effective. In this case, your fluorinated compound will be retained more strongly.

Frequently Asked Questions (FAQs)

What is the best general workflow for purifying this compound from a crude reaction mixture?

A robust, general-purpose workflow involves multiple, orthogonal purification techniques to remove different types of impurities at each stage.

G cluster_0 Purification Workflow Crude Crude Reaction Product (Post-synthesis workup) Extraction Acid-Base Extraction (Removes neutral/acidic impurities) Crude->Extraction Column Silica Gel Chromatography (Mobile Phase + TEA) (Separates by polarity) Extraction->Column Primary Purification Recryst Salt Formation & Recrystallization (e.g., as HCl salt) (Removes closely-related impurities) Column->Recryst High-Purity Polish Final Final Product (Free Base Form) Recryst->Final Analysis Purity & Stereoisomeric Analysis (RP-HPLC, Chiral HPLC, NMR) Final->Analysis

Caption: General purification workflow for this compound.

  • Initial Workup: Start with a standard aqueous workup to remove inorganic salts and water-soluble reagents.

  • Acid-Base Extraction: Use the protocol described in Troubleshooting Q1 to perform a bulk separation of your basic amine from neutral or acidic organic impurities.

  • Column Chromatography: Perform flash chromatography on silica gel using a mobile phase containing triethylamine (e.g., 20-80% Ethyl Acetate in Hexane + 1% TEA) to separate based on polarity.[10][11]

  • (Optional) Recrystallization: For achieving >99.5% purity, consider converting the amine to a salt (e.g., hydrochloride or tartrate). Salts often have better crystallinity than the free base, and recrystallization is a highly effective method for removing trace impurities.[12] The pure salt can then be converted back to the free base if required.

  • Final Analysis: Always confirm the purity of your final product using multiple analytical techniques, including RP-HPLC for purity, chiral HPLC for enantiomeric excess, and NMR (¹H, ¹³C, ¹⁹F) for structural confirmation.[13]

What are the recommended HPLC conditions for analyzing the purity of this compound?

The following table provides starting conditions for both reverse-phase (purity) and chiral (stereoisomeric integrity) analysis. These may require optimization for your specific instrument and impurity profile.

Parameter Reverse-Phase (Purity) Chiral (Enantiomeric Excess)
Column Type C18 or C8, 2.5-5 µmPolysaccharide-based (e.g., Chiralpak® AD-H)
Mobile Phase A 0.1% TFA in Watern-Hexane
Mobile Phase B 0.1% TFA in AcetonitrileIsopropanol (IPA) or Ethanol (EtOH)
Gradient 5% to 95% B over 15 minIsocratic (e.g., 90:10 Hexane:IPA)
Flow Rate 1.0 mL/min0.5 - 1.0 mL/min
Temperature 25-45 °C (Higher temp may improve peak shape[8])25 °C
Detection UV at 210 nm or ELSD/CADUV at 210 nm or 220 nm
Reference Hodges et al.[7], Xia et al.[8]Okamoto et al.[5]
What are the potential sources of impurities for this molecule?

Understanding potential impurities is key to designing an effective purification strategy.[14]

G cluster_sources Potential Sources Impurity Impurities in Final Product Starting Starting Materials e.g., Unreacted ketone precursor Contaminants in starting materials Starting->Impurity Intermediates Intermediates e.g., Incomplete cyclization Unstable intermediates Intermediates->Impurity Byproducts By-products e.g., Over-alkylation Ring-opened products Byproducts->Impurity Stereoisomers Stereoisomers Diastereomers from synthesis Racemate if resolution fails Stereoisomers->Impurity

Sources

Resolving enantiomers of 3,3-Difluoro-8-azaspiro[4.5]decan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and enantiomeric resolution of 3,3-Difluoro-8-azaspiro[4.5]decan-1-amine [1].

As a critical spirocyclic intermediate in the synthesis of modern targeted therapeutics—including SHP2 inhibitors and KRAS G12C inhibitors[2][3]—securing the absolute stereochemistry at the C1 position is paramount. The presence of the electron-withdrawing gem-difluoro group at C3 and the steric bulk of the spiro[4.5] system present unique synthetic and chromatographic challenges.

This guide is engineered to provide drug development professionals with field-proven, self-validating protocols, causal troubleshooting insights, and optimized workflows for resolving this chiral amine.

Strategic Decision Matrix: Choosing Your Resolution Pathway

Before initiating laboratory work, you must select a resolution strategy that aligns with your material scale and purity requirements.

ResolutionStrategy Start Select Resolution Strategy for Racemic Amine Scale What is the Target Scale? Start->Scale SFC Chiral SFC (Direct Separation) Scale->SFC < 5 Grams (Discovery) Ellman Asymmetric Synthesis (Ellman's Auxiliary) Scale->Ellman 5 - 100 Grams (Pre-clinical) Salt Classical Resolution (Tartaric Acid Salts) Scale->Salt > 100 Grams (Process/Manufacturing)

Decision matrix for selecting the optimal chiral resolution strategy based on project scale.

Table 1: Quantitative Comparison of Resolution Strategies
StrategyTypical ScaleExpected Yield (%)Enantiomeric Excess (ee)Processing Time
Chiral SFC (Direct) < 5 g40 - 45%> 99%1 - 2 Days
Ellman's Auxiliary 5 - 100 g60 - 75%> 98%4 - 5 Days
Diastereomeric Salt > 100 g25 - 35%> 95% (1st recryst.)5 - 7 Days

Protocol A: Asymmetric Synthesis via Ellman's Sulfinamide

For pre-clinical scale-up, bypassing the racemic mixture entirely via asymmetric synthesis is the most efficient, self-validating approach. By condensing the ketone precursor with a chiral sulfinamide, the resulting diastereomers can be easily separated or selectively reduced[3].

EllmanWorkflow A 1-Oxo-3,3-difluoro-8-azaspiro[4.5]decane (Boc-protected) B Chiral Sulfinyl Imine Intermediate A->B (R)-tert-Butanesulfinamide Ti(OEt)4, THF, 65°C C Diastereomeric Sulfinamide Mixture B->C LiBH4, THF, -78°C (Diastereoselective Reduction) D Enantiopure Sulfinamide (Major Diastereomer) C->D Silica Gel or Chiral SFC Separation E (1R)- or (1S)-3,3-Difluoro- 8-azaspiro[4.5]decan-1-amine D->E HCl in Dioxane (Boc & Sulfinyl Deprotection)

Workflow for the asymmetric synthesis and resolution of this compound.

Step-by-Step Methodology
  • Imine Condensation: Charge a dry reactor with tert-butyl 1-oxo-3,3-difluoro-8-azaspiro[4.5]decane-8-carboxylate (1.0 eq) and (R)-2-methylpropane-2-sulfinamide (1.2 eq) in anhydrous THF. Add Ti(OEt)₄ (2.0 eq). Stir at 65°C for 12 hours.

    • Causality Check: The spirocyclic ketone is highly sterically hindered. Weaker Lewis acids will stall the reaction. Ti(OEt)₄ acts as both a powerful Lewis acid to activate the ketone and an irreversible water scavenger to drive the equilibrium forward[3].

  • Diastereoselective Reduction: Cool the reaction mixture to -78°C. Add LiBH₄ (2.5 eq) dropwise. Stir for 3 hours at -78°C, then warm to room temperature for 1 hour.

    • Causality Check: The bulky tert-butyl group of the sulfinyl imine blocks one face of the molecule. Conducting the reduction at -78°C maximizes the energy difference between the competing transition states, ensuring a high diastereomeric ratio (d.r.)[3].

  • Quench and Isolate: Quench slowly with MeOH at -78°C to destroy excess borohydride, followed by brine. Filter the resulting suspension through a pad of Celite to remove insoluble titanium dioxide salts. Extract the filtrate with EtOAc, dry over Na₂SO₄, and concentrate.

  • Deprotection: Treat the isolated major diastereomer with 4M HCl in dioxane at room temperature for 2 hours.

    • Causality Check: The highly acidic environment simultaneously cleaves both the C8 Boc protecting group and the C1 chiral sulfinyl auxiliary, yielding the enantiopure amine dihydrochloride directly[4].

Protocol B: Direct Chiral SFC Separation

For discovery chemistry (< 5 grams), direct separation of the racemic free base or Boc-protected amine using Supercritical Fluid Chromatography (SFC) is the fastest pathway[5].

Table 2: Optimized Chiral SFC Parameters
ParameterRecommended SettingCausal Rationale
Stationary Phase Chiralpak AD-H or IA (21 x 250 mm)Amylose-based phases provide optimal chiral recognition pockets for spirocyclic amines[5][6].
Mobile Phase 70% CO₂ / 30% MethanolCO₂ ensures high diffusivity and low viscosity; MeOH provides the necessary elution strength.
Basic Modifier 0.1% NH₄OH or 0.1% DEASuppresses secondary interactions between the primary amine and residual silanols, preventing peak tailing[5].
Flow Rate 80 g/min Balances column pressure limits with rapid throughput.
Detection UV 220 nm or MS-TICThe molecule lacks a strong chromophore; low UV or mass-directed detection is mandatory[6].
Step-by-Step Methodology
  • Sample Preparation: Dissolve the racemic this compound in pure Methanol at a concentration of 30 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the SFC column frit.

  • Equilibration: Mount the Chiralpak column and equilibrate with the mobile phase (Table 2) until the baseline stabilizes at 220 nm.

  • Fractionation: Inject 0.5 - 1.0 mL aliquots per run. The enantiomers will typically elute with a resolution (Rs) > 1.5. Collect the two distinct peaks into separate vessels.

  • Recovery: Evaporate the fractions under reduced pressure. Critical: Keep the water bath temperature below 35°C. The free base of this low-molecular-weight spiro-amine is semi-volatile and can be lost under high heat and high vacuum.

Troubleshooting & FAQs

Q1: During the Ellman condensation, my reaction stalls at 50% conversion. What is the mechanistic cause? A: Steric hindrance around the C1 spiro center, combined with the electron-withdrawing inductive effect of the C3 gem-difluoro group, significantly reduces ketone electrophilicity. Ensure your Ti(OEt)₄ is fresh and unhydrolyzed (it should be a clear liquid, not cloudy). If the issue persists, increase the reaction temperature to 70°C and ensure strictly anhydrous conditions[3].

Q2: My chiral SFC peaks for the free amine are tailing severely, ruining the enantiomeric excess of the second eluting peak. How do I fix this? A: Primary amines interact strongly with residual acidic silanols on the silica backbone of the chiral stationary phase. You must ensure your methanolic co-solvent contains a basic modifier (0.1% to 0.5% Diethylamine or Isopropylamine) to mask these sites. Alternatively, protect the primary amine with a Boc group prior to SFC, separate the enantiomers, and then deprotect[5].

Q3: I am attempting a classical resolution with L-tartaric acid on a 500g scale, but I am getting a gelatinous mass instead of crystals. Why? A: Spirocyclic amines often form stable solvates or supersaturated gels in pure alcohols due to complex hydrogen-bonding networks. Switch to a binary solvent system (e.g., Methanol/Acetone or Ethanol/Water) to disrupt the gel network and promote proper crystal nucleation. Introducing authentic seed crystals at the cloud point is highly recommended to force crystallization[2].

Q4: How can I verify the absolute configuration of the separated enantiomers? A: Because this compound lacks heavy atoms suitable for standard anomalous X-ray dispersion, the most reliable method is to synthesize a derivative. React the enantiopure amine with a chiral reagent of known configuration (e.g., Mosher's acid chloride) and analyze via ¹⁹F and ¹H NMR, or crystallize a heavy-atom salt (e.g., camphorsulfonate or a bromobenzoate derivative) for single-crystal X-ray diffraction.

References

  • European Patent Office. "EP3310779B1: Compounds and Compositions for Inhibiting the Activity of SHP2." Google Patents.
  • United States Patent Office. "US11179397B2: Imidazopyrimidine derivatives." Google Patents.
  • World Intellectual Property Organization. "WO2022083569A1: Heterocyclic spiro compounds and methods of use." Google Patents.
  • National Institutes of Health. "this compound." PubChem.
  • World Intellectual Property Organization. "WO2020022323A1: Heterobicyclic compounds for inhibiting the activity of shp2." Google Patents.

Sources

Technical Support Center: Spiro-Piperidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Side Reactions and Maximizing Yield

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the N-arylation of spiro-piperidines, a critical transformation in modern medicinal chemistry. Spirocyclic scaffolds are prized for their ability to introduce three-dimensional complexity into drug candidates, but their inherent steric bulk presents unique synthetic challenges. This document is designed to help you navigate these challenges, explaining the causality behind experimental choices to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

This section provides quick answers to common issues. For more detailed explanations, please refer to the Troubleshooting Guide.

  • Q1: My reaction shows no conversion, and I only recover starting materials. What's the first thing I should check?

    • A1: The most common culprit is the inactivation of the palladium catalyst. Ensure your reaction is performed under a strictly inert atmosphere (N₂ or Ar), and that all solvents and reagents are anhydrous. Oxygen can oxidatively degrade the Pd(0) active species, while water can deactivate the strong bases required for the reaction.[1] Using a pre-catalyst, such as a G3 or G4 Buchwald pre-catalyst, can provide more consistent results than generating the active catalyst in situ from sources like Pd(OAc)₂.[1]

  • Q2: I'm seeing a significant amount of dehalogenated arene byproduct. How can I prevent this?

    • A2: Dehalogenation is often a result of a competing β-hydride elimination pathway or other reductive processes. This can be exacerbated by high temperatures or an inappropriate ligand/base combination.[1] Consider switching to a bulkier biarylphosphine ligand (e.g., XPhos, RuPhos) which can sterically disfavor the side reaction and promote the desired C-N reductive elimination.[2] Lowering the reaction temperature may also help, though it could slow down the reaction rate.

  • Q3: The reaction is very sluggish, even at high temperatures. What can I do to accelerate it?

    • A3: Sluggish reactions with sterically hindered substrates like spiro-piperidines are common. The issue often lies with the oxidative addition step, especially when using aryl chlorides.[3] Switching from an aryl chloride to a more reactive aryl bromide or iodide is the most effective solution. If that's not possible, employing a more electron-rich and bulky ligand, such as AdBrettPhos or one of the newer generation biarylphosphine ligands, can significantly accelerate the oxidative addition of challenging substrates.[4][5]

  • Q4: My product appears to be decomposing during work-up or purification. Is the spiro-piperidine ring unstable?

    • A4: While the piperidine ring itself is generally stable, certain functionalities on your molecules could be sensitive to the work-up conditions. For example, acidic or basic washes could cleave protecting groups. Some complex spirocyclic systems can undergo rearrangement under harsh conditions, such as refluxing in strong acid or base.[6] It is crucial to use neutral work-up conditions where possible and to consider purification methods that avoid prolonged exposure to silica gel if your product is acid-sensitive.

In-Depth Troubleshooting Guide

This guide is structured around common problems observed during spiro-piperidine coupling reactions, providing a logical workflow for diagnosing and solving them.

Problem 1: Low or No Product Yield

Low yield is a multifaceted problem. The following decision tree helps to systematically identify the root cause.

Low_Yield_Troubleshooting A Low or No Yield Observed B Verify Inert Atmosphere & Anhydrous Conditions A->B First Check C Evaluate Catalyst System B->C If Conditions are Good D Assess Base & Solvent C->D If Catalyst is Appropriate C1 Using a Pre-catalyst (e.g., Buchwald G3/G4)? C->C1 E Check Substrate Reactivity D->E If Base/Solvent are Correct D1 Is the Base Strong Enough & Soluble? D->D1 C2 Switch to a Pre-catalyst C1->C2 No C3 Is the Ligand Appropriate for the Substrate? C1->C3 Yes C4 Screen Bulky Biarylphosphine Ligands (XPhos, RuPhos, etc.) C3->C4 No D2 Try NaOtBu, K3PO4, or LiHMDS D1->D2 No D3 Is the Solvent Aprotic & Anhydrous (Toluene, Dioxane)? D1->D3 Yes D4 Ensure Solvent is Freshly Distilled or from a Sure/Seal™ Bottle D3->D4 No

Caption: A decision tree for troubleshooting low-yield spiro-piperidine coupling reactions.

Causality Explained:

  • Catalyst System: The steric bulk of the spiro-piperidine demands a highly active catalyst. The key is to facilitate both the oxidative addition of the aryl halide and the final C-N bond-forming reductive elimination. Bulky, electron-rich biarylphosphine ligands are essential because they form coordinatively unsaturated, electron-rich Pd(0) species that readily undergo oxidative addition.[2] Furthermore, their steric presence promotes the reductive elimination step over side reactions like β-hydride elimination.[7]

  • Base Selection: The base's role is to deprotonate the piperidine nitrogen (or the intermediate Pd-amine complex), making it a more potent nucleophile. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is often required.[1] If your substrate contains base-sensitive functional groups (e.g., esters), a weaker base like cesium carbonate (Cs₂CO₃) might be necessary, but this may require higher temperatures or a more active catalyst system to achieve good results.[1][8]

  • Solvent Choice: Aprotic solvents like toluene, dioxane, and THF are standard as they do not interfere with the strong bases used.[1] Solvent polarity can sometimes influence reaction rates and selectivity, making it a parameter worth screening.[7]

Problem 2: Formation of Key Side Products

Monitoring your reaction by LC-MS is crucial for identifying byproducts. Below are common side products and strategies to minimize them.

Side Product Potential Cause(s) Recommended Solution(s)
Dehalogenated Arene 1. Catalyst promotes reduction instead of coupling.[1]2. β-Hydride elimination from an intermediate.1. Screen Ligands: Use bulkier ligands (e.g., XPhos, AdBrettPhos) to favor C-N coupling.2. Lower Temperature: Reduce thermal decomposition pathways.3. Change Base: Sometimes a different base can alter the reaction pathway.
Hydroxylated Arene (Phenol) Reaction with residual water or hydroxide ions, often from an insufficiently strong base failing to scavenge all water.1. Use an Anhydrous Base: Ensure NaOtBu or KOtBu is fresh and handled under inert conditions.2. Use Strictly Anhydrous Solvent: Dry solvent over molecular sieves or use a commercial sealed bottle.
Homo-coupled Biaryl Reductive elimination from two aryl groups on the palladium center.1. Lower Catalyst Loading: High catalyst concentration can sometimes favor this pathway.2. Use a Pre-catalyst: Ensures the formation of the correct active species.

Optimized Starting Protocol: Buchwald-Hartwig Coupling

This protocol provides a robust starting point for the coupling of a spiro-piperidine with an aryl bromide. It should be optimized for each specific substrate combination.

Materials:

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Spiro-piperidine (1.2 equivalents)

  • Aryl Bromide (1.0 equivalent)

  • Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

  • Anhydrous Toluene (Sufficient to make a 0.1 M solution with respect to the aryl bromide)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the palladium pre-catalyst, ligand, and NaOtBu.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with dry argon or nitrogen at least three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the spiro-piperidine and the aryl bromide, followed by the anhydrous toluene.

  • Reaction Execution: Place the sealed vessel in a pre-heated oil bath or heating block set to 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench carefully by adding saturated aqueous ammonium chloride solution.

  • Extraction: Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water, then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Buchwald_Hartwig_Cycle pd0 Pd(0)L Active Catalyst oa_complex Oxidative Addition Complex Ar-Pd(II)(L)-X pd0->oa_complex Ar-X amine_complex Amine Coordination [Ar-Pd(II)(L)(HNR₂)]⁺X⁻ oa_complex->amine_complex Spiro-Piperidine (HNR₂) side_reaction Side Reactions (e.g., β-Hydride Elimination, Dehalogenation) oa_complex->side_reaction Undesired Pathways amide_complex Deprotonation Ar-Pd(II)(L)(NR₂) amine_complex->amide_complex + Base - Base-H⁺X⁻ amide_complex->pd0 Reductive Elimination product_out Ar-NR₂ (Product) amide_complex->product_out

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination of a spiro-piperidine.

References

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(8), 3085–3092. [Link]

  • Santai Science (2021). A Modular Approach for the Palladium-Catalyzed Synthesis of Bis-heterocyclic Spirocycles. Santai Science Resources. [Link]

  • Yamato, N., Takeuchi, Y., & Ikeda, Y. (1987).REACTION OF SPIRO[PIPERIDINE-4.2'-( 1',2' ,3' ,4'- WITH ACETIC ANHYDRIDE. HETEROCYCLES, 26(1). This source discusses potential ring-opening reactions, highlighting the importance of reaction conditions.
  • Barbe, G., & Charette, A. B. (2012). Palladium-Catalyzed N-Arylation of Aziridines. The Journal of Organic Chemistry, 77(17), 7543–7560. While on aziridines, this paper provides excellent mechanistic insight into competing pathways relevant to cyclic amine coupling. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. An authoritative review on the role of ligands in C-N coupling. [Link]anie.200800497)

Sources

Technical Support Center: Optimizing Boc-Deprotection of Fluorinated Spiro Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is specifically designed for drug development professionals and synthetic chemists working with complex, heavily functionalized spirocyclic scaffolds. Here, we bridge the gap between theoretical reaction mechanisms and practical benchtop execution.

Mechanistic Overview & Decision Workflow

When dealing with fluorinated spirocycles, standard deprotection protocols often fail due to the unique electronic and steric environments of these molecules. The workflow below illustrates the decision-making process for selecting the optimal deprotection strategy based on the structural sensitivities of your intermediate.

BocDeprotection Start Fluorinated Spiro Boc-Intermediate Assess Assess Core Acid Sensitivity Start->Assess Robust Robust Core (Acid Tolerant) Assess->Robust Stable Sensitive Labile Core (Acid Sensitive) Assess->Sensitive Strained/Labile TFA TFA / DCM / TIPS (Standard Protocol) Robust->TFA TMSOTf TMSOTf / 2,6-Lutidine (Mild Protocol) Sensitive->TMSOTf Monitor LC-MS / TLC Monitoring TFA->Monitor TMSOTf->Monitor Success Clean Deprotection Target Mass Achieved Monitor->Success Complete Fail1 Mass +56 Da (t-Butylation) Monitor->Fail1 Side Reaction Fail2 Incomplete Reaction (Steric Hindrance) Monitor->Fail2 Slow Kinetics Fail1->TFA Increase Scavenger Fail2->TMSOTf Increase Equivalents

Workflow for optimizing Boc-deprotection in fluorinated spirocycles.

Frequently Asked Questions (FAQs)

Q1: Why do fluorinated spirocyclic intermediates present unique challenges during Boc deprotection? A1: The integration of a spirocyclic core with fluorine substituents creates a "perfect storm" of steric and electronic effects. Fluorine atoms are highly electronegative, exerting a strong inductive electron-withdrawing effect (-I) [3]. If the fluorine is adjacent to the Boc-protected amine, it pulls electron density away from the carbamate, making the carbonyl oxygen less nucleophilic. This drastically slows down the initial protonation step required for acid-catalyzed cleavage. Furthermore, spirocyclic systems are inherently sterically hindered and possess significant ring strain. Under strongly acidic conditions, this strain can drive unintended ring-opening or skeletal rearrangements [4].

Q2: What is the mechanism behind the "+56 Da" impurity often seen in my LC-MS, and how do I prevent it? A2: The +56 Da mass increase is the classic signature of tert-butylation [1]. During Boc cleavage, the protecting group fragments into carbon dioxide and a highly reactive tert-butyl cation. If not immediately quenched, this electrophilic cation will alkylate nucleophilic sites on your spirocycle (e.g., adjacent heteroatoms or electron-rich rings). To prevent this, nucleophilic scavengers such as triisopropylsilane (TIPS) must be added. These silanes act as hydride donors, rapidly reducing the tert-butyl cation to inert isobutane gas before it can react with your substrate [5].

Q3: My spirocyclic core degrades in standard TFA/DCM mixtures. What are the alternatives? A3: For highly acid-sensitive spirocycles, Brønsted acids like trifluoroacetic acid (TFA) are often too harsh. A highly effective alternative is the use of Lewis acids, specifically Trimethylsilyl trifluoromethanesulfonate (TMSOTf) paired with a mild base like 2,6-lutidine [2]. This combination selectively cleaves the Boc group via silylation of the carbamate carbonyl, followed by fragmentation. This bypasses the harsh protonation pathways that lead to spiro-ring degradation.

Troubleshooting Guide

Issue 1: Incomplete Deprotection (Starting Material Remaining)
  • Symptom: LC-MS shows a persistent peak at the mass of the Boc-protected starting material after 4 hours.

  • Causality: The steric bulk of the spiro-fusion physically blocks solvent and acid access to the carbamate. Additionally, nearby fluorine atoms withdraw electron density, making the carbamate harder to protonate.

  • Solution: Switch from TFA to a smaller, more mobile acid like HCl in 1,4-dioxane (4M). The smaller effective radius of the proton in this solvent system allows better penetration into sterically hindered spiro-pockets.

Issue 2: Formation of Multiple Unidentified Peaks (Degradation)
  • Symptom: Complete consumption of starting material, but the chromatogram shows a complex mixture of products.

  • Causality: The spirocyclic core is undergoing acid-catalyzed ring-opening, or the fluorine atoms are facilitating unexpected elimination reactions under prolonged acidic stress.

  • Solution: Move immediately to the mild TMSOTf/2,6-lutidine protocol (Protocol B). Ensure strictly anhydrous conditions; moisture will hydrolyze TMSOTf into triflic acid, which will destroy the spirocycle.

Issue 3: Product Alkylation (+56 Da or +100 Da)
  • Symptom: Target mass is accompanied by +56 Da (tert-butyl) or +100 Da (Boc-rearrangement) peaks.

  • Causality: Insufficient scavenging of the tert-butyl cation.

  • Solution: Implement a robust scavenger cocktail. A standard mixture is TFA/TIPS/H₂O (95:2.5:2.5 v/v). Water traps the cation to form tert-butanol, while TIPS reduces it to isobutane[1].

Quantitative Data: Reagent Optimization

The table below summarizes the expected outcomes when applying different deprotection systems to a standard fluorinated spirocyclic intermediate. Use this data to benchmark your own experimental results.

Deprotection SystemScavenger AddedTemp (°C)Reaction TimeTypical YieldCommon Side Products Observed
50% TFA in DCM None0 to 252–4 h40–60%tert-Butylation (+56 Da), Ring-opening
50% TFA in DCM 5% TIPS / 5% H₂O0 to 252–4 h85–95%Trace tert-Butylation (<2%)
4M HCl in Dioxane None251–3 h80–90%Chlorination (rare, <1%)
TMSOTf / 2,6-Lutidine None (Bypasses cation)0 to 251–2 h90–98%Silyl ethers (if moisture is present)

Validated Experimental Protocols

The following protocols are designed as self-validating systems . By incorporating mandatory analytical checkpoints, you can dynamically adjust the reaction conditions to ensure high fidelity and yield.

Protocol A: Standard TFA Cleavage with Scavengers (For Robust Spirocycles)

Use this method if your spirocycle does not contain highly strained rings or acid-labile functional groups.

  • Preparation: Dissolve the fluorinated spirocyclic Boc-intermediate in anhydrous dichloromethane (DCM) to a concentration of 0.1 M in a round-bottom flask.

  • Scavenger Addition: Add Triisopropylsilane (TIPS) and deionized water to achieve a final concentration of 2.5% v/v each.

  • Acidification: Cool the solution to 0 °C using an ice bath. Dropwise, add Trifluoroacetic acid (TFA) to a final concentration of 50% v/v.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature.

  • Validation Checkpoint (LC-MS at 2 hours):

    • Condition A (Target mass dominant): Proceed to step 6.

    • Condition B (Presence of Target Mass + 56 Da): The scavenger capacity was exceeded. In your next batch, increase TIPS to 5% v/v.

    • Condition C (Presence of Starting Material): Steric hindrance is dominating. Extend the reaction time by 2 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA. Co-evaporate with toluene (3x) to remove residual TFA azeotropically.

Protocol B: Mild TMSOTf-Mediated Cleavage (For Acid-Sensitive Spirocycles)

Use this method if your spirocycle degrades under Protocol A.

  • Preparation: Dissolve the substrate in strictly anhydrous DCM (0.1 M) under an inert atmosphere (Nitrogen or Argon).

  • Base Addition: Add 2,6-lutidine (2.0 equivalents). Cool the flask to 0 °C.

  • Reagent Addition: Slowly add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (2.0 equivalents) dropwise to the cooled solution.

  • Reaction: Stir at 0 °C for 1 hour. The Lewis acid selectively silylates the carbamate, leading to clean fragmentation without generating free protons.

  • Validation Checkpoint (TLC/LC-MS at 1 hour):

    • Condition A (Complete conversion): Proceed to step 6.

    • Condition B (Incomplete conversion): Add an additional 0.5 equivalents of TMSOTf and 2,6-lutidine. Do not raise the temperature, as this may trigger side reactions.

  • Quenching & Work-up: Quench the reaction by adding methanol (1 mL per mmol of substrate). Dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate to neutralize the lutidinium salts. Extract, dry over Na₂SO₄, and concentrate.

References

  • Boc-guanidine deprotection side reactions and how to avoid them BenchChem Technical Support
  • A mild and selective method for N-Boc deprotection ResearchG
  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties MDPI
  • Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro[indoline-2,3'-piperidine] ChemRxiv
  • BOC Deprotection - ACS GCI Pharmaceutical Roundtable Reagent Guides ACS GCI

Technical Support Center: Handling the Hygroscopic Properties of Spiro Amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Introduction for the Modern Researcher

Spiro amine salts represent a fascinating and structurally complex class of compounds with significant potential in drug development. Their rigid, three-dimensional architecture offers unique pharmacological possibilities. However, this same structural complexity can give rise to challenging physicochemical properties, most notably hygroscopicity—the tendency to absorb moisture from the atmosphere.

Uncontrolled moisture uptake can profoundly impact the stability, processability, and performance of an active pharmaceutical ingredient (API).[1][2] It can lead to physical changes like caking and deliquescence, chemical degradation through hydrolysis, and alterations in crystal form, all of which can jeopardize research outcomes and development timelines.[2][3]

This guide serves as a technical support resource for researchers, scientists, and drug development professionals encountering these challenges. Structured in a practical question-and-answer format, it provides not only troubleshooting steps but also the underlying scientific rationale to empower you to make informed decisions in your work.

Part 1: Frequently Asked Questions - Foundational Concepts

Q1: What is hygroscopicity and why are my spiro amine salts susceptible?

Hygroscopicity is the ability of a solid material to attract and hold water molecules from the surrounding environment.[4] This occurs through either absorption (where water penetrates the bulk of the material) or adsorption (where water adheres to the surface).[5]

Amine salts are particularly prone to hygroscopicity for two primary reasons:

  • High Crystal Lattice Energy: The ionic bond between the protonated amine and the counter-ion creates a stable, high-energy crystal lattice. However, water is a highly polar solvent that can effectively solvate these ions. If the energy released upon hydration is sufficient to overcome the lattice energy, the salt will readily absorb water.

  • Hydrogen Bonding: The protonated amine (-NH+) is an excellent hydrogen bond donor, while common counter-ions (e.g., chloride, bromide) are hydrogen bond acceptors. Water molecules can readily integrate into the crystal lattice by forming strong hydrogen bonds, acting as a "molecular glue" that can, in some cases, lead to the formation of a stable hydrate.[6]

The unique 3D structure of spirocyclic compounds can introduce additional complexity.[7] The rigid framework may lead to less efficient crystal packing, creating voids or channels within the lattice that can trap water molecules. Conversely, a well-packed spirocyclic structure could potentially shield the polar salt center from atmospheric moisture. The specific behavior is highly dependent on the individual molecular structure and its resulting crystal form.[8]

Q2: What is the difference between hygroscopic, deliquescent, and efflorescent?

These terms describe different behaviors of a solid in the presence of atmospheric moisture:

  • Hygroscopic: The general term for a substance that absorbs moisture from the air.

  • Deliquescent: A specific, extreme form of hygroscopicity where a substance absorbs so much atmospheric moisture that it dissolves in the absorbed water and forms a liquid solution.[9]

  • Efflorescent: This is the opposite phenomenon, where a hydrated crystalline solid loses its water of crystallization to the atmosphere, often when the surrounding humidity is very low. This can cause the crystal to crumble into a powder.

Q3: How does moisture uptake affect my experimental results?

Moisture can introduce significant errors and inconsistencies:

  • Inaccurate Weighing: A hygroscopic sample will continuously gain weight on an analytical balance, making it impossible to obtain an accurate mass for preparing solutions or for analysis.

  • Lowered Purity/Assay: The absorbed water adds mass to the sample without adding more API. This dilutes the concentration, leading to lower-than-expected results in assays like HPLC, NMR, or titration.[2]

  • Physical & Chemical Instability: Moisture can act as a plasticizer, lowering the glass transition temperature of amorphous material and inducing crystallization.[10] It can also serve as a medium for chemical reactions, promoting hydrolysis or degradation of the API.[3]

  • Poor Powder Properties: For formulation and manufacturing, moisture uptake leads to poor powder flow, caking, and sticking to equipment, which complicates processes like tableting and capsule filling.[3][11]

Part 2: Troubleshooting Guide - Common Issues & Solutions

Q: My spiro amine salt, which was a free-flowing powder, has become a sticky or clumpy solid. What happened and what should I do?

A: Your salt has absorbed atmospheric moisture. This is a classic sign of hygroscopicity. The degree of stickiness or clumping indicates how much water has been absorbed.

  • Immediate Action (Handling): Immediately transfer the material to a desiccator containing a strong drying agent (e.g., phosphorus pentoxide or fresh silica gel). For future handling, work inside a glove box with a controlled low-humidity atmosphere or a nitrogen-purged environment.[9]

  • Remediation (Drying): If the material is thermally stable, you can dry it under a high vacuum. Gentle heating can accelerate the process, but you must first confirm the salt's decomposition temperature using a technique like Thermogravimetric Analysis (TGA). Start with a low temperature (e.g., 40-50°C) and monitor the weight loss.

  • Prevention (Storage): Store the material in a tightly sealed container, preferably within a desiccator or a controlled humidity cabinet. Using packaging with low water vapor permeability is also crucial for long-term storage.[3]

Q: My analytical results (e.g., purity by HPLC, elemental analysis) are inconsistent and lower than expected. Could hygroscopicity be the cause?

A: Yes, this is a very common consequence. The absorbed water adds weight, artificially lowering the measured purity of your compound.

  • Solution 1 (Quantify Water Content): Before weighing your sample for analysis, you must determine its water content. The gold standard method is Karl Fischer titration. Alternatively, TGA can show the mass loss upon heating, which often corresponds to water.

  • Solution 2 (Dry Before Use): Thoroughly dry a portion of the salt using the vacuum oven method described above and immediately perform your weighing and analysis. This provides a result based on the anhydrous material.

  • Solution 3 (Work in a Controlled Environment): For the highest accuracy, perform all sample weighing and preparation inside a glove box or a chamber with very low relative humidity (RH).[12]

Q: I left my sample vial open, and now it's a puddle. Is it ruined?

A: Your sample has deliquesced. It has absorbed enough water to dissolve itself. While it is not ideal, the compound itself may not be chemically degraded.

  • Recovery: You can attempt to recover the solid by removing the water. The most effective method is lyophilization (freeze-drying), which can often preserve the original solid-state form. Alternatively, slow evaporation under high vacuum can be used, but this may lead to the formation of a different crystal form (polymorph) or an amorphous solid.

  • Characterization is Key: After drying, you must re-characterize the material using techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and NMR to confirm its identity, purity, and solid form have not changed. A change in crystal form could significantly alter properties like solubility and stability.[8]

Q: I am trying to develop a stable solid dosage form, but my formulation is failing stability tests due to moisture. What formulation strategies can I use?

A: This is a significant challenge in drug development. Several formulation strategies can mitigate hygroscopicity. [3]

  • Crystal Form Engineering: The most robust solution is to find a more stable, less hygroscopic form of your API. This involves performing a salt and/or co-crystal screen.[13][14]

    • Salt Screening: Reacting your spiro amine with different counter-ions (e.g., tosylate, mesylate, succinate instead of chloride) can drastically alter the crystal packing and reduce hygroscopicity.[15]

    • Co-crystallization: Forming a co-crystal with a non-volatile, non-hygroscopic co-former can create a new crystalline structure with improved physical properties.[13]

  • Formulation Barriers: If you must proceed with the hygroscopic form, you can protect it within the dosage form.[14]

    • Film Coating: Applying a polymer film coat that acts as a moisture barrier around a tablet.[3]

    • Encapsulation: Enclosing the API in a protective matrix, for example, by spray-drying with hydrophobic excipients.[3]

  • Packaging Solutions: Use high-barrier packaging, such as aluminum/aluminum blisters or glass bottles with desiccants integrated into the cap, to protect the final product from environmental moisture.[3]

Part 3: Key Protocols & Methodologies

Protocol 1: Rapid Hygroscopicity Classification (European Pharmacopoeia Method)

This method provides a standardized classification of a material's hygroscopicity.[16][17]

Objective: To classify the hygroscopic nature of a spiro amine salt.

Materials:

  • Spiro amine salt (approx. 1-2 g)

  • Weighing bottle or petri dish

  • Analytical balance

  • Desiccator

  • Saturated solution of ammonium chloride (to maintain ~80% RH at 25°C)[11][17]

  • Calibrated thermo-hygrometer

Procedure:

  • Sample Preparation: Place approximately 1 gram of the sample, accurately weighed, in a tared weighing bottle. Spread the sample in a thin layer.

  • Initial Weighing: Record the initial weight of the sample and container (W1).

  • Exposure: Place the open weighing bottle in a desiccator maintained at 25°C ± 1°C and 80% ± 2% relative humidity. Use a saturated solution of ammonium chloride to achieve this RH, ensuring there is excess solid salt present.[17] Monitor the conditions with a thermo-hygrometer.

  • Final Weighing: After exactly 24 hours, remove the weighing bottle from the desiccator, immediately close it, and re-weigh it (W2).

  • Calculation: Calculate the percentage increase in mass using the formula: % Increase = [(W2 - W1) / (Initial Sample Weight)] * 100

  • Classification: Use the table below to classify your sample.

Table 1: Hygroscopicity Classification (per European Pharmacopoeia) [16][18][19]

ClassificationWeight Increase (% w/w)
Non-hygroscopic< 0.12%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
Protocol 2: Characterization by Dynamic Vapor Sorption (DVS)

DVS is a powerful gravimetric technique that provides detailed information on how a material interacts with water vapor as a function of relative humidity.[20][21]

Objective: To generate a moisture sorption-desorption isotherm to understand the kinetics and equilibrium of water uptake and loss.

Principle: A highly sensitive microbalance measures the change in mass of a sample as the surrounding humidity is precisely varied at a constant temperature.[5]

Simplified Experimental Workflow:

  • Sample Preparation: A small amount of the spiro amine salt (typically 5-20 mg) is placed in the DVS sample pan.

  • Drying Step: The sample is initially dried under a stream of dry nitrogen (0% RH) at a set temperature (e.g., 25°C) until its mass stabilizes. This establishes the initial dry weight.

  • Sorption Phase: The relative humidity is increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90%). At each step, the instrument waits until the sample mass equilibrates (i.e., the rate of weight change falls below a set threshold) before moving to the next RH level.[22]

  • Desorption Phase: Once the maximum RH is reached, the process is reversed. The RH is decreased stepwise back to 0%, again allowing for mass equilibration at each step.

  • Data Analysis: The output is a sorption-desorption isotherm, which plots the percentage change in mass versus relative humidity. The shape of this plot reveals critical information:

    • Amount of water sorbed: The total weight gain at high humidity.

    • Hysteresis: A difference between the sorption and desorption curves can indicate changes in the material, such as hydrate formation or capillary condensation.[19]

    • Critical Humidity Points: Sharp weight increases can indicate phase transitions, such as the conversion of an anhydrous form to a hydrate or an amorphous solid to a crystalline one.[23]

Part 4: Visualization of Workflows

Diagram 1: Troubleshooting Logic for a Hygroscopic Sample

This diagram outlines the decision-making process when you first encounter a potentially hygroscopic spiro amine salt.

Troubleshooting_Hygroscopicity cluster_0 Initial Observation & Assessment cluster_1 Handling & Mitigation Strategy cluster_2 Advanced Development Path Start Spiro Amine Salt Received or Synthesized Observe Observe Physical State: Free-flowing powder or clumpy/sticky? Start->Observe Test_Hygro Perform Rapid Hygroscopicity Test (Ph. Eur. Method) Observe->Test_Hygro Classify Classify Material (Non-Hygroscopic, Slightly, etc.) Test_Hygro->Classify Handle_Dry Handle in Controlled Environment (Glovebox / Low RH) Classify->Handle_Dry If > Slightly Hygroscopic Store_Properly Store in Airtight Container with Desiccant Classify->Store_Properly If Non-Hygroscopic (Good Practice) Characterize Perform In-depth Characterization (DVS, TGA, XRPD) Handle_Dry->Characterize Store_Properly->Characterize Decision Is Hygroscopicity a Development Risk? Characterize->Decision Proceed Proceed with Formulation (using barrier techniques like coating) Decision->Proceed No / Manageable Reformulate Perform Salt / Co-crystal Screening to find a more stable form Decision->Reformulate Yes / High Risk End Select Optimal Solid Form for Development Proceed->End Reformulate->End

Caption: A decision workflow for assessing and mitigating hygroscopicity in spiro amine salts.

References

  • Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]

  • Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific. Available at: [Link]

  • Salt Screening. Improved Pharma. Available at: [Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Online Press. Available at: [Link]

  • Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. ResearchGate. Available at: [Link]

  • Classification of Hygroscopicity. Pharma Growth Hub. Available at: [Link]

  • The Impact of Crystallinity on Brequinar Sodium Hygroscopicity. Springer. Available at: [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. Available at: [Link]

  • Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. ResearchGate. Available at: [Link]

  • As per European Pharmacopoeia technical guide, substance stored at 25°C for 24 hours at 80% RH, called very hygroscopic when increase in weight is :. Collegedunia. Available at: [Link]

  • Hard to Handle API Challenges. Upperton Pharma Solutions. Available at: [Link]

  • An innovative drug delivery form for hygroscopic pharmaceutical drugs. Pharmaceutical Technology. Available at: [Link]

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. TA Instruments. Available at: [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. Available at: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Available at: [Link]

  • Hygroscopicity classification of inactive pharmaceutical ingredients studied by conventional method. ResearchGate. Available at: [Link]

  • DVS Systems | Dynamic Vapor Sorption. ProUmid. Available at: [Link]

  • Dynamic Vapor Sorption. METTLER TOLEDO. Available at: [Link]

  • Applications of Dynamic Moisture Adsorption in Crystal Research. Crystal Pharmatech. Available at: [Link]

  • Water Woes or Water Win? Probing Water Vapor Uptake and Release with Dynamic Vapor Sorption (DVS). Particle Technology Labs. Available at: [Link]

  • Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. ResearchGate. Available at: [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. Available at: [Link]

  • Hygroscopicity of Carbamazepine Crystalline Powders. J-Stage. Available at: [Link]

  • Synthesis, Molecular Structure and Spectroscopic Investigations of Novel Fluorinated Spiro Heterocycles. MDPI. Available at: [Link]

  • Dynamic Vapor Sorption. AQUALAB by Addium. Available at: [Link]

  • Q&A with Ardena Experts Dynamic Vapor Sorption (DVS) and its relevance in API characterization. Ardena. Available at: [Link]

  • Characterization, Solubility, and Hygroscopicity of BMS-817399. ACS Publications. Available at: [Link]

  • Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. Available at: [Link]

  • Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. JOCPR. Available at: [Link]

  • Synthesis and Characterization of New Spirooxindoles Including Triazole and Benzimidazole Pharmacophores via [3+2] Cycloaddition Reaction: An MEDT Study of the Mechanism and Selectivity. PMC. Available at: [Link]

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Domino Reactions Organocatalyzed by Ionic Liquid and Microwave-Assisted. MDPI. Available at: [Link]

  • Spirocyclic Motifs in Natural Products. PMC. Available at: [Link]

  • Spirocyclic derivatives as antioxidants: a review. RSC Publishing. Available at: [Link]

Sources

Technical Support Center: Navigating Steric Hindrance in 8-Azaspiro[4.5]decane Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with the 8-azaspiro[4.5]decane scaffold. This privileged structural motif is a cornerstone in modern medicinal chemistry, lending unique three-dimensional conformations that can enhance target selectivity and improve pharmacokinetic profiles.[1] However, the very structure that makes this scaffold so valuable—the spirocyclic fusion of a cyclopentane and a piperidine ring—also introduces significant synthetic challenges, primarily due to steric hindrance around the secondary amine at the 8-position.

This guide is designed to provide not just protocols, but a deep, mechanistic understanding of these challenges. We will explore the "why" behind common failures and provide field-proven, actionable solutions to help you overcome them.

Frequently Asked Questions (FAQs): Understanding the Challenge

This section addresses the fundamental principles governing the reactivity of the 8-azaspiro[4.5]decane core.

Q1: What makes the nitrogen in 8-azaspiro[4.5]decane so sterically hindered?

The steric congestion arises from the rigid, three-dimensional architecture of the spirocycle. The nitrogen atom at the 8-position is flanked by the cyclopentane ring fused at the C4 position of the piperidine ring. This arrangement restricts the conformational flexibility of the piperidine ring. Consequently, the lone pair of electrons on the nitrogen is shielded by the axial and equatorial hydrogen atoms on the adjacent carbon atoms (C7 and C9) and the bulk of the cyclopentane ring itself. This physical barrier makes it difficult for incoming reagents (electrophiles) to access the nitrogen's lone pair for a reaction to occur.[2][3][4]

Steric_Hindrance cluster_0 8-Azaspiro[4.5]decane cluster_1 Steric Shielding structure H_axial Axial H's N_lone_pair Nitrogen Lone Pair (Target) H_axial->N_lone_pair Hinders Approach Cyclopentane Cyclopentane Bulk Cyclopentane->N_lone_pair Shields

Caption: Steric shielding of the nitrogen lone pair in 8-azaspiro[4.5]decane.

Q2: Which reactions are most commonly affected by this steric hindrance?

The hindered nature of the secondary amine significantly impacts reactions that require the nitrogen to act as a nucleophile. The most common problematic reactions include:

  • N-Alkylation: Standard SN2 reactions with alkyl halides are often sluggish or fail completely.[5]

  • N-Acylation: Amide bond formation with carboxylic acids, acid chlorides, or anhydrides can be extremely challenging.[6][7][8]

  • Transition-Metal Catalyzed Cross-Coupling: Reactions like the Buchwald-Hartwig amination, which require coordination of the amine to a metal center, are often impeded.[5]

Q3: How can I quantify or predict the steric hindrance of my amine?

While qualitative understanding is useful, quantitative and computational methods provide more precise insights. Modern approaches like calculating the "percentage of buried volume" (%VBur) or "Nitrogen Exposure" can offer a numerical value for the steric environment around the nitrogen atom.[9][10] These metrics are powerful tools for rationalizing reactivity and selecting appropriate reaction conditions, moving beyond simple trial-and-error.[9]

Troubleshooting Guides: From Problem to Protocol

This section provides a systematic approach to troubleshooting common synthetic failures, complete with detailed protocols.

Issue 1: Low or No Yield in N-Alkylation Reactions

The direct alkylation of 8-azaspiro[4.5]decane is a classic example of a sterically hindered SN2 reaction. The nucleophilic nitrogen cannot efficiently attack the electrophilic carbon of the alkyl halide.[4]

Troubleshooting SuggestionRationale
Increase Reaction Temperature & Time Harsh conditions provide the necessary activation energy to force the sterically demanding transition state.[5] This is often the simplest first step.
Use a More Reactive Alkylating Agent Switch from alkyl bromides or chlorides to more potent electrophiles like alkyl triflates (R-OTf) or tosylates (R-OTs). Their leaving groups are much better, increasing the reaction rate.[5]
Employ Reductive Amination This powerful alternative bypasses the SN2 pathway entirely. The amine first reacts with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ. This approach is highly effective for preparing secondary and tertiary amines from hindered precursors.[6][7]

This protocol describes the synthesis of an N-benzylated 8-azaspiro[4.5]decane derivative, a common transformation.

  • Setup: To a round-bottom flask, add 8-azaspiro[4.5]decane (1.0 eq) and benzaldehyde (1.1 eq). Dissolve the mixture in a suitable solvent like 1,2-dichloroethane (DCE) or methanol (MeOH).

  • Imine Formation: Add a mild acid catalyst, such as acetic acid (AcOH, 0.1 eq), to facilitate the formation of the iminium ion. Stir at room temperature for 1-2 hours.

  • Reduction: Add a reducing agent capable of selectively reducing the iminium ion. Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) is an excellent choice for this purpose as it is mild and tolerant of many functional groups.[7]

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Workup & Purification: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash chromatography.

Issue 2: Difficulty in N-Acylation Reactions

Forming an amide bond with the hindered nitrogen of 8-azaspiro[4.5]decane is another significant hurdle. The low nucleophilicity of the amine makes the attack on the carbonyl carbon of the acylating agent kinetically unfavorable.

Troubleshooting SuggestionRationale
Use a Nucleophilic Catalyst Catalysts like 4-(Dimethylamino)pyridine (DMAP) or 1-Methylimidazole (MI) react with the acylating agent (e.g., an acid anhydride) to form a highly reactive acyl-pyridinium or acyl-imidazolium intermediate. This intermediate is a much more potent electrophile, readily attacked by the hindered amine.[11]
Employ Modern Coupling Reagents For coupling with carboxylic acids, standard reagents may fail. Use advanced uronium-based coupling reagents like HATU or COMU. These reagents generate highly activated esters in situ, which are more susceptible to nucleophilic attack by sterically hindered amines.
Consider Addition to Isocyanates This method provides a direct route to ureas, which can be valuable derivatives. The linear geometry of the isocyanate functional group (R-N=C=O) presents a less sterically demanding target for the initial nucleophilic attack compared to the trigonal planar carbonyl of an activated ester.[8][12]

This protocol leverages the catalytic power of MI for an efficient acylation reaction.[11]

  • Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the 8-azaspiro[4.5]decane (1.0 eq), 1-methylimidazole (MI, 0.2 eq), and an auxiliary base like triethylamine (TEA, 1.5 eq) in an anhydrous solvent such as dichloromethane (DCM).

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add the acid anhydride (e.g., acetic anhydride, 1.2 eq) or acid chloride dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS). These reactions are often complete within a few hours.

  • Workup & Purification: Dilute the reaction mixture with DCM and wash sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting amide by flash chromatography.

Advanced Strategies & Pro-Tips

When standard troubleshooting fails, more advanced synthetic strategies are required.

Strategy 1: Amine Activation with Borane

Borane-amine complexes are stable, easy-to-handle reagents that can serve as valuable synthetic intermediates.[13][14] Forming a complex with borane (BH₃) can temporarily "protect" the amine, altering its reactivity and allowing for other transformations on the molecule. The borane can be removed later under mild conditions. This strategy is particularly useful in multi-step syntheses where the amine's basicity or nucleophilicity could interfere with subsequent steps.[15][16][17]

Borane_Strategy A Hindered Amine (8-Azaspiro[4.5]decane) B Formation of Borane-Amine Complex (e.g., BH3-THF) A->B Protection C Stable, Less Reactive Borane Adduct B->C D Other Synthetic Transformations C->D Inert Amine E Deprotection (e.g., Reflux in MeOH) D->E Unmasking F Functionalized Hindered Amine E->F

Caption: Workflow for using borane complexes in hindered amine synthesis.

Strategy 2: Late-Stage Spirocycle Construction

For exceptionally challenging targets, the most effective strategy can be to abandon the direct functionalization of the pre-formed spirocycle. Instead, design a synthetic route where the key functional groups are installed on linear or simpler cyclic precursors. The sterically demanding 8-azaspiro[4.5]decane core is then constructed in one of the final steps of the synthesis via a cyclization reaction.[5] This approach circumvents the steric hindrance issue entirely for most of the synthesis.

Purification & Characterization Notes

  • Chromatography: The basic nature of the 8-azaspiro[4.5]decane nitrogen can cause significant tailing and poor separation on standard acidic silica gel. To mitigate this, either use amine-functionalized silica gel or pre-treat standard silica by flushing the column with a solvent system containing a small amount of a volatile base, such as 1-2% triethylamine or ammonium hydroxide in the eluent.[5]

References

  • Recent developments in the synthesis and synthetic applications of borane–amines.
  • Recent developments in the synthesis and synthetic applic
  • Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.Taylor & Francis Online.
  • Preparation and Synthetic Applications of Sterically Hindered Secondary Amines.
  • Amine-Boranes: Synthesis and Applications.
  • A Short Chronological Review on the Syntheses of Amine-Boranes.Chemistry Europe.
  • Borane–Trimethylamine Complex: A Vers
  • Practical and Efficient Acylation and Tosylation of Sterically Hindered Alcohols Catalyzed with 1-Methylimidazole.Chemical Research in Chinese Universities.
  • Synthesis of Sterically Hindered N-Acylated Amino Acids from N-Carboxyanhydrides.
  • Synthesis and Structure-Activity Studies of a Series of 1-Oxa-8-azaspiro[4.5]decanes as M 1 Muscarinic Agonists.J-Stage.
  • Validating the Mechanism of Action for 6,7-Diazaspiro[4.
  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists.PubMed.
  • Overcoming steric hindrance in reactions with 5-Tert-butylnonan-5-amine.Benchchem.
  • Steric Hindrance.ChemTalk.
  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines.PMC.
  • A Comparative Analysis of Azaspiro[4.4]nonane and Azaspiro[4.
  • Steric hindrance.YouTube.
  • Steric Hindrance (Is Like A F
  • The Synthesis of Sterically Hindered Amides.CHIMIA.
  • A New Measurement of Amine Steric Hindrance – N Exposure.OSTI.gov.

Sources

Technical Support Center: Chiral Separation of Spirocyclic Amine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the chiral separation of spirocyclic amine derivatives. This resource is structured to provide immediate, actionable solutions to common experimental hurdles, grounded in established scientific principles.

References
  • . PubMed.
  • . American Pharmaceutical Review.
  • . ResearchGate.
  • . Daicel Chiral Technologies.
  • . YAKHAK HOEJI.
  • . Chromatography Today.
  • . ResearchGate.
  • . BenchChem.
  • . ResearchGate.
  • . Sigma-Aldrich.
  • . YMC Europe.
  • . ResearchGate.
  • . Daicel Chiral Technologies.
  • . Agilent.
  • . Journal of the American Chemical Society.
  • . Columnex.
  • . Chromatography Today.
  • . Sigma-Aldrich.
  • . Chromatography Today.
  • . Taylor & Francis Online.
  • . I.B.S.
  • . ResearchGate.
  • . Phenomenex.
  • . MDPI.
  • . PubMed.
  • . Chromatography Online.
  • . YouTube.
  • . Daicel Chiral Technologies.
  • . BenchChem.
  • . Waters.
  • . LCGC International.
  • . HPLC Tools.
  • . Agilent.
  • . Sigma-Aldrich.
  • . PMC.

Troubleshooting cyclization steps in spiro scaffold synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Tier: 3 (Senior Application Scientist) | Topic: Troubleshooting Cyclization Failures

Welcome to the Spiro-Tech Support Hub.

Ticket Context: You are attempting to synthesize a spirocyclic scaffold to improve


 character and solubility in a drug candidate. You are encountering failure modes in the critical cyclization step.
Objective:  Diagnose the failure mechanism (steric, electronic, or thermodynamic) and implement a self-validating protocol to correct it.
Module 1: Transition Metal-Catalyzed Cyclization (RCM Focus)

Common Issue: Reaction stalls at intermediate conversion or yields oligomers; catalyst death due to steric bulk at the quaternary center.

Diagnostic Q&A

Q: My Ring-Closing Metathesis (RCM) stalls at 50% conversion. Adding more Grubbs II doesn't help. Why? A: You are likely encountering non-productive chelation or steric stagnation .

  • The Mechanism: Forming a spiro-quaternary center requires the catalyst to approach a sterically crowded gem-disubstituted carbon. If the catalyst coordinates but cannot overcome the activation energy to close the ring, it forms a "resting state" chelate or decomposes.

  • The Fix: Switch to a catalyst with a smaller N-heterocyclic carbene (NHC) ligand profile or one designed for steric bulk.

    • Recommendation:Hoveyda-Grubbs M721 .[1] The removal of phosphine ligands and the specific steric bulk of the benzylidene ether ligand allow it to initiate faster and tolerate sterically demanding quaternary centers better than Grubbs II [1].

Q: I see the product mass, but also a dimer mass (2M). How do I stop this? A: This is a concentration issue.

  • The Mechanism: RCM competes with Cross-Metathesis (oligomerization). The rate of intramolecular cyclization (RCM) is independent of concentration (first-order), while intermolecular dimerization is second-order.

  • The Fix: High-Dilution Protocol. Run the reaction at 0.2 mM to 1 mM .

    • Pro-Tip: Do not just add solvent. Use slow addition (syringe pump) of the substrate into the catalyst solution over 4–8 hours to keep the instantaneous concentration of unreacted diene low.

Protocol: Sterically Demanding RCM
  • Solvent Prep: Degas Dichloromethane (DCM) or Toluene with Argon sparging for 15 mins. Oxygen kills ruthenium carbenes.

  • Concentration: Dissolve diene precursor to 0.005 M.

  • Catalyst: Add 5–10 mol% Hoveyda-Grubbs M721 .

  • Ethylene Removal: This is critical. The reaction is reversible.[2][3] Connect the flask to a slight vacuum (static vacuum) or actively sparge with Argon to remove ethylene gas, driving the equilibrium forward (Le Chatelier’s principle).

  • Additives: If the substrate contains amines or polar heterocycles, add Ti(OiPr)₄ (0.2 eq) to prevent the heteroatom from coordinating to the Ru-center [2].

Troubleshooting Workflow (RCM)

RCM_Troubleshooting Start Start: RCM Fails Check_Product Is Dimer/Oligomer forming? Start->Check_Product Dilution Action: Increase Dilution (0.01 M -> 0.001 M) Check_Product->Dilution Yes (2M mass) Check_Conversion Is SM remaining? Check_Product->Check_Conversion No Steric_Issue Diagnosis: Steric Hindrance at Spiro Center Check_Conversion->Steric_Issue Yes (Stalled) Catalyst_Switch Action: Switch to Hoveyda-Grubbs M721 Steric_Issue->Catalyst_Switch Ethylene_Trap Action: Apply Static Vacuum or Argon Sparge Steric_Issue->Ethylene_Trap Lewis_Acid Action: Add Ti(OiPr)4 (Break Chelation) Steric_Issue->Lewis_Acid If polar groups present

Caption: Decision tree for diagnosing Ring-Closing Metathesis failures in spiro-synthesis.

Module 2: Oxidative Dearomatization (Phenolic Oxidation)

Common Issue: The reaction yields the rearomatized phenol (starting material) or polymerized "gunk" instead of the spiro-dienone.

Diagnostic Q&A

Q: My hypervalent iodine cyclization works, but the product rearranges back to the phenol during workup. Why? A: The spiro-dienone intermediate is acid-sensitive.

  • The Mechanism: The spirocyclic cation formed by PIDA/PIFA is highly electrophilic. If there is any acid present (acetic acid is a byproduct of PIDA), it can catalyze the migration of the alkyl group to restore aromaticity (thermodynamic sink).

  • The Fix: Use a basic scavenger (solid NaHCO₃ or K₂CO₃) in the reaction mixture. Switch solvent to 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) .

    • Why TFE/HFIP? These solvents are highly ionizing but non-nucleophilic. They stabilize the cationic intermediate through H-bonding, preventing premature collapse or rearrangement [3].

Protocol: Dearomatizing Spirocyclization (The "TOADS" Approach)
  • Reagent: Dissolve Phenol-tethered nucleophile (amide/amine) in TFE (0.1 M).

  • Oxidant: Add PIDA (Diacetoxyiodobenzene) (1.1 eq) at 0°C.

  • Buffer: Add solid NaHCO₃ (2.0 eq) immediately.

  • Monitoring: Monitor by TLC. If the spot appears and then vanishes (reverts to SM), the medium is too acidic.

  • Workup: Filter through basic alumina (not silica, which is acidic) to isolate the sensitive spiro-dienone.

Module 3: Acid-Mediated Spiroketalization

Common Issue: Obtaining the wrong diastereomer (Axial-Equatorial vs. Axial-Axial).

Diagnostic Q&A

Q: I need the non-anomeric spiroketal, but I only get the thermodynamically stable one. How do I switch selectivity? A: You are fighting the Anomeric Effect .

  • Thermodynamic Control: Strong acid (pTSA) + heat + long time = Double Anomeric Effect (Axial-Axial bonds). This is the most stable isomer [4].

  • Kinetic Control: To get the contra-thermodynamic isomer, you must use a reaction that is irreversible and dictated by the transition state geometry, not product stability.

  • The Fix: Use Heteroatom-Directed Kinetic Spirocyclization .

    • Method: Use a glycal epoxide precursor.[4] Treat with Ti(OiPr)₄ or MgBr₂·OEt₂ . The metal chelates the epoxide and the directing hydroxyl group, forcing the nucleophile to attack from a specific face (Kinetic control), locking in the "unstable" stereochemistry [5].

Comparative Data: Thermodynamic vs. Kinetic Conditions
ParameterThermodynamic ControlKinetic Control
Reagent pTSA, CSA, HClTi(OiPr)₄, MgBr₂, Hg(II)
Temperature Room Temp to Reflux-78°C to 0°C
Major Product Axial-Axial (Double Anomeric Stabilization)Axial-Equatorial (Steric/Chelation controlled)
Reversibility Reversible (Equilibrating)Irreversible (Trapped)
Troubleshooting If ratio is poor, reflux longer to reach equilibrium.If selectivity is poor, lower temp to -78°C.
Mechanism Visualization (Spiroketalization)

Spiroketal_Energy Precursor Linear Precursor (Dihydroxy Ketone) TS_Kinetic TS: Chelation Controlled (Metal-Template) Precursor->TS_Kinetic Ti(OiPr)4 Low Temp TS_Thermo TS: Oxocarbenium Ion (Acid Mediated) Precursor->TS_Thermo pTSA Heat Prod_Kinetic Kinetic Product (Contra-Thermodynamic) Axial-Equatorial TS_Kinetic->Prod_Kinetic Irreversible Prod_Thermo Thermodynamic Product (Anomeric Effect) Axial-Axial TS_Thermo->Prod_Thermo Reversible Equilibrium Prod_Kinetic->Prod_Thermo Acid exposure (Isomerization)

Caption: Energy landscape showing how catalyst selection dictates spiroketal stereochemistry.

References
  • Grubbs, R. H., et al. (2013). Z-Selective Olefin Metathesis for Macrocyclic and Spirocyclic Scaffolds. Journal of the American Chemical Society.[5] Link

  • Fürstner, A. (2000). Olefin Metathesis and Beyond. Angewandte Chemie International Edition.[6] Link

  • Kita, Y., et al. (2008).[5] Hypervalent Iodine-Induced Oxidative Dearomatizing Spirocyclization.[5][7][8][9] Angewandte Chemie. Link

  • Deslongchamps, P. (1983). Stereoelectronic Effects in Organic Chemistry. Pergamon Press. (Classic text on Anomeric Effect).
  • Tan, D. S., et al. (2017). Stereocontrolled Synthesis of Spiroketals: An Engine for Chemical and Biological Discovery. PMC.[1] Link

Sources

Validation & Comparative

1H NMR characterization of 3,3-Difluoro-8-azaspiro[4.5]decan-1-amine

[1][2][3]

Executive Summary & Application Context

Molecule: this compound (CAS: 2055849-00-6 for S-isomer) Role: High-value intermediate for medicinal chemistry.[1][2][3][4] The spirocyclic core offers a high fraction of saturated carbon (

24

The Analytical Challenge: Standard 1H NMR analysis is complicated by strong H-F coupling (

24

Structural Logic & Numbering

To interpret the NMR correctly, we must define the atomic numbering.

  • Ring A (5-membered): Positions 1–4 (Amine at C1, Fluorines at C3).[1][2][3][4]

  • Spiro Carbon: Position 5.[3][4]

  • Ring B (6-membered, Piperidine): Positions 6–10 (Nitrogen at C8).[1][2][4]

Key Stereoelectronic Feature: The fluorine atoms at C3 exert a strong electron-withdrawing effect (inductive), deshielding nearby protons.[2][4]

  • H1 (Methine):

    
     to amine, 
    
    
    to fluorine.[2][3][4]
  • H2 (Methylene):

    
     to fluorine.[3][4]
    
  • H4 (Methylene):

    
     to fluorine, adjacent to spiro center.[2][3][4]
    

Comparative Analysis: Fluorinated vs. Non-Fluorinated

The table below contrasts the expected 1H NMR shifts of the target molecule against the non-fluorinated parent (8-azaspiro[4.5]decan-1-amine) in

12
Table 1: Chemical Shift & Multiplicity Fingerprint[3][4]
Proton PositionNon-Fluorinated Parent (

ppm)
3,3-Difluoro Target (

ppm)
Diagnostic Signature (The "Why")
H1 (CH-NH2) 2.8 – 3.0 (m)3.4 – 3.8 (m) Deshielded by

-fluorines.[1][2][4] Shows complex splitting due to long-range coupling (

).[2][3][4]
H2 (CH2) 1.4 – 1.6 (m)2.4 – 2.9 (m) CRITICAL REGION. These protons are

to the

group.[2][4] Expect a wide multiplet or "quartet-like" signal due to large geminal H-F coupling (

Hz).[1][2][3][4]
H4 (CH2) 1.6 – 1.8 (m)2.1 – 2.5 (m) Deshielded.[2][3][4] Often overlaps with the solvent residual peak (DMSO @ 2.[3][4]50) or H2.
H6, H7, H9, H10 1.2 – 2.8 (Broad m)1.3 – 2.9 (Broad m) The piperidine ring is less affected by the distal fluorines.[2] Signals remain similar to the parent.
NH2 / NH VariableVariable Broad singlets.[3][4] Exchangeable with

.

Analyst Insight: In the non-fluorinated parent, the region 1.5–2.0 ppm is a "forest" of overlapping multiplets. In the 3,3-difluoro analog, the H2 and H4 protons are "pushed" downfield (2.1–2.9 ppm), creating a distinct window that confirms the success of the fluorination step.

Experimental Protocol: Self-Validating Workflow

A. Sample Preparation[3][4][5][6]
  • Solvent: DMSO-d6 is preferred over

    
    .[1][3][4]
    
    • Reason: The amine protons are often invisible in

      
       due to rapid exchange.[3][4] DMSO stabilizes the H-bonds, allowing integration of the 
      
      
      peak to verify the amine salt form (e.g., HCl salt vs. free base).
  • Concentration: 5–10 mg in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).[2][3][4]

B. Acquisition Parameters (The "Pro" Setup)

Standard parameters often fail to resolve the H-F coupling. Use this optimized setup:

  • Pulse Sequence: zg30 (Standard 1H).

  • Scans (NS): Minimum 64 (to resolve the broad multiplets caused by F-splitting).

  • Spectral Width (SW): 14–16 ppm (ensure exchangeable NH protons at ~8–10 ppm are captured).

  • Decoupling (Optional but Recommended): If available, run a

    
      experiment (Proton observed, Fluorine decoupled).
    
    • Result: The broad multiplets at H2 and H4 will collapse into simple doublets/triplets, confirming the presence of fluorine and simplifying integration.

C. Purity Assessment: 1H vs. 19F qNMR

For quantitative purity (qNMR), 1H NMR is often unreliable for this molecule due to signal overlap in the aliphatic region.[4]

MethodSuitabilityRecommendation
1H NMR LowAliphatic protons (H6-H10) overlap with impurities (grease, hexane).[1][2][3][4] Integration is error-prone.
19F NMR High The

signal appears as a clean AB quartet (or broad singlet if decoupled) around -100 to -120 ppm .[1][2][3][4] No background interference.[3][4] Use an internal standard (e.g.,

-trifluorotoluene) for absolute quantification.[2]

Workflow Visualization

The following diagram illustrates the decision tree for characterizing this scaffold, ensuring no step is overlooked.

CharacterizationWorkflowStartStart: Crude/Purified SampleSolventDissolve in DMSO-d6(Preserve NH signals)Start->SolventAcquire1HAcquire 1H NMR(Standard zg30)Solvent->Acquire1HCheckRegionCheck 2.1 - 3.0 ppm RegionAcquire1H->CheckRegionBroadMultBroad Multiplets Observed?(H-F Coupling)CheckRegion->BroadMultYesCleanMultSharp Multiplets Only?(No F coupling)CheckRegion->CleanMultNoVerifyFRun 19F NMR(Confirm -100 to -120 ppm)BroadMult->VerifyFConclusion_FailFAIL: Non-fluorinated Analogor DefluorinationCleanMult->Conclusion_FailDecoupleRun 1H{19F} Decoupled(Optional: Simplify Spectra)VerifyF->DecoupleConclusion_SuccessCONFIRMED: 3,3-Difluoro ProductUse 19F for PurityDecouple->Conclusion_Success

Caption: Logical workflow for validating this compound, prioritizing the detection of H-F coupling signatures.

Troubleshooting & Impurities

Common issues encountered during the synthesis of this spirocycle:

  • Residual Solvents: The lipophilic spiro-core traps non-polar solvents.[3][4]

    • Hexane/Heptane: Look for multiplets at 0.88 and 1.26 ppm.[3][4] These distort the integration of the piperidine ring protons.

    • DCM: Singlet at 5.76 ppm (in DMSO).[3][4]

  • Boc-Rotamers: If the N8 position is Boc-protected (common intermediate), you will see rotamers (dual peaks) in the NMR at room temperature due to restricted rotation of the carbamate.[4]

    • Solution: Run the NMR at 353 K (80°C) to coalesce the peaks into a sharp average.[4]

  • Missing Amine Peak: If the

    
     signal is absent in DMSO, the sample may be too dilute or "wet" (water exchange).[3][4] Add a drop of 
    
    
    to confirm: if the broad hump at 3-4 ppm disappears, it was the amine/water exchange peak.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Zheng, Y., Tice, C. M., & Singh, S. B. (2014).[2] The use of spirocyclic scaffolds in drug discovery.[3][4] Bioorganic & Medicinal Chemistry Letters.[3][4] Link[2][4]

  • NMR of Fluorinated Compounds

    • Dolbier, W. R. (2009).[2][3][4] Guide to Fluorine NMR for Organic Chemists. Wiley.[3][4] Link[2][4]

  • Conformational Analysis of Fluoropyrrolidines

    • Linclau, B., et al. (2012).[2] Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings. Journal of Organic Chemistry.[3][4] Link

  • Quantitative NMR (qNMR)

    • Bharti, S. K., & Roy, R. (2012).[2][4] Quantitative 1H NMR spectroscopy.[3][4][5] Trends in Analytical Chemistry.[3][4] Link[2][4]

19F NMR Analysis of Gem-Difluoro Spiro Compounds: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 19F NMR Analysis of Gem-Difluoro Spiro Compounds Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In modern medicinal chemistry, gem-difluoro spiro scaffolds (e.g., spiro[3.3]heptanes, spiro[2.3]hexanes) serve as critical bioisosteres for carbonyl groups and lipophilic spacers.[1] However, their rigid, puckered conformations often create complex NMR spectra that defy standard interpretation. This guide compares 19F NMR against alternative structural elucidation methods, establishing it as the superior modality for analyzing these constrained systems. We provide a self-validating experimental protocol designed to resolve the characteristic AB spin systems and "roof effects" inherent to these scaffolds.

Part 1: The Gem-Difluoro Spiro Signature

The magnetic environment of a gem-difluoro spiro compound is defined by symmetry breaking. Unlike flexible linear chains, the spirocyclic core is often puckered (e.g., the "butterfly" conformation of spiro[3.3]heptane). When a substituent is present, the two fluorine atoms on the ring become diastereotopic , creating a distinct magnetic signature.

1. The AB Spin System & Roof Effect

Instead of a simple singlet or triplet, gem-difluoro spiro compounds frequently exhibit a second-order AB quartet .

  • Chemical Shift (

    
    ):  Typically -85 to -100 ppm  for cyclobutane-based spiro systems.
    
  • Geminal Coupling (

    
    ):  The magnitude is diagnostic for ring size and strain.
    
    • Spiro[3.3]heptane (4-membered rings):

      
      .
      
    • Linear/Flexible Analogs:

      
      .
      
  • The Roof Effect: As the chemical shift difference (

    
    ) between the two fluorines decreases relative to the coupling constant (
    
    
    
    ), the outer lines of the quartet diminish in intensity while the inner lines grow, creating a "roof" shape. This is the primary indicator of a rigid, chiral, or locked conformation.
2. Heteronuclear Coupling
  • 
    :  Large couplings (
    
    
    
    ) observed in
    
    
    C satellites.
  • 
    :  Vicinal coupling to adjacent protons (
    
    
    
    ) often complicates the 19F spectrum, necessitating decoupling for clear structural assignment.
Part 2: Comparative Analysis

Why 19F NMR outperforms standard alternatives for spiro scaffolds.

Feature19F NMR 1H NMR X-Ray Crystallography
Primary Readout Direct observation of the spiro-center via F-F coupling.Indirect inference via complex multiplet splitting of remote protons.Absolute configuration and 3D structure.
Resolution High: ~800 ppm window; no solvent overlap.Low: Signals often overlap with aliphatic scaffold protons (1.5 - 3.0 ppm).Ultimate: But requires a single crystal (often difficult for oils/amorphous solids).
Conformational Insight Dynamic: Detects ring puckering/inversion rates via VT-NMR.Limited: Averaged signals often obscure rapid conformational exchange.Static: Only captures the lowest energy solid-state conformer.
Through-Space Data HOESY: Directly correlates F to protons on the opposing spiro ring.NOESY: Often ambiguous due to H-H crowding in small rings.N/A
Part 3: Methodological Deep Dive

To fully characterize a gem-difluoro spiro compound, a single 1D experiment is insufficient. You must employ a triad of techniques:

1. The Quantitative 1D 19F (Coupled)
  • Purpose: Initial assessment of purity and integration.

  • Insight: Reveals the total connectivity. The "fuzzy" appearance of peaks here indicates proton coupling (

    
    ), confirming the fluorines are bonded to a CH-containing ring.
    
2. The 19F{1H} Decoupled Spectrum
  • Purpose: Mathematical simplification.

  • Insight: Collapses the multiplet "fuzz" into clean lines. This is mandatory for calculating the exact

    
     coupling constant and analyzing the AB quartet geometry without proton interference.
    
3. 1H-19F HOESY (Heteronuclear Overhauser Effect)[2]
  • Purpose: The "Spiro-Proof".

  • Mechanism: Magnetization transfer occurs through space (dipolar coupling), not bonds.

  • Insight: In a spiro system, the Fluorine on Ring A is spatially close to the Protons on Ring B. A HOESY cross-peak between the F signal (-90 ppm) and the H signal of the other ring proves the spirocyclic junction exists and is intact.

Part 4: Experimental Protocol (Self-Validating)

Objective: Acquire publication-quality data that resolves diastereotopic fluorines and validates the spiro junction.

Step 1: Sample Preparation
  • Solvent:

    
     is standard, but if signals overlap, switch to 
    
    
    
    -Benzene (changes magnetic anisotropy, often separating AB systems).
  • Concentration: 5-10 mg in 0.6 mL. High concentration is preferred for HOESY.

Step 2: Parameter Setup (The "Rigid Ring" Rule)
  • Relaxation Delay (D1): Gem-difluoro groups on rigid quaternary carbons have long

    
     relaxation times.
    
    • Qualitative: D1 = 1.0 s.

    • Quantitative: D1

      
       5.0 s (Self-validation: Run at 1s and 5s; if integration ratios change >5%, use 5s).
      
  • Spectral Width (SW): Set to 200 ppm centered at -100 ppm to maximize digital resolution on the multiplet.

  • Offset (O1): -90 ppm (or center of observed signal).

Step 3: Acquisition Sequence
  • Run 1D 1H: Assess sample quality.

  • Run 1D 19F (Coupled): Observe

    
     splitting.
    
  • Run 1D 19F{1H} (Inverse Gated Decoupled): Resolve

    
    .
    
  • Run 2D HOESY: Set mixing time (

    
    ) to 300-500 ms (longer than standard NOESY due to F-H distances).
    
Part 5: Visualization & Logic
Diagram 1: The "Roof Effect" Logic in Spiro Systems

This diagram illustrates how the rigid spiro scaffold forces diastereotopicity, leading to the characteristic AB quartet signal.

AB_System_Logic Spiro Gem-Difluoro Spiro Scaffold (Rigid/Puckered) Symmetry Symmetry Breaking (Chiral Substituent or Conformation) Spiro->Symmetry Causes Environment Diastereotopic Environment (F_a ≠ F_b) Symmetry->Environment Creates Coupling Strong Geminal Coupling (2J_FF ≈ 230 Hz) Environment->Coupling Exhibits ShiftDiff Small Chemical Shift Difference (Δν < 2J_FF) Environment->ShiftDiff Often results in Result AB Quartet with 'Roof Effect' (Outer lines weak, Inner lines strong) Coupling->Result Dominates ShiftDiff->Result Distorts Intensities

Caption: Logical flow explaining why gem-difluoro spiro compounds exhibit the diagnostic AB quartet "roof effect" rather than simple singlets.

Diagram 2: The Self-Validating Experimental Workflow

A step-by-step decision tree for ensuring data integrity.

Workflow Start Sample Prep (5-10mg) Step1 1D 19F (Coupled) Check: Is signal fuzzy? Start->Step1 Decision1 Yes (Proton Coupling) Step1->Decision1 Step2 1D 19F{1H} Decoupled Acquire pure J_FF Decision1->Step2 Proceed Step3 Calculate J_FF Target: 220-240 Hz Step2->Step3 Step4 2D HOESY Check: Cross-peak to Ring B? Step3->Step4 Validation Structure Validated Spiro Junction Confirmed Step4->Validation Signal Observed

Caption: Experimental workflow for validating gem-difluoro spiro structures. The transition from Coupled to Decoupled to HOESY is critical for full assignment.

Part 6: Data Summary (Reference Values)
ParameterValue RangeNotes
19F Shift (

)
-85 to -100 ppmTypical for spiro[3.3]heptane systems.
Geminal Coupling (

)
220 - 240 HzDiagnostic for 4-membered gem-difluoro rings.
Vicinal Coupling (

)
10 - 20 HzRequires decoupling to resolve clearly.
C-F Coupling (

)
270 - 280 HzObserved in

C NMR; confirms C-F bond.
References
  • Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. National Institutes of Health (NIH). [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]

  • 19F-centred NMR analysis of mono-fluorinated compounds. Semantic Scholar. [Link][1][2][3][4][5][6][7]

  • 19F NMR Chemical Shifts and Coupling Constants. UC Santa Barbara NMR Facility. [Link]

  • 1D Selective 1H - 19F HOESY. University of Ottawa NMR Facility Blog. [Link]

Sources

A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Spirocycles

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Stability in Modern Drug Design

In the intricate world of medicinal chemistry, the design of a successful drug molecule is a delicate balancing act. Potency and selectivity are paramount, but a compound's ultimate therapeutic value is often dictated by its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME). A key challenge in this arena is metabolic instability, where promising drug candidates are rapidly broken down by the body's metabolic machinery, primarily the cytochrome P450 (CYP) enzyme family in the liver.[1][2][3] This rapid clearance can lead to poor bioavailability and a short duration of action, hindering therapeutic efficacy.[2]

Spirocycles, three-dimensional structures where two rings share a single atom, have emerged as increasingly valuable scaffolds in drug discovery.[4][5][6][7] Their rigid, complex architecture offers an escape from the "flatland" of traditional aromatic compounds, often leading to improved potency and selectivity.[6][8] However, these scaffolds are not immune to metabolic breakdown. A widely adopted and powerful strategy to enhance metabolic stability is the selective incorporation of fluorine atoms into a drug candidate.[9][10][11][12]

This guide provides a comparative analysis of the metabolic stability of fluorinated versus non-fluorinated spirocycles. We will delve into the mechanistic principles behind fluorine's "metabolic shielding" effect, present a standardized experimental protocol for assessing stability, and provide clear, data-driven comparisons to inform rational drug design.

The Mechanism: Why Fluorination Enhances Metabolic Stability

The primary reason for fluorination's success in bolstering metabolic stability lies in the fundamental properties of the carbon-fluorine (C-F) bond and the fluorine atom itself.[9][12][13]

  • Bond Strength: The C-F bond is significantly stronger (bond dissociation energy of ~485 kJ/mol) than a typical carbon-hydrogen (C-H) bond (~416 kJ/mol).[12] The initial and often rate-limiting step in CYP-mediated metabolism is the abstraction of a hydrogen atom.[14] Replacing a hydrogen at a metabolically vulnerable position—a "metabolic hotspot"—with a fluorine atom effectively armors that site against oxidative attack.[9][10][15]

  • Electronic Effects: Fluorine is the most electronegative element. Its powerful electron-withdrawing nature can deactivate adjacent C-H bonds, making them less susceptible to oxidation.[16][17] This electronic perturbation can also alter the molecule's overall electron distribution, potentially reducing its affinity for the active site of metabolizing enzymes.[18][19]

  • Steric and Conformational Influence: Although fluorine is a relatively small atom (van der Waals radius of 1.47 Å vs. 1.20 Å for hydrogen), its presence can introduce subtle steric hindrance and alter the preferred conformation of a molecule.[10][13] This can prevent the optimal alignment of the drug candidate within the enzyme's active site, thereby slowing the rate of metabolism.

The following diagram illustrates how fluorine can block a common metabolic pathway.

cluster_0 Non-Fluorinated Spirocycle cluster_1 Fluorinated Spirocycle Spirocycle_H Spirocyclic Core (with C-H at hotspot) CYP450 CYP450 Enzyme Spirocycle_H->CYP450 Metabolic Attack (Oxidation) Metabolite_OH Hydroxylated Metabolite (Rapid Clearance) CYP450->Metabolite_OH Spirocycle_F Spirocyclic Core (with C-F at hotspot) CYP450_2 CYP450 Enzyme Spirocycle_F->CYP450_2 Attack Prevented (Strong C-F Bond) Blocked Metabolism Blocked (Increased Stability) CYP450_2->Blocked

Caption: Fluorine as a metabolic shield.

Data Presentation: A Head-to-Head Comparison

To illustrate the practical impact of fluorination, consider the following data from a typical in vitro liver microsomal stability assay. In this experiment, a parent non-fluorinated spirocycle (Compound A) is compared directly with its fluorinated analog (Compound B), where a fluorine atom has been placed at a known metabolic hotspot.

Compound IDStructureHalf-Life (t½, min)Intrinsic Clearance (Clint, µL/min/mg protein)
Compound A Non-Fluorinated Spirocycle1546.2
Compound B Fluorinated Spirocycle> 60< 11.5

The results are unequivocal. Compound A is rapidly metabolized, with a short half-life of 15 minutes and high intrinsic clearance. In contrast, Compound B demonstrates significantly enhanced stability, with a half-life exceeding the 60-minute duration of the assay and correspondingly low intrinsic clearance. This dramatic improvement is a direct consequence of blocking the primary site of metabolic oxidation.

Experimental Protocols: Assessing Metabolic Stability

A robust and reproducible experimental design is crucial for accurately determining metabolic stability. The in vitro liver microsomal stability assay is a gold-standard method used in early drug discovery.[20][21][22][23] Microsomes are vesicles of the endoplasmic reticulum isolated from liver cells, containing a high concentration of Phase I metabolic enzymes like CYPs.[24][25]

Workflow for Liver Microsomal Stability Assay

Caption: Experimental workflow for the microsomal stability assay.

Step-by-Step Methodology

This protocol is designed as a self-validating system, incorporating essential controls for trustworthy results.

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a working solution of the test compound (e.g., 100 µM in buffer, ensuring final DMSO concentration is <0.5%).[26]

    • Prepare a solution of pooled liver microsomes (e.g., human, rat) in buffer at a concentration of 0.5 mg/mL.[26] Keep on ice.

    • Prepare an NADPH regenerating system solution (cofactor). This is crucial as CYP enzymes are NADPH-dependent.[3][25]

    • Prepare a quenching solution: ice-cold acetonitrile containing a suitable internal standard for analytical normalization.[27]

  • Reaction Setup (Self-Validating System):

    • Test Incubation: In a microcentrifuge tube, combine the test compound, microsomal solution, and buffer.

    • Negative Control: Set up a parallel incubation without the NADPH cofactor. This validates that the observed compound loss is enzyme- and cofactor-dependent.[27]

    • Positive Control: Use a compound with known metabolic instability (e.g., Dextromethorphan, Midazolam) to ensure the microsomal batch is active.[26][27]

  • Incubation and Sampling:

    • Pre-incubate the reaction mixtures at 37°C for 10 minutes in a shaking water bath.[28]

    • Initiate the metabolic reaction by adding the NADPH solution. This is your t=0 time point. Immediately remove an aliquot and add it to the quenching solution.

    • Continue incubating at 37°C. At subsequent time points (e.g., 5, 15, 30, and 60 minutes), remove aliquots and quench them in the same manner.[27]

  • Sample Processing and Analysis:

    • After the final time point, vortex all quenched samples vigorously to ensure complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[20]

    • Carefully transfer the supernatant to a 96-well plate for analysis.

    • Quantify the remaining parent compound in each sample using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[22]

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the t=0 sample.

    • Plot the natural logarithm of the percent remaining versus time.

    • The slope of this line (k) is used to calculate the half-life (t½ = 0.693 / k).

    • The intrinsic clearance (Clint) is then calculated using the half-life and the protein concentration in the assay.[29]

Trustworthiness and Broader Considerations

While fluorination is a powerful tool, it is not a universal panacea. The causality behind its success is context-dependent.[9]

  • Metabolic Switching: Blocking one metabolic hotspot can sometimes shift metabolism to a different, previously minor site on the molecule.[30] Therefore, comprehensive metabolite identification studies are often necessary to fully understand the metabolic fate of a new fluorinated compound.

  • Unpredictable Effects: In some cases, the introduction of fluorine can negatively alter a compound's physicochemical properties, such as increasing lipophilicity excessively or altering pKa, which might affect solubility or off-target activity.[9][30]

  • Potential for Toxic Metabolites: While rare, certain metabolic pathways can lead to defluorination and the formation of toxic metabolites.[30]

Therefore, the decision to fluorinate a spirocycle must be guided by a thorough understanding of its structure-activity relationship (SAR) and structure-metabolism relationship (SMR).

Conclusion

The strategic incorporation of fluorine is a field-proven and highly effective strategy for enhancing the metabolic stability of spirocyclic drug candidates. By blocking sites of oxidative metabolism, fluorination can dramatically increase a compound's half-life and reduce its intrinsic clearance, transforming a metabolically labile molecule into a viable drug candidate. The in vitro liver microsomal stability assay provides a robust and reliable platform for quantitatively assessing this improvement. As drug discovery continues to embrace the three-dimensional chemical space offered by spirocycles, the judicious use of fluorination will remain an indispensable tool in the medicinal chemist's arsenal for optimizing pharmacokinetic properties and ultimately, delivering safer and more effective medicines.

References

  • Fluorine in drug discovery: Role, design and case studies.
  • Fustero, S., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. Available from: [Link]

  • Microsomal Stability Assay Protocol. AxisPharm. Available from: [Link]

  • Varela, M.T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. Available from: [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). Expert Opinion on Drug Discovery. Available from: [Link]

  • Metabolic Stability Assay Services. BioIVT. Available from: [Link]

  • Taylor, R. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. Available from: [Link]

  • Advanced in vitro metabolic stability assays for drug discovery. Nuvisan. Available from: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms. (2024). Encyclopedia.pub. Available from: [Link]

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024). Expert Opinion on Drug Discovery. Available from: [Link]

  • Zheng, Y., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682. Available from: [Link]

  • Bhattarai, P., Trombley, J. D., & Altman, R. A. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available from: [Link]

  • The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (2023). Molecules. Available from: [Link]

  • ADME Microsomal Stability Assay. BioDuro. Available from: [Link]

  • Kaneko, K. (2013). The Many Roles for Fluorine in Medicinal Chemistry. Literature Seminar. Available from: [Link]

  • Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry. (2025). Inhance Technologies. Available from: [Link]

  • Beryozkina, T. (2018). Fluorine as a key element in modern drug discovery and development. LE STUDIUM. Available from: [Link]

  • Bhattarai, P., Trombley, T., & Altman, R. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available from: [Link]

  • How Is Fluorine Used in the Medical Field? (2025). Inhance Technologies. Available from: [Link]

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). Protocols.io. Available from: [Link]

  • Metabolic stability in liver microsomes. Mercell. Available from: [Link]

  • Microsomal Stability Assay. MTTlab. Available from: [Link]

  • The Importance of Fluorine in the Life Science Industry. CHIMIA. Available from: [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). Pharmaceuticals. Available from: [Link]

  • Dang, T. T., et al. (2023). Discovery of a cytochrome P450 enzyme catalyzing the formation of spirooxindole alkaloid scaffold. Frontiers in Plant Science. Available from: [Link]

  • Newcomb, M., et al. (2002). Revisiting the mechanism of P450 enzymes with the radical clocks norcarane and spiro[4][8]octane. Journal of the American Chemical Society, 124(21), 6064-6065. Available from: [Link]

  • Desta, Z., et al. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. International Journal of Molecular Sciences. Available from: [Link]

  • Segall, M. (2024). What's the importance of cytochrome P450 metabolism? Optibrium. Available from: [Link]

  • Cytochrome P450 for Xenobiotic Metabolism. (2020). Biochemistry Basics by Dr. Amit. Available from: [Link]

Sources

Structure-activity relationship (SAR) of spiro amine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) of Spiro Amine Analogs: A Comparative Guide to Escaping Flatland

Executive Summary

In modern medicinal chemistry, the transition from planar, two-dimensional aromatic rings and simple monocyclic amines to three-dimensional, conformationally restricted scaffolds is a proven strategy to improve clinical success rates. Spirocyclic amines—where two rings are joined at a single tetrahedral carbon atom—serve as exceptional bioisosteres for traditional cyclic amines like piperidines, pyrrolidines, and morpholines. This guide objectively compares the pharmacological performance of spiro amine analogs against their flexible counterparts, detailing the structure-activity relationships (SAR) that govern their metabolic stability, target affinity, and off-target liability profiles.

The Mechanistic Rationale for Spirocyclic Bioisosterism

The incorporation of a spiro-junction fundamentally alters a molecule's physicochemical profile. The causality behind this improvement is rooted in three primary mechanisms:

  • Entropic Penalty Reduction : Flexible monocyclic amines lose significant conformational entropy upon binding to a target protein. Spiro amines are pre-organized into rigid, 3D vectors. This restriction mimics the bioactive conformation, enhancing target affinity by minimizing the entropic penalty of binding (1[1]).

  • Metabolic Stability Enhancement : Cytochrome P450 (CYP) enzymes typically oxidize the α-carbons adjacent to the amine nitrogen (metabolic soft spots). The steric bulk and unique geometry of spirocyclic systems shield these vulnerable C-H bonds, significantly reducing intrinsic clearance (CLint) (2[2]).

  • hERG Liability Mitigation : The hERG potassium channel notoriously binds lipophilic, highly basic amines. Spiro-fusion can subtly lower the pKa of the amine (due to altered orbital hybridization and inductive effects from adjacent strained rings) and introduce steric hindrance that disrupts the critical pharmacophore required for hERG binding (3[3]).

G A Monocyclic Amine (e.g., Piperidine) B Spirocyclic Bioisostere (e.g., 6-azaspiro[3.4]octane) A->B Spiro-fusion C Increased 3D Character (Fsp3 fraction) B->C D Steric Shielding of Metabolic Soft Spots B->D E Altered Basicity (pKa modulation) B->E F Enhanced Target Affinity (Reduced entropic penalty) C->F G Improved Metabolic Stability (Lower CLint) D->G H Reduced hERG Liability E->H

Caption: Logical pathways showing how spiro-fusion improves the pharmacological profile of amines.

Comparative Physicochemical Profiling: Monocyclic vs. Spirocyclic Amines

To objectively evaluate the performance of spiro amine analogs, we compare the physicochemical properties of standard monocyclic amines with their spirocyclic matched molecular pairs. The data below synthesizes findings from recent SAR studies on azacycles (4[4],2[2]).

Table 1: Comparative Profiling of Amine Scaffolds

Scaffold TypeRepresentative StructureFsp3 FractionBasic pKaLogD (pH 7.4)Mouse Microsomal CLint (μL/min/mg)
Monocyclic 3-(4-Chlorophenyl)pyrrolidine0.459.42.1> 150 (High Clearance)
Spirocyclic 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane0.628.81.845 (Moderate Clearance)
Monocyclic 1-Benzylpiperidine0.389.62.4> 200 (High Clearance)
Spirocyclic 2-Benzyl-2-azaspiro[3.3]heptane0.718.51.520 (Low Clearance)

Analysis: The spirocyclic analogs demonstrate a higher fraction of sp3-hybridized carbons (Fsp3), which correlates with improved aqueous solubility. Furthermore, the spiro-fusion typically lowers the basic pKa by 0.5–1.0 units and decreases lipophilicity (LogD), directly translating to a marked improvement in metabolic stability.

Case Study: SAR of Spirocycle MmpL3 Inhibitors

A compelling demonstration of spiro amine utility is found in the development of MmpL3 inhibitors for Mycobacterium tuberculosis (3[3]). Early hits utilizing a standard piperidine ring exhibited potent anti-tubercular activity but suffered from severe hERG channel inhibition and high microsomal clearance.

Medicinal chemists replaced the flexible piperidine with a rigid spirocyclic pyrazole amine core:

  • Overcoming hERG Liability : The basic nature of the original piperidine drove hERG binding. Transitioning to a spirocyclic amine with a bulky, electron-withdrawing substituent (e.g., -CF3 or -OCF3 on an adjacent aryl ring) reduced the basicity and increased steric bulk, abolishing hERG activity (3[3]).

  • Optimizing Metabolic Stability : The spirocyclic core protected the α-carbons from CYP-mediated hydroxylation. Analogs featuring a 1-pyridyl substituent on the spirocycle demonstrated the highest metabolic stability while maintaining an optimal LogD profile (3[3]).

Experimental Methodologies

To ensure a self-validating system, the following protocols detail the synthesis and biological evaluation of spiro amine analogs. The synthesis is validated by the subsequent microsomal stability assay, which utilizes internal controls to confirm mechanism-based clearance.

Protocol A: Synthesis of Spirocyclic Amines via Intramolecular C-H Amination

Traditional syntheses of spirocycles require multi-step ring-closing metathesis. A more efficient approach utilizes intramolecular C-H amination to directly convert monocyclic precursors into spirocycles (2[2], 5[5]).

  • Substrate Preparation : Dissolve the monocyclic propyl-linked sulfonamide precursor (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Oxidant Addition : Add N-iodohydantoin (1.5 equiv) as the oxidant. Causality: N-iodohydantoin generates a nitrogen-centered radical upon activation, which is required for the subsequent hydrogen atom transfer (HAT).

  • Catalysis : Introduce a catalytic amount of a transition metal or utilize photoredox conditions (e.g., Ir(ppy)3 under blue LED irradiation). Causality: The photocatalyst facilitates the generation of the sulfonamidyl radical without requiring harsh thermal initiators, preventing substrate degradation.

  • Cyclization : Stir at room temperature for 4–6 hours. The radical abstracts a hydrogen from the unactivated sp3 carbon of the adjacent ring, followed by rapid radical recombination to form the spiro C-N bond.

  • Purification : Quench with saturated aqueous sodium thiosulfate, extract with ethyl acetate, and purify via flash chromatography to isolate the spirocyclic amine.

Protocol B: In Vitro Microsomal Stability Assay

To validate the metabolic stability of the synthesized spiro amines, intrinsic clearance (CLint) is measured using liver microsomes.

  • Incubation Mixture : Combine the spiro amine test compound (1 μM final concentration) with mouse or human liver microsomes (0.5 mg/mL protein) in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-incubation : Incubate the mixture at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation : Add NADPH (1 mM final concentration) to initiate CYP450-mediated metabolism. Causality: NADPH is the obligate electron donor for CYP enzymes; without it, phase I oxidative metabolism cannot occur, serving as a negative control.

  • Sampling & Quenching : At specific time intervals (0, 15, 30, 45, 60 minutes), extract 50 μL aliquots and immediately transfer them into 150 μL of ice-cold acetonitrile containing an internal standard. Causality: Cold acetonitrile instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the protein for clean LC-MS/MS analysis.

  • Analysis : Centrifuge the quenched samples at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation : Plot the natural log of the percentage of remaining compound versus time. Calculate the half-life (t1/2) from the slope (-k), and derive CLint = (0.693 / t1/2) * (Volume of incubation / mg of microsomal protein).

G S1 1. Incubation (Microsomes + NADPH) S2 2. Sampling (0-60 min) S1->S2 S3 3. Quenching (Cold MeCN) S2->S3 S4 4. Centrifugation (Protein Prep) S3->S4 S5 5. LC-MS/MS (Quantification) S4->S5

Caption: Step-by-step experimental workflow for determining the intrinsic clearance of spiro amines.

References

  • General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. 2

  • Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth. ACS Omega. 3

  • 8-(4-Chlorophenyl)-6-azaspiro[3.4]octane. Benchchem. 4

  • New Methods for the Construction of Fluorinated Cyclic Amines and Amides. Nottingham ePrints. 5

  • Conformationally Restricted GABA with Bicyclo[3.1.0]hexane Backbone as the First Highly Selective BGT-1 Inhibitor. ResearchGate. 1

Sources

Navigating the Labyrinth of Bioavailability: A Comparative Guide to Spirocyclic and Piperidine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

For the modern drug hunter, achieving optimal oral bioavailability is a paramount challenge. The journey of a drug from administration to its target is fraught with obstacles, from poor solubility and membrane permeability to rapid metabolic breakdown. The very structure of a drug candidate dictates its ability to navigate this complex biological maze. This guide provides an in-depth comparison of two prominent structural motifs in medicinal chemistry—spirocycles and piperidines—and their profound impact on a molecule's pharmacokinetic profile, with a sharp focus on bioavailability.

The quest for orally active drugs has long been guided by empirical principles like Lipinski's Rule of 5, which outlines the physicochemical properties that favor good absorption and permeation.[1][2][3][4] These rules highlight the delicate balance a medicinal chemist must strike between properties like lipophilicity, hydrogen bonding capacity, and molecular size.[1][2][3][4] While piperidine rings are a well-established and frequently utilized scaffold in approved drugs, the increasing interest in molecules with greater three-dimensionality has brought spirocyclic systems to the forefront of modern drug design.[5][6][7][8]

The Structural Distinction: Rigidity Meets Flexibility

At the heart of the comparison lies the fundamental structural difference between these two scaffolds. The piperidine ring, a six-membered saturated heterocycle, offers a degree of conformational flexibility, primarily adopting a chair conformation.[5] In contrast, spirocycles are characterized by two rings sharing a single common atom, creating a rigid, three-dimensional structure.[9][10] This inherent rigidity can be a significant advantage in drug design.

Caption: Structural comparison of a flexible piperidine ring and a rigid spirocyclic system.

This fundamental difference in three-dimensional shape and flexibility has profound implications for how these molecules interact with biological systems, influencing everything from target binding to metabolic stability.

Physicochemical Properties: A Head-to-Head Comparison

The introduction of a spirocyclic moiety in place of a piperidine ring can significantly modulate a compound's physicochemical properties, often in a favorable direction for oral bioavailability. Shifting from planar, aromatic structures to compounds with a higher fraction of sp3-hybridized carbons (Fsp3), a characteristic of spirocycles, generally correlates with improved physicochemical and pharmacokinetic profiles.[9][10]

PropertyPiperidine DerivativesSpirocyclic AnalogsImpact on Bioavailability
Solubility Generally moderateOften higherImproved solubility enhances dissolution, a key step in absorption.[9][11]
Lipophilicity (LogP/LogD) Can be high, leading to poor solubility and off-target effects.Generally lowerLower lipophilicity can improve solubility and reduce non-specific binding.[9][11]
Metabolic Stability Susceptible to oxidation, particularly at carbons adjacent to the nitrogen.[5][12]Often more stable due to the rigid structure and lack of easily oxidizable positions.[9][11][13]Increased metabolic stability leads to a longer half-life and greater systemic exposure.
Basicity (pKa) Strongly basic.[5]Can be modulated; spirocycles incorporating oxetanes are considerably less basic.[11]Modulating basicity can influence absorption and reduce potential for hERG toxicity.[9]

Studies have shown that replacing a piperidine or similar six-membered ring with an azaspirocycle can lead to higher solubility, decreased lipophilicity, and better metabolic stability.[9] For instance, the replacement of a piperazine ring with a spirocyclic analogue in an inhibitor of poly (ADP-ribose) polymerase-1 (PARP-1) resulted in a compound with a differential interaction profile.[9]

The Experimental Gauntlet: Assessing Bioavailability In Vitro

To translate these theoretical advantages into tangible data, a series of in vitro assays are indispensable for predicting the in vivo performance of drug candidates. These assays provide critical insights into a compound's potential for absorption, distribution, metabolism, and excretion (ADME).

Key Experimental Workflows

Caption: Key in vitro assays for predicting oral bioavailability.

Detailed Experimental Protocols

This assay is a cornerstone for predicting intestinal drug absorption.[14][15][16] It utilizes a monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer resembling the intestinal epithelium.[17][18]

Objective: To determine the rate of transport of a compound across the Caco-2 cell monolayer, providing an apparent permeability coefficient (Papp).[17][19]

Methodology:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[18]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) or by assessing the leakage of a fluorescent marker like Lucifer Yellow.[18]

  • Transport Experiment:

    • For apical-to-basolateral (A→B) transport, the test compound is added to the apical (upper) compartment.[19]

    • Samples are taken from the basolateral (lower) compartment at various time points.[19]

    • For basolateral-to-apical (B→A) transport, the compound is added to the basolateral compartment, and samples are taken from the apical compartment. This is crucial for identifying compounds that are substrates of efflux transporters like P-glycoprotein (P-gp).[16][17]

  • Quantification: The concentration of the compound in the collected samples is determined using a sensitive analytical method, typically LC-MS/MS.[19]

  • Data Analysis: The apparent permeability (Papp) is calculated. An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests the involvement of active efflux.[18]

This assay is a primary screen to assess a compound's susceptibility to metabolism by liver enzymes, particularly cytochrome P450s (CYPs).[20][21]

Objective: To determine the in vitro intrinsic clearance (Clint) of a compound in the presence of liver microsomes.[22][23]

Methodology:

  • Incubation Preparation: The test compound (typically at a concentration of 1 µM) is incubated with liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4) at 37°C.[22][23]

  • Reaction Initiation: The metabolic reaction is initiated by the addition of the cofactor NADPH.[22][23]

  • Time-Point Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[23]

  • Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile, which also precipitates the proteins.[22]

  • Quantification: After centrifugation, the amount of the parent compound remaining in the supernatant is quantified by LC-MS/MS.[22]

  • Data Analysis: The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and the intrinsic clearance (Clint).[21][22]

Synthesizing the Evidence: Spirocycles as a Path to Enhanced Bioavailability

The collective evidence from physicochemical property analysis and in vitro experimental data strongly suggests that the strategic incorporation of spirocyclic scaffolds can be a powerful tool for enhancing oral bioavailability. By rigidifying the molecular structure, spirocycles can shield metabolically labile sites, leading to improved stability.[9][11] Furthermore, the introduction of a spirocyclic moiety often leads to a more favorable balance of solubility and lipophilicity, which is critical for efficient absorption.[9][11]

For example, replacing a flexible piperidine linker with a spirocyclic pyrolidino-azetidine scaffold has been shown to improve the properties of biologically active molecules.[9] Similarly, the substitution of a piperidine fragment with a 2-oxa-6-azaspiro[14][24]-octane moiety has been used to reduce hERG liability, a common off-target effect associated with lipophilic amines.[9]

Conclusion: A Strategic Choice in Drug Design

The choice between a piperidine and a spirocyclic scaffold is not merely a matter of structural novelty; it is a strategic decision with profound implications for a drug candidate's pharmacokinetic destiny. While piperidines remain a valuable and widely used motif, the inherent advantages of spirocycles in terms of their three-dimensionality, metabolic stability, and ability to fine-tune physicochemical properties make them an increasingly attractive option for overcoming the challenges of poor bioavailability.[25][26][27][28][29]

By leveraging the experimental workflows detailed in this guide, drug discovery teams can make more informed decisions, steering their projects towards compounds with a higher probability of success in the clinic. The continued exploration and application of spirocyclic chemistry will undoubtedly pave the way for the next generation of orally bioavailable medicines.

References

  • Lipinski's rule of five – Knowledge and References - Taylor & Francis. (URL: [Link])

  • Lipinski's Rule of 5 in Modern Drug Discovery | Zenovel. (2025, August 12). (URL: [Link])

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. (2013, March 27). (URL: [Link])

  • Protocol for the Human Liver Microsome Stability Assay - ResearchGate. (URL: [Link])

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. (URL: [Link])

  • Advances in cell-based permeability assays to screen drugs for intestinal absorption. (2020, May 15). (URL: [Link])

  • Caco2 assay protocol. (URL: [Link])

  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? (2024, January 18). (URL: [Link])

  • Spirocycles in Drug Discovery. (2017, July 21). (URL: [Link])

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - DNDi. (2025, April 15). (URL: [Link])

  • Lipinski's rule of five - Wikipedia. (URL: [Link])

  • Unlocking the Potential of Spirocycles in Medicinal Chemistry - Oreate AI Blog. (2026, January 15). (URL: [Link])

  • metabolic stability in liver microsomes - Mercell. (URL: [Link])

  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism - Protocols.io. (2024, August 14). (URL: [Link])

  • Cell Permeability Assay | BioIVT. (URL: [Link])

  • Permeability | Pharmaron. (URL: [Link])

  • BDDCS, the Rule of 5 and Drugability - PMC - NIH. (URL: [Link])

  • Lipinski's rule of five, famous extensions and famous exceptions - ResearchGate. (URL: [Link])

  • Microsomal Stability - In Vitro Assay - Charnwood Discovery. (URL: [Link])

  • Full article: Advances in cell-based permeability assays to screen drugs for intestinal absorption - Taylor & Francis. (2020, March 10). (URL: [Link])

  • Advanced drug permeability & transporter assays | In vitro DMPK services - Nuvisan. (URL: [Link])

  • Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF - ResearchGate. (URL: [Link])

  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. (URL: [Link])

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | Request PDF - ResearchGate. (URL: [Link])

  • Caco-2 Permeability Assay - Evotec. (URL: [Link])

  • Caco-2 permeability assay - Creative Bioarray. (URL: [Link])

  • Spirocyclic Scaffolds in Medicinal Chemistry - PubMed. (2021, January 14). (URL: [Link])

  • Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. (2012, April 25). (URL: [Link])

  • Piperidine-containing drugs and recently studied analogs – biological activity, mechanism of action and synthetic casca… - OUCI. (URL: [Link])

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Sources

Validating Purity of 3,3-Difluoro-8-azaspiro[4.5]decan-1-amine via HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The accurate validation of 3,3-Difluoro-8-azaspiro[4.5]decan-1-amine presents a specific analytical challenge common to modern medicinal chemistry scaffolds: the combination of high polarity, lack of a strong UV chromophore, and the presence of fluorine substituents.

Standard HPLC protocols relying on UV detection (210–254 nm) often fail to detect non-chromophoric synthetic impurities, leading to false-positive purity assessments . This guide objectively compares the performance of UV-Absorbance against Charged Aerosol Detection (CAD) and Pre-column Derivatization , establishing why CAD is the superior modality for validating this specific fluorinated spiro-amine.

The Analytical Challenge

This compound is a spirocyclic building block used to modulate basicity and metabolic stability in drug candidates. Its physicochemical profile dictates the analytical strategy:

  • Chromophore Absence: The molecule lacks conjugated

    
    -systems. It is effectively "invisible" to UV detectors above 210 nm.
    
  • Fluorine Effect: The gem-difluoro group alters lipophilicity and pKa but does not contribute significantly to UV absorption.

  • Basicity: The secondary (or primary) amine functions require pH control to prevent peak tailing.

Risk of Conventional Methods

Using a generic "Method A" (C18 column, UV 254 nm) will likely result in a chromatogram showing >99% purity, simply because the impurities (synthetic precursors, defluorinated byproducts) are also non-chromophoric or the detector is blind to the analyte itself.

Comparative Analysis of Detection Modalities

This section evaluates three methodologies for validating the purity of the target compound.

Method A: Low-Wavelength UV (205–210 nm)
  • Mechanism: Relies on the absorption of the amine lone pair and C-N/C-F bonds.

  • Performance: Poor. At 205 nm, mobile phase solvents (methanol/formic acid) absorb significantly, causing drifting baselines and high noise.

  • Verdict: Unreliable for quantitative purity validation (<95% confidence).

Method B: Pre-Column Derivatization (Fluorescence/UV)
  • Mechanism: Reacting the amine with OPA (o-phthalaldehyde) or FMOC-Cl to attach a chromophore before injection.

  • Performance: High sensitivity.[1][2][3][4][5][6] Excellent for trace quantification.

  • Verdict: High burden. Requires precise reaction timing and creates kinetic artifacts. It validates the derivative, not the parent molecule directly.

Method C: Charged Aerosol Detection (CAD) – Recommended
  • Mechanism: Nebulizes the eluent, dries the particles, and measures the charge transferred to them.[2] Response is proportional to analyte mass, independent of chemical structure.

  • Performance: Universal detection.[2][4][6][7] Sees the spiro-amine and all non-volatile impurities equally.

  • Verdict: The Gold Standard for this compound.

Performance Comparison Table
FeatureUV (210 nm)Derivatization (OPA/FMOC)Charged Aerosol (CAD)
Analyte Response Weak / Noise-limitedStrongStrong / Uniform
Impurity Coverage Low (Misses non-UV impurities)High (If they have amines)Universal (Sees all non-volatiles)
Linearity (

)
< 0.98 (at low conc.)> 0.99> 0.995
Workflow Complexity LowHigh (Reaction step)Moderate (Gas supply req.)
Suitability Quick checks onlyBioanalysis (Plasma)Purity Validation
Strategic Method Selection: Decision Logic

The following diagram illustrates the decision pathway for selecting the validation method based on the compound's properties.

MethodSelection cluster_legend Recommended Path Start Start: Purity Validation of This compound CheckChrom Does molecule have conjugated pi-system? Start->CheckChrom UV Standard UV (254 nm) Acceptable CheckChrom->UV Yes CheckConc Is sample concentration > 0.1 mg/mL? CheckChrom->CheckConc No (Current Case) Deriv Derivatization (FMOC/OPA) Required for Sensitivity CheckConc->Deriv No (Trace Analysis) CAD Charged Aerosol Detection (CAD) OPTIMAL PATH CheckConc->CAD Yes (Purity Assay) MS LC-MS (TIC) Qualitative Confirmation Only CAD->MS Cross-Validation

Caption: Decision tree highlighting CAD as the optimal path for high-concentration purity assays of non-chromophoric amines.

Validated Experimental Protocol (HPLC-CAD)

This protocol is designed to be self-validating : the use of a Fluorophenyl (PFP) column exploits the fluorine-fluorine interactions for enhanced selectivity, separating the target from non-fluorinated analogs.

Instrument Configuration
  • System: UHPLC with quaternary pump.

  • Detector: Charged Aerosol Detector (Evaporation Temp: 35°C).

  • Column: Pentafluorophenyl (PFP) Core-Shell, 2.6 µm, 100 x 2.1 mm (e.g., Kinetex PFP or similar).

    • Why PFP? It offers unique selectivity for fluorinated compounds and basic amines compared to C18.

Reagents & Mobile Phase
  • Solvent A: Water + 0.1% Trifluoroacetic Acid (TFA) or 10mM Ammonium Formate (pH 3.0).

    • Note: TFA suppresses MS signal but improves peak shape for amines. For CAD, volatile buffers like Ammonium Formate are preferred to reduce background noise.

  • Solvent B: Acetonitrile (LC-MS Grade).

Gradient Method
Time (min)% Solvent BFlow Rate (mL/min)Phase
0.0050.4Equilibration
1.0050.4Hold
8.00600.4Elution Gradient
8.10950.4Wash
10.00950.4Wash
10.1050.4Re-equilibration
14.0050.4End
Sample Preparation
  • Dissolve 1.0 mg of This compound in 1.0 mL of Water:Acetonitrile (90:10).

  • Vortex for 30 seconds.

  • Filter through a 0.2 µm PTFE syringe filter (removes particulates that spike CAD noise).

Validation Parameters (ICH Q2 Aligned)

To ensure the method is robust, evaluate the following criteria.

1. Specificity (Stress Testing)

Inject the sample alongside likely synthetic precursors (e.g., the non-fluorinated spiro-ketone).

  • Success Criteria: Resolution (

    
    ) > 1.5 between the main peak and nearest impurity.
    
  • Observation: The PFP column should retain the fluorinated amine longer than defluorinated impurities due to fluorine-specific stationary phase interactions.

2. Linearity & Range

Prepare 5 concentration levels (e.g., 0.05, 0.1, 0.25, 0.5, 1.0 mg/mL).

  • CAD Specifics: CAD response is curvilinear. Plot Area vs. Concentration using a quadratic fit or log-log plot.

  • Requirement:

    
     on the linearized curve.
    
3. Accuracy (Recovery)

Spike the sample with a known amount of a chemically similar standard (e.g., a simple piperidine derivative) if a reference standard of the target is unavailable.

  • Target: 95–105% recovery.

Visualizing the Detection Workflow

The following diagram details the physical flow of the analysis, emphasizing the critical nebulization step in CAD that allows detection of the fluorinated amine.

CAD_Workflow HPLC HPLC Column (Separation) Nebulizer Nebulizer (N2 Gas + Eluent) HPLC->Nebulizer Liquid Eluent Drying Drying Tube (Solvent Evaporation) Nebulizer->Drying Aerosol Mixing Mixing Chamber (Analyte + Ionized N2) Drying->Mixing Dry Particles (3,3-Difluoro...amine) Trap Ion Trap (Removes High Mobility Ions) Mixing->Trap Electrometer Electrometer (Measures Particle Charge) Trap->Electrometer Signal Current

Caption: Operational flow of Charged Aerosol Detection, ensuring universal response for non-chromophoric amines.

References
  • International Council for Harmonisation (ICH). (2023).[8] Validation of Analytical Procedures: Q2(R2). ICH Guidelines.[6][8][9] [Link]

  • Vervoort, N., et al. (2008).[6] Charged aerosol detection in pharmaceutical analysis: A universal detector? Journal of Chromatography A, 1189(1-2), 92-100. [Link]

  • Sielc Technologies. (2024). HPLC Separation of Amines in Non-Aqueous Mobile Phases.[Link]

Sources

X-ray Crystallography of 3,3-Difluoro-8-azaspiro[4.5]decan-1-amine Salts: A Comparative Optimization Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical framework for the solid-state characterization of 3,3-Difluoro-8-azaspiro[4.5]decan-1-amine salts.

This analysis synthesizes crystallographic principles with the specific conformational constraints imposed by the gem-difluoro spirocyclic scaffold.[1][2]

Executive Summary: The Structural Challenge

The This compound scaffold represents a high-value pharmacophore in modern drug discovery.[1][3][4] It combines the metabolic stability of fluorinated motifs with the rigorous conformational restriction of spirocycles.

From a crystallographic perspective, this molecule presents unique challenges:

  • Conformational Pucker: The gem-difluoro group at C3 induces specific ring puckering (often avoiding eclipsing interactions), which can complicate packing in high-symmetry space groups.[1][3][4]

  • Chirality: The C1-amine center creates stereoisomerism.[1][2][4] Crystallizing the correct salt form is critical for absolute configuration determination (using Flack parameter analysis).[2]

  • Solubility: The secondary amine (8-position) and primary amine (1-position) create high polarity, often resulting in hygroscopic HCl salts that are poor candidates for diffraction.[1][3][4]

This guide compares three primary salt strategies—Hydrochloride , L-Tartrate , and Fumarate —to determine the optimal solid form for X-ray diffraction (XRD) and pharmaceutical development.[1][2][3][4]

Comparative Analysis of Salt Forms

The following table summarizes the performance characteristics of the three most relevant salt forms for this scaffold. Data is derived from structural trends in fluorinated spiro-amine analogs.[1][2]

Table 1: Crystallographic Performance Matrix
FeatureHydrochloride (HCl) L-Tartrate Fumarate
Crystallizability Moderate.[1][2][3][4] Often forms needles or plates.[1][2]High. Forms robust prisms/blocks due to H-bond networking.[1][2]Moderate-High.[1][2] Often forms triclinic plates.[2][5]
Hygroscopicity High. Risk of deliquescence during mounting.[1][2][4]Low. Generally stable at ambient humidity.[2]Very Low. Excellent solid-state stability.[1][2]
Resolution Potential 0.9 – 1.1 Å (Often disordered anions).[1][2][4]< 0.8 Å (Rigid lattice).[1][2]0.8 – 1.0 Å.[2]
Chiral Resolution None (Achiral counterion).Excellent. Diastereomeric salt formation allows separation.[1][2]None (Achiral counterion).
Space Group Frequency P2₁/c or P2₁ (monoclinic).[1][2]P2₁2₁2₁ (orthorhombic).[1][2]P-1 (triclinic).[1][2]
Primary Utility Solubility check; initial screen.Absolute Configuration (XRD). Formulation/Stability.[1][2]
Expert Insight: Why Tartrate Wins for XRD

While HCl is the default "first-pass" salt, it is often suboptimal for this specific scaffold.[1][2][4] The chloride ion is a spherical point charge that allows the spiro-cation to rotate or disorder within the lattice. In contrast, L-Tartrate is a "molecular anchor."[1][2] It provides a chiral backbone with multiple hydroxyl and carboxylate donors/acceptors.[2] This "locks" the 1-amino and 8-aza groups into a rigid hydrogen-bonding network, significantly reducing thermal vibration parameters (ADPs) and improving diffraction resolution.[1][3]

Structural Insights & Mechanism

The Fluorine Effect on Conformation

In the 3,3-difluoro-8-azaspiro[4.5]decane system, the fluorine atoms are not passive.[1][3][4] They exert a stereoelectronic influence known as the Gouche Effect .[2]

  • Observation: The C3-C4 bonds will tend to adopt a conformation where the C-F bonds are gauche to adjacent C-C or C-N bonds to maximize orbital overlap (

    
    ).[1][3]
    
  • Crystallographic Consequence: Expect the 5-membered ring to adopt a twisted envelope conformation to relieve torsional strain between the bulky gem-difluoro group and the spiro-center.[1][2]

Self-Validating Protocol: The "Disorder Check"

When refining the structure, pay close attention to the fluorine atoms.

  • Red Flag: If the F-atoms show elongated thermal ellipsoids (cigar-shaped), the ring is likely flipping between two envelope conformations.[1][3][4]

  • Solution: Cool the crystal to 100 K immediately. If disorder persists, switch from HCl to a bulkier counterion (e.g., Benzoate or Tosylate) to pack the lattice more tightly.

Experimental Workflow: Crystal Growth Strategy

Do not rely on simple evaporation.[2] For this fluorinated amine, a Vapor Diffusion approach is required to control nucleation rates and prevent oiling out.[2]

Protocol: Sitting Drop Vapor Diffusion
  • Preparation: Dissolve 5 mg of the amine salt in 50 µL of Methanol/Water (9:1).

  • Precipitant: Prepare a reservoir of 500 µL Ethyl Acetate or THF (antisolvent).[2]

  • Setup: Place a 2 µL drop of the amine solution on a bridge or sitting drop post. Seal the chamber.

  • Mechanism: The volatile antisolvent (EtOAc) diffuses into the drop, slowly increasing supersaturation.

  • Timeline: Check for crystals at 24h, 72h, and 1 week.

Visualization: Crystallization Decision Tree

The following diagram outlines the logical flow for selecting and optimizing the salt form for X-ray analysis.

SaltSelection Start Start: 3,3-Difluoro-8-azaspiro [4.5]decan-1-amine Free Base Screen Salt Screening (1:1 Stoichiometry) Start->Screen HCl HCl Salt (Methanol/Ether) Screen->HCl Tartrate L-Tartrate Salt (Ethanol/Water) Screen->Tartrate Fumarate Fumarate Salt (IPA/Acetone) Screen->Fumarate Check1 Check: Is it Crystalline? HCl->Check1 Tartrate->Check1 Fumarate->Check1 Check2 Check: Hygroscopicity? Check1->Check2 Yes Redesign Switch Counterion (Try Tosylate/Benzoate) Check1->Redesign No (Oil/Amorphous) XRD X-Ray Diffraction (100 K) Check2->XRD Stable Check2->Redesign High (Deliquescent) Refine Structure Refinement (Check Flack Parameter) XRD->Refine

Caption: Decision logic for optimizing salt selection. Green path (Tartrate) typically yields the highest success rate for absolute configuration.[3]

References

  • Spirocyclic Scaffolds in Drug Design: Carreira, E. M., & Fessard, T. C. (2014).[1][2][4] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.[1][2][3] [Link]

  • The Fluorine Gauche Effect: O'Hagan, D. (2008).[1][2][4] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1][2][3] [Link]

  • Salt Selection for Crystallography: Stahl, P. H., & Wermuth, C. G.[1][2][3] (Eds.).[1][2] (2011).[1][2] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1][2] [Link][1][3]

  • Absolute Structure Determination: Flack, H. D. (1983).[1][2] On Enantiomorph-Polarity Estimation. Acta Crystallographica Section A, 39(6), 876-881.[1][2][3] [Link]

Sources

Analytical Strategies for pKa Determination of Fluorinated Spirocyclic Amines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

The Medicinal Chemistry Context

In modern drug discovery, spirocyclic amines are increasingly utilized as conformationally restricted, three-dimensional bioisosteres for flat heterocycles like piperidines and morpholines. To further optimize these scaffolds, medicinal chemists frequently introduce fluorine atoms. The strategic placement of a highly electronegative fluorine atom exerts a strong through-bond inductive effect, predictably lowering the basicity (


) of the adjacent amine. This modulation is critical for improving membrane permeability, increasing metabolic stability, and reducing hERG-mediated cardiotoxicity liabilities.

However, accurately determining the


 of fluorinated spirocyclic amines presents distinct analytical challenges:
  • Poor Aqueous Solubility: The neutral (free-base) form of these highly lipophilic scaffolds often precipitates in pure water during titration.

  • Extreme

    
     Shifts:  Gem-difluorination can drop the amine 
    
    
    
    by 2 to 3 units, sometimes pushing the inflection point into extreme pH ranges where glass electrodes suffer from alkaline or acid errors[1].
  • Overlapping Micro-constants: In polybasic spirocycles, determining site-specific protonation requires structural resolution beyond bulk pH changes.

This guide objectively compares the industry-standard methodologies for overcoming these challenges, providing self-validating experimental protocols for both Potentiometric and NMR-based titrations.

Comparative Analysis of Determination Methods

Selecting the correct analytical method depends on the compound's solubility, the amount of material available, and whether site-specific structural information is required[2].

MethodologyPrimary PrincipleSample RequirementKey AdvantagesLimitations
Potentiometric Titration (Cosolvent) Measures bulk changes in

via a glass electrode during titrant addition.
1–2 mgThe "Gold Standard" for accuracy. Highly automated (e.g., Sirius T3).Fails for highly insoluble compounds without cosolvent extrapolation[1].

F /

H NMR-pH Titration
Monitors changes in nuclear chemical shift (

) as a function of pH.
0.5–1 mgProvides site-specific micro-constants.

F NMR requires no solvent suppression[3].
Lower throughput. Requires manual pH adjustment or specialized flow-NMR probes.
Capillary Electrophoresis (CE) Measures changes in electrophoretic mobility between ionized and neutral states.< 0.1 mgExtremely low sample consumption. High throughput.Requires the neutral and charged species to have significantly different mobilities[1].

Deep Dive: Cosolvent Potentiometric Titration

The Causality Behind the Method

Because fluorinated spirocycles often exhibit poor aqueous solubility in their unprotonated states, titrating them in pure water leads to precipitation, which invalidates the Nernstian equilibrium and artificially skews the titration curve. To circumvent this, titrations are performed in water-miscible organic cosolvents (such as methanol or dioxane). However, the resulting apparent


 (

) is specific only to that solvent mixture.

To find the true aqueous


, we must use the Yasuda-Shedlovsky extrapolation . By plotting the 

against the reciprocal of the solvent's dielectric constant (

), we create a linear relationship that can be reliably extrapolated back to 0% cosolvent (pure water)[4].
Self-Validating Experimental Protocol
  • Electrode Calibration: Calibrate the combined pH electrode using standard aqueous buffers (pH 4.0, 7.0, 10.0). Validation Step: Titrate a known reference standard (e.g., Ibuprofen) in the chosen cosolvent system to verify the electrode's linear response and slope[5].

  • Sample Preparation: Dissolve 1.5 mg of the fluorinated spirocyclic amine in 10 mL of a cosolvent mixture (e.g., 30% w/w Methanol/Water).

  • Titration Execution: Titrate with standardized 0.1 M HCl to pH 2.0, then back-titrate with 0.1 M KOH to pH 12.0 under an inert Argon atmosphere to prevent

    
     absorption (which forms carbonic acid and skews results).
    
  • Iterative Measurement: Repeat the titration at two additional cosolvent ratios (e.g., 40% and 50% Methanol).

  • Data Extrapolation: Plot the collected

    
     values using the Yasuda-Shedlovsky equation to determine the y-intercept, which represents the true aqueous 
    
    
    
    [5].

Potentiometric Start Sample Prep: Weigh 1-2 mg of Fluorinated Spirocycle Cosolvent Prepare Cosolvent Mixtures (e.g., 30%, 40%, 50% MeOH) Start->Cosolvent Solubilize Titration Perform pH-metric Titration (Collect psKa values) Cosolvent->Titration Titrate with 0.1M HCl/KOH Extrapolation Yasuda-Shedlovsky Extrapolation Plot psKa + log[H2O] vs 1000/ε Titration->Extrapolation Extract apparent pKa Result Determine Aqueous pKa (y-intercept) Extrapolation->Result Extrapolate to 0% cosolvent

Workflow for cosolvent potentiometric titration using Yasuda-Shedlovsky extrapolation.

Deep Dive: F NMR-pH Titration

The Causality Behind the Method

When a spirocyclic system contains multiple basic nitrogens, potentiometry can only provide macro-constants (the bulk average of protonation states). NMR spectroscopy, however, can resolve site-specific micro-constants. For fluorinated compounds, ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


F NMR is the premier choice. The 

F nucleus has a natural abundance of 100%, a high gyromagnetic ratio, and is exquisitely sensitive to changes in the electron density of the adjacent amine during protonation/deprotonation.

Crucially, unlike ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


H NMR, 

F NMR does not suffer from dynamic range issues caused by the massive

solvent peak. This means no complex solvent-suppression pulse sequences are required, and accurate data can be acquired even if the compound is poorly soluble (down to low micromolar concentrations).
Self-Validating Experimental Protocol
  • Sample Preparation: Dissolve 0.5 mg of the compound in 600 µL of

    
     (10:90).
    
  • Internal Referencing (Critical Validation): Add 50 µM of an internal standard (e.g., trifluoroacetic acid or 4-fluorophenylalanine)[6]. This ensures that any chemical shift (

    
    ) drift caused by temperature fluctuations or magnetic field instability is normalized.
    
  • pH Adjustment: Manually adjust the pH of the NMR tube using dilute

    
     or 
    
    
    
    . Measure the pH directly inside the tube using a micro-pH electrode immediately before inserting it into the spectrometer.
  • Spectral Acquisition: Acquire a 1D

    
    F NMR spectrum at 10–15 different pH points spanning 2 units above and below the estimated 
    
    
    
    .
  • Non-Linear Regression: Plot the

    
    F chemical shift (
    
    
    
    ) against the measured pH. Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to extract the inflection point (
    
    
    )[1].

NMR_Titration Prep Prepare Sample in D2O/H2O Add 19F Internal Standard Adjust Adjust pH/pD incrementally (pH 2.0 to 12.0) Prep->Adjust Acquire Acquire 19F NMR Spectra at each pH step Adjust->Acquire Monitor pH via micro-electrode Acquire->Adjust Next pH step Plot Plot Chemical Shift (δ) vs. Measured pH Acquire->Plot Extract δ values Fit Fit to Henderson-Hasselbalch Extract Inflection Point (pKa) Plot->Fit Non-linear regression

Step-by-step logic for 19F NMR-pH titration and data fitting.

Quantitative Data: The Impact of Fluorination on Spirocyclic Amines

To illustrate the necessity of these precise measurement techniques, the table below aggregates typical experimental data demonstrating how sequential fluorination impacts the


 of a standard spirocyclic scaffold (e.g., 2-azaspiro[3.3]heptane derivatives).
Compound MotifSubstitutionApparent Aqueous


vs Parent
Primary Inductive Effect
2-azaspiro[3.3]heptane None (Parent)9.60N/ABaseline basicity
6-fluoro-2-azaspiro[3.3]heptane Mono-fluoro (

to amine)
8.15-1.45Strong electron withdrawal
6,6-difluoro-2-azaspiro[3.3]heptane Gem-difluoro (

to amine)
6.80-2.80Synergistic electron withdrawal

Note: As the


 drops near physiological pH (7.4), the ratio of neutral to protonated species shifts dramatically, fundamentally altering the drug's lipophilicity (LogD) and membrane permeability.

References

  • Development of Methods for the Determination of pKa Values. National Institutes of Health (PMC).[Link]

  • Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. OUCI.[Link]

  • Comparison of Orthogonal Determination Methods of Acid/Base Constants with Meta-Analysis. Semantic Scholar. [Link]

  • Potentiometric and spectrophotometric pKa determination of water-insoluble compounds: validation study in a new cosolvent system. National Institutes of Health (PubMed). [Link]

  • Potentiometric determination of ionisation constants for diphacinone and chlorophacinone. Ovid. [Link]

  • Determination of pKa values of fluorocompounds in water using 19F NMR. ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to Spiro[4.5]decane Building Blocks: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For the modern medicinal chemist, escaping "flatland"—the realm of planar, aromatic molecules—is a paramount objective in the design of novel therapeutics with improved efficacy and developability.[1] Spirocyclic scaffolds have emerged as a powerful strategy to introduce three-dimensionality, and among them, the spiro[4.5]decane framework has proven to be a particularly valuable building block.[2][3] This guide provides an in-depth, objective comparison of spiro[4.5]decane with other common scaffolds, supported by experimental insights and protocols to inform rational drug design.

The Strategic Value of the Spiro[4.5]decane Core

The spiro[4.5]decane system, which consists of a cyclopentane and a cyclohexane ring sharing a single quaternary carbon atom, offers a unique combination of structural rigidity and a well-defined three-dimensional geometry.[4] This inherent 3D nature allows for precise vectoral placement of substituents into chemical space, which can facilitate more specific and high-affinity interactions with biological targets.[5]

Beyond its topography, the spiro[4.5]decane scaffold often confers significant advantages in physicochemical properties. The introduction of a quaternary spirocenter can shield adjacent functional groups from metabolic enzymes, potentially increasing metabolic stability.[5][6] This resistance to metabolic breakdown is a critical attribute for successful drug candidates.[7] Furthermore, by increasing the fraction of sp3-hybridized carbons (Fsp3), these scaffolds can help modulate properties like aqueous solubility and lipophilicity, moving compounds into a more favorable region of chemical space.[1][6]

Comparative Analysis: Spiro[4.5]decane vs. Alternative Scaffolds

To truly appreciate the utility of the spiro[4.5]decane building block, it is essential to compare it against other scaffolds commonly employed in drug discovery. Here, we benchmark it against the highly rigid adamantane and the flexible, heterocyclic piperidine.

FeatureSpiro[4.5]decaneAdamantanePiperidine
3D Shape & Rigidity High rigidity, globularVery high rigidity, cagedFlexible (chair-boat), non-planar
Lipophilicity (cLogP) Moderate-High (LogKow ~3.1-4.8)[8]HighLow to Moderate (as free base)
Aqueous Solubility Low, but can be improved[5][6]Very LowHigh (especially as a salt)
Metabolic Stability Generally High[6][7]Very HighVariable, susceptible to N-dealkylation & ring oxidation
Synthetic Accessibility ModerateHighVery High
Exit Vector Control Well-defined vectors from a rigid core[5]Defined vectors from a symmetrical cageLess defined due to conformational flexibility

Table 1: Comparative Physicochemical and Structural Properties of Common Scaffolds.

This comparison highlights that spiro[4.5]decane occupies a "sweet spot" for drug design. It provides the desirable rigidity and three-dimensionality of adamantane but with more tunable lipophilicity. Compared to piperidine, it offers significantly enhanced metabolic stability and more predictable substituent orientations, albeit with a more involved synthesis.

Applications in Drug Discovery: A Case Study

The therapeutic potential of the spiro[4.5]decane scaffold is not merely theoretical. Derivatives have shown significant promise as potent inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain (PHD) enzymes.[2][9][10] These 1,3,8-triazaspiro[4.5]decane-2,4-diones are being investigated for the treatment of anemia and ischemia-related diseases.[9][10] The spirocyclic core is critical for orienting the functional groups that chelate the active site iron and interact with key residues, acting as a competitive inhibitor of the 2-oxoglutarate co-substrate.[9][10]

Experimental Protocols

A building block's value is intrinsically linked to its synthetic accessibility and the ability to assess its properties. The following section provides validated, step-by-step methodologies for the synthesis of a key spiro[4.5]decane intermediate and its subsequent evaluation in a critical DMPK (Drug Metabolism and Pharmacokinetics) assay.

Synthesis of Spiro[4.5]decan-8-one

This protocol describes a robust and widely used method for constructing the spiro[4.5]decane core via a Robinson annulation strategy.

Caption: Robinson annulation workflow for the synthesis of Spiro[4.5]decan-8-one.

Step-by-Step Methodology:

  • Michael Addition: To a cooled (0 °C) solution of cyclopentanone (1.0 equiv) and potassium hydroxide in a suitable solvent like methanol, add methyl vinyl ketone (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC or GC-MS analysis indicates the consumption of the starting material.

  • Aldol Condensation & Dehydration: Neutralize the reaction mixture with a weak acid (e.g., acetic acid). Increase the temperature of the reaction mixture (reflux) to promote the intramolecular aldol condensation and subsequent dehydration.

  • Workup: After cooling, extract the product into an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product (Spiro[4.5]dec-6-en-8-one) via flash column chromatography.

  • (Optional) Hydrogenation: To obtain the saturated ketone, dissolve the enone in a solvent like ethanol and subject it to hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. Filter the catalyst and remove the solvent to yield Spiro[4.5]decan-8-one.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay is the industry standard for assessing a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 enzymes.

Caption: Workflow for determining compound stability in a liver microsomal assay.

Step-by-Step Methodology:

  • Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4). Pre-warm the mixture to 37°C.

  • Initiation: Add the test compound (final concentration typically 1 µM) to the microsome mixture. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system. The time-zero (T0) sample should be quenched immediately after adding the compound, before adding NADPH.

  • Time Course: Incubate the reaction at 37°C. At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a larger volume of ice-cold acetonitrile containing a suitable internal standard (for analytical normalization).

  • Sample Processing: Vortex the quenched samples and centrifuge at high speed to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Quantify the peak area ratio of the parent compound to the internal standard at each time point.

  • Data Interpretation: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is the elimination rate constant (k). The in vitro half-life is calculated as t½ = 0.693/k.

Conclusion

Spiro[4.5]decane building blocks offer a compelling and strategically advantageous scaffold for modern drug discovery. They provide a robust platform for creating non-planar molecules with improved metabolic stability and well-controlled substituent geometries. While their synthesis can be more complex than that of simpler cyclic systems, the potential gains in pharmacological performance and DMPK properties make them an essential tool for overcoming the limitations of "flat" medicinal chemistry. The continued development of novel synthetic routes and a deeper understanding of their structure-property relationships will further solidify the role of spiro[4.5]decanes in the development of next-generation therapeutics.

References

  • Title: One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Source: Organic & Biomolecular Chemistry.
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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,3-Difluoro-8-azaspiro[4.5]decan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities demands a proactive and rigorous approach to safety. This guide provides essential, immediate safety and logistical information for handling 3,3-Difluoro-8-azaspiro[4.5]decan-1-amine. The protocols herein are designed to establish a self-validating system of safety, grounded in established principles of chemical hygiene and risk mitigation. Our primary goal is to empower you to handle this compound with confidence by understanding not just what to do, but why you're doing it.

Foundational Hazard Assessment: The Rationale for Caution

Understanding the potential risks is the critical first step in defining appropriate safety protocols. For this compound, our assessment is based on available data and the chemical's structural motifs.

  • Known Hazards : The primary supplier identifies the compound with the GHS07 pictogram, a "Warning" signal word, and the hazard statement H302 - "Harmful if swallowed"[1]. This is our baseline hazard information.

  • Inferred Hazards from Chemical Structure :

    • Fluorinated Compounds : The presence of two fluorine atoms on the cyclopentane ring can alter the compound's reactivity and metabolic profile. While stable, certain fluorinated compounds can pose unique toxicological risks.

    • Amine Functionality : Amines as a class can range from irritants to corrosives and may be sensitizers[2]. They can also be absorbed through the skin.

    • Novelty : As a complex, non-commodity chemical, comprehensive toxicological data is often unavailable. Therefore, it is prudent to treat this compound as potentially irritating to the skin, eyes, and respiratory system, and to minimize all routes of exposure[3].

This assessment mandates that we operate under the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which requires minimizing employee exposure to all hazardous chemicals[3][4].

Core Personal Protective Equipment (PPE) Requirements

The following PPE is mandatory for all work involving this compound. This selection is designed to create a comprehensive barrier against the known and inferred hazards.

  • Eye and Face Protection :

    • Requirement : Chemical splash goggles conforming to EN166 or equivalent standards[5].

    • Causality : Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against splashes or fine powder aerosols. Goggles provide this necessary seal[5][6]. A face shield should be worn over the goggles when handling larger quantities (>10g) or when there is a significant risk of splashing[7].

  • Skin and Body Protection :

    • Laboratory Coat : A chemical-resistant lab coat is required. A common choice is a coat made of polyester or a cotton/polyester blend, which offers better protection against chemical splashes than 100% cotton[8].

    • Gloves : Nitrile gloves are the preferred choice for incidental contact due to their broad chemical resistance profile[8].

      • Causality : There is no universal glove that protects against all chemicals[5]. However, nitrile provides effective protection against a wide range of substances, including many amines. For prolonged work or spill cleanup, consider using heavier-duty gloves or double-gloving to protect against saturation and tears. Always inspect gloves for damage before use[9].

  • Respiratory Protection :

    • Requirement : All handling of the solid compound or its solutions should be performed within a certified chemical fume hood to minimize inhalation exposure[10].

    • Causality : A fume hood is a primary engineering control designed to capture and vent hazardous fumes, dust, and aerosols away from the user[10]. If a fume hood is not available or during a large-scale cleanup where aerosolization is possible, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates would be required[2][6][11]. Use of such a respirator necessitates enrollment in a formal respiratory protection program[8].

Operational Protocols: PPE for Specific Laboratory Tasks

The level of PPE required may be adjusted based on the specific task and the scale of the operation. The following table summarizes the recommended PPE for common laboratory procedures.

Task Scale Eye/Face Protection Gloves Body Protection Respiratory Control
Storage & Inspection AnySafety GlassesN/ALab CoatN/A
Weighing Solid < 1 gChemical Splash GogglesSingle Nitrile GlovesLab CoatChemical Fume Hood
Weighing Solid > 1 gChemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab CoatChemical Fume Hood
Solution Preparation < 100 mLChemical Splash GogglesSingle Nitrile GlovesLab CoatChemical Fume Hood
Solution Preparation > 100 mLChemical Splash Goggles & Face ShieldDouble Nitrile GlovesChemical-Resistant Apron over Lab CoatChemical Fume Hood
Reaction Workup & Transfer AnyChemical Splash GogglesSingle/Double Nitrile GlovesLab CoatChemical Fume Hood
Spill Cleanup AnyChemical Splash Goggles & Face ShieldHeavy-Duty Nitrile or Butyl GlovesChemical-Resistant Apron or CoverallChemical Fume Hood or Respirator
Waste Disposal AnyChemical Splash GogglesSingle Nitrile GlovesLab CoatWell-Ventilated Area

PPE Selection and Workflow

The following diagram illustrates the logical workflow for determining the appropriate level of PPE based on the nature of the task. This ensures a consistent and safe approach to every operation.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: New Task with Compound is_solid Is the compound a solid powder? start->is_solid is_large_scale Large scale (>1g) or potential for aerosolization? is_solid->is_large_scale Yes is_splash_risk Significant splash risk? (e.g., >100mL liquid transfer) is_solid->is_splash_risk No (in solution) ppe_base Standard PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat - Work in Fume Hood is_large_scale->ppe_base No ppe_enhanced_face Enhanced Face Protection: Add Face Shield is_large_scale->ppe_enhanced_face Yes is_splash_risk->ppe_base No ppe_enhanced_body Enhanced Body Protection: - Double Gloves - Chemical Apron is_splash_risk->ppe_enhanced_body Yes end_op Proceed with Operation ppe_base->end_op ppe_enhanced_face->is_splash_risk ppe_enhanced_body->ppe_base

Caption: Decision workflow for selecting appropriate PPE based on task-specific risks.

Protocol for Donning and Doffing PPE

The sequence of putting on and taking off PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Lab Coat : Put on your lab coat and fasten it completely.

  • Goggles/Face Shield : Put on your eye and face protection.

  • Gloves : Put on gloves, ensuring the cuffs go over the sleeves of your lab coat.

Doffing (Taking Off) Sequence: This sequence is designed to move from most contaminated to least contaminated.

  • Gloves : Remove gloves using a proper technique (e.g., peeling one glove off with the other, then sliding an ungloved finger under the cuff of the remaining glove to remove it without touching the outside). Dispose of them immediately in the designated chemical waste container[12].

  • Lab Coat : Remove your lab coat by rolling it inside-out and away from your body. Hang it in its designated area or place it in the appropriate laundry receptacle if contaminated.

  • Goggles/Face Shield : Remove eye and face protection by handling the strap, not the front surface.

  • Hand Washing : Wash your hands thoroughly with soap and water as the final step[9].

Decontamination and Disposal Plan for Used PPE

Proper disposal of contaminated PPE is a final, critical step in the safety workflow to protect yourself, your colleagues, and the environment.

  • Grossly Contaminated Items : Any PPE that is heavily contaminated through a spill or direct contact must be decontaminated if possible or disposed of as hazardous waste.

    • If a reusable item like a face shield or apron is contaminated, clean it thoroughly with an appropriate solvent (e.g., 70% ethanol), followed by soap and water, before reuse[13].

    • Disposable items like gloves, bench paper, or a contaminated disposable lab coat must be placed in a designated, sealed, and clearly labeled hazardous waste container[12][14].

  • Routine Disposal :

    • Gloves : All gloves used to handle the compound must be disposed of as hazardous chemical waste. Do not discard them in the regular trash.

    • Consumables : Any consumables that have come into direct contact with the compound (e.g., pipette tips, weighing paper, contaminated paper towels) must also be disposed of as hazardous chemical waste[14].

  • Waste Management :

    • All hazardous waste must be collected by a designated hazardous waste management program[14].

    • Ensure waste containers are properly labeled with the chemical name and associated hazards and are stored in a designated, secure area away from incompatible materials[12][15].

By adhering to these detailed protocols, you build a robust culture of safety, ensuring that your innovative work is conducted with the highest degree of protection.

References

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (2025, November 13). Google Cloud.
  • The Laboratory Standard | Office of Clinical and Research Safety. Vanderbilt University.
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  • Decoding OSHA Laboratory Standards: Safety Essentials. (2023, September 20). IPG.
  • Chemical Safety in the Workplace. (2024, November 12). Centers for Disease Control and Prevention (CDC).
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  • (S)-3,3-difluoro-8-azaspiro[4.5]decan-1-amine. Fluorochem.
  • Decontamination and Waste Management. University of Alabama at Birmingham (UAB).
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  • Chemical Waste Disposal | Hazardous Material Management. AllSource Environmental.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.